cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZIOTYBDBDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride
This guide provides a comprehensive overview of a robust synthetic route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on strategic considerations, mechanistic underpinnings, and detailed experimental protocols to ensure reproducibility and scalability.
Introduction
Cyclobutane scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. The cis-1,3-disubstituted pattern, in particular, offers a well-defined spatial arrangement of functional groups. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as a key intermediate, providing a primary amine for further elaboration and a methoxymethyl group that can influence solubility and engage in specific intermolecular interactions. This guide delineates a logical and efficient pathway for its preparation, emphasizing stereochemical control.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target compound reveals a pathway originating from a commercially available or readily accessible cyclobutane precursor. The core strategy involves the stereoselective installation of the amine and methoxymethyl functionalities on the cyclobutane ring.
Caption: Retrosynthetic analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
The chosen synthetic route commences with 3-oxocyclobutanecarboxylic acid, proceeding through key intermediates: cis-3-(hydroxymethyl)cyclobutanol, 3-(methoxymethyl)cyclobutan-1-one, and finally the target amine, which is then converted to its hydrochloride salt. This pathway is advantageous as it allows for the critical stereochemistry to be set early in the synthesis.
Synthetic Pathway and Experimental Protocols
The overall synthetic workflow is depicted below, followed by detailed step-by-step protocols for each transformation.
Caption: Overall synthetic workflow.
Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid
The initial step focuses on the reduction of the ketone functionality of 3-oxocyclobutanecarboxylic acid to the corresponding alcohol. The stereochemical outcome of this reduction is paramount. Hydride reductions of 3-substituted cyclobutanones have been shown to exhibit high diastereoselectivity in favor of the cis-isomer.[1][2][3] This preference is attributed to the minimization of torsional strain, as predicted by the Felkin-Anh model, where the hydride attacks from the face opposite to the substituent.[1]
Protocol:
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) under a nitrogen atmosphere at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid (HCl) until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford cis-3-(hydroxymethyl)cyclobutanol as a crude product, which can often be used in the next step without further purification.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Oxocyclobutanecarboxylic acid | 1.0 | 114.10 | e.g., 5.0 g |
| Sodium Borohydride | 1.5 | 37.83 | e.g., 2.49 g |
| Tetrahydrofuran | - | - | 50 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
| Ethyl Acetate | - | - | ~60 mL |
| Brine | - | - | As needed |
| Sodium Sulfate | - | - | As needed |
Step 2: Williamson Ether Synthesis for Methoxymethyl Group Installation
With the diol in hand, a selective etherification of the primary alcohol is performed. The Williamson ether synthesis is a reliable method for this transformation.[4][5] Deprotonation of the less sterically hindered primary alcohol with a strong base, followed by reaction with an alkylating agent (methyl iodide), yields the desired methoxymethyl ether.
Protocol:
-
Dissolve cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous THF (15 mL/g).
-
Cool the solution to 0 °C under a nitrogen atmosphere and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield cis-1-(methoxymethyl)-3-cyclobutanol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| cis-3-(Hydroxymethyl)cyclobutanol | 1.0 | 102.13 | e.g., 4.5 g |
| Sodium Hydride (60%) | 1.1 | 40.00 | e.g., 1.94 g |
| Methyl Iodide | 1.2 | 141.94 | e.g., 7.49 g |
| Tetrahydrofuran | - | - | ~68 mL |
| Diethyl Ether | - | - | ~60 mL |
Step 3: Oxidation to 3-(Methoxymethyl)cyclobutan-1-one
The secondary alcohol is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions.
Protocol (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (DCM, 20 mL/g of alcohol) add a solution of cis-1-(methoxymethyl)-3-cyclobutanol (1.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 3-(methoxymethyl)cyclobutan-1-one. This product is often of sufficient purity for the subsequent step.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| cis-1-(Methoxymethyl)-3-cyclobutanol | 1.0 | 116.16 | e.g., 4.0 g |
| Pyridinium Chlorochromate (PCC) | 1.5 | 215.56 | e.g., 11.1 g |
| Dichloromethane | - | - | ~80 mL |
| Diethyl Ether | - | - | As needed |
Step 4: Reductive Amination to form cis-3-(Methoxymethyl)cyclobutan-1-amine
Reductive amination is a highly effective method for the synthesis of amines from ketones.[6] The ketone is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. The use of a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. The stereochemical outcome is generally controlled by the hydride delivery to the less sterically hindered face of the imine intermediate, which in this case favors the formation of the cis-amine.
Protocol:
-
To a solution of 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in methanol (MeOH, 15 mL/g), add ammonium acetate (NH₄OAc, 10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between 1 M sodium hydroxide (NaOH) and DCM.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude cis-3-(methoxymethyl)cyclobutan-1-amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(Methoxymethyl)cyclobutan-1-one | 1.0 | 114.14 | e.g., 3.0 g |
| Ammonium Acetate | 10 | 77.08 | e.g., 20.2 g |
| Sodium Cyanoborohydride | 1.5 | 62.84 | e.g., 2.48 g |
| Methanol | - | - | ~45 mL |
| 1 M Sodium Hydroxide | - | - | As needed |
| Dichloromethane | - | - | ~60 mL |
Step 5: Formation of the Hydrochloride Salt
To facilitate handling, purification, and improve stability, the free amine is converted to its hydrochloride salt.[6] This is typically achieved by treating a solution of the amine with hydrochloric acid.
Protocol:
-
Dissolve the crude cis-3-(methoxymethyl)cyclobutan-1-amine in a minimal amount of diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until a precipitate is formed and the pH is acidic.
-
Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride as a white to off-white solid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| cis-3-(Methoxymethyl)cyclobutan-1-amine | 1.0 | 115.18 | e.g., 2.5 g |
| HCl in Diethyl Ether (2 M) | ~1.1 | - | As needed |
| Diethyl Ether | - | - | As needed |
Conclusion
This guide has detailed a reliable and stereocontrolled synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. The presented pathway leverages well-established and high-yielding reactions, with a critical emphasis on the stereoselective reduction of a 3-substituted cyclobutanone to establish the desired cis stereochemistry. The provided protocols, complete with stoichiometric tables, offer a practical framework for researchers in the field of medicinal and organic chemistry.
References
-
Lannoo, N., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. [Link]
-
Van der Eycken, E. V., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]
-
PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. [Link]
-
ResearchGate. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. [Link]
-
Frongia, A., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(11), 1541. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (1975).
-
ResearchGate. (2008). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. [Link]
-
YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
- Google Patents. (2010).
- Google Patents. (2009). Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl].
-
ResearchGate. (2012). How to make a salt of a novel compound? [Link]
-
Journal of Pharmaceutical Investigation. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. [Link]
- Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (1958).
-
Caltech Authors. (1951). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]
-
Hegedus, L. S. (1999). Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3'-Epi. The Journal of Organic Chemistry, 64(9), 3306-3311. [Link]
-
WMU's ScholarWorks. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: Properties, Characterization, and Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data with field-proven insights to deliver a thorough understanding of this promising chemical entity.
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring can effectively orient pharmacophoric groups into optimal binding conformations within a target protein, often leading to improved biological activity. The introduction of a cyclobutane moiety can also increase the sp³ character of a molecule, a desirable feature for improving solubility and metabolic stability while reducing planarity.
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride belongs to this promising class of compounds. The presence of a primary amine and a methoxymethyl group on the cyclobutane core provides two key points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries. The hydrochloride salt form generally enhances aqueous solubility and stability, crucial properties for handling and formulation in a research and development setting. This guide will delve into the specific physicochemical properties of this compound, offering a foundation for its application in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | N/A |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [1] |
| CAS Number | 1068160-25-7 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be a crystalline solid with a relatively high melting point due to its ionic nature) | N/A |
| Boiling Point | Not applicable (Decomposes upon heating) | N/A |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in polar aprotic solvents and likely insoluble in nonpolar solvents. (Predicted based on the properties of amine hydrochlorides) | N/A |
Chemical Structure and Stereochemistry
The "cis" designation in cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride indicates that the amino group and the methoxymethyl group are on the same face of the cyclobutane ring. This stereochemical arrangement is critical as it dictates the spatial orientation of these functional groups, which in turn influences how the molecule interacts with biological targets.
Caption: 2D representation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
The puckered nature of the cyclobutane ring further contributes to the defined three-dimensional shape of the molecule. This conformational rigidity is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not widely published, a general retrosynthetic approach can be proposed based on established cyclobutane chemistry.
Caption: A plausible retrosynthetic pathway for the target compound.
A potential synthetic route could involve the stereoselective reduction of a suitable cyclobutanone precursor, followed by functional group manipulations to introduce the methoxymethyl and amino moieties. The final step would involve the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
The primary amine of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a versatile functional group that can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common step in multi-step synthesis.
The methoxymethyl ether is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions if required.
Spectral Characterization: A Predictive Approach
In the absence of published experimental spectra, we present predicted spectral data to guide researchers in the characterization of this molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the cis stereochemistry, which leads to magnetic inequivalence of the ring protons.
-
Amine Protons (-NH₃⁺): A broad singlet is expected in the region of 8.0-9.0 ppm, with the chemical shift being dependent on the solvent and concentration.
-
Methine Proton (CH-N): A multiplet is predicted around 3.5-4.0 ppm.
-
Methoxymethyl Protons (-OCH₃): A sharp singlet is expected around 3.3 ppm.
-
Methylene Protons (-CH₂-O-): A doublet is predicted around 3.4 ppm.
-
Cyclobutane Ring Protons: A series of complex multiplets are expected in the range of 1.8-2.8 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Methine Carbon (CH-N): Expected around 45-50 ppm.
-
Methoxymethyl Carbon (-OCH₃): Expected around 59 ppm.
-
Methylene Carbon (-CH₂-O-): Expected around 75 ppm.
-
Cyclobutane Ring Carbons: Expected in the range of 25-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch (Ammonium): A broad band in the region of 2400-3200 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.
-
N-H Bend (Ammonium): A band around 1500-1600 cm⁻¹.
-
C-O Stretch (Ether): A strong band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free amine after the loss of HCl.
-
[M+H]⁺ of free amine (C₆H₁₃NO): m/z = 116.10
Experimental Protocols: A Guide to Characterization
The following are detailed, step-by-step methodologies for the characterization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain good resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.
-
Sources
An In-depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1068160-25-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block in modern medicinal chemistry. With the growing importance of three-dimensional molecular scaffolds in drug design, substituted cyclobutanes have emerged as valuable motifs for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. This document details the physicochemical properties, a plausible synthetic route, safety and handling protocols, and the contemporary applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, offers a unique combination of structural rigidity and three-dimensionality that is increasingly sought after in drug design. Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane scaffold allows for precise positioning of substituents in three-dimensional space. This conformational restriction can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of cyclobutane moieties can enhance metabolic stability and other pharmacokinetic parameters, making it a valuable tool for medicinal chemists.
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1068160-25-7) is a bifunctional building block that provides a cis-1,3-disubstituted cyclobutane scaffold. The primary amine serves as a key reactive handle for amide bond formation or other conjugations, while the methoxymethyl group can influence solubility and engage in specific interactions within a binding pocket. This particular substitution pattern is of growing interest in the design of linkers for PROTACs, where precise spatial orientation of the target-binding and E3 ligase-binding moieties is critical for efficacy.
Physicochemical Properties
A summary of the known physicochemical properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is presented in Table 1. This information is critical for its appropriate handling, storage, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1068160-25-7 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [1] |
| Purity | ≥97% | [1] |
Synthesis and Purification
While a specific, peer-reviewed synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has not been detailed in the public literature, a plausible and logical synthetic route can be proposed based on the chemistry of related compounds. This proposed pathway involves the O-methylation of a commercially available Boc-protected hydroxymethylcyclobutyl precursor, followed by deprotection and salt formation.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of tert-Butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate
-
Rationale: This step introduces the methoxymethyl group via a standard Williamson ether synthesis. The use of a strong base like sodium hydride is necessary to deprotonate the primary alcohol, forming a reactive alkoxide.
-
Procedure:
-
To a solution of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate.
-
Step 2: Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
-
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using a strong acid like hydrochloric acid. The use of HCl in an organic solvent like dioxane or diethyl ether allows for the direct precipitation of the hydrochloride salt of the free amine.
-
Procedure:
-
Dissolve the purified tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate from Step 1 in a minimal amount of anhydrous dioxane or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) (2-3 equivalents) with stirring.
-
A precipitate should form upon addition of the acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
-
Applications in Medicinal Chemistry
The primary utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
4.1. Role as a PROTAC Linker Building Block
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and geometry of the linker are critical for the efficacy of the PROTAC.
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is an ideal starting material for the synthesis of rigid linkers for PROTACs.[2][3] The primary amine allows for straightforward attachment to the E3 ligase ligand or the target-binding ligand, typically through amide bond formation. The rigid cyclobutane core helps to control the spatial relationship between the two ends of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: General structure and mechanism of a PROTAC.
4.2. Introduction of 3D-Character into Small Molecules
Beyond PROTACs, this building block can be used to introduce three-dimensional character into a wide range of small molecule drug candidates. The "escape from flatland" is a well-recognized strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of molecules. The rigid, non-planar nature of the cyclobutane ring can help to disrupt planarity, improve solubility, and reduce off-target toxicity.
Safety and Handling
Based on the Safety Data Sheet (SDS) for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, the following safety precautions should be observed.
5.1. Hazard Identification
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
5.2. Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
5.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
5.4. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Conclusion
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure makes it particularly well-suited for the synthesis of conformationally constrained molecules, including the linkers of PROTACs. While detailed, peer-reviewed synthetic and analytical data for this specific compound are not widely available, a plausible synthetic route can be proposed, and its applications can be confidently inferred from the well-established role of substituted cyclobutanes in medicinal chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of building blocks like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is expected to increase.
References
-
Alfa Aesar. (n.d.). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride, 97%. Retrieved from [Link]
- Chinese Patent CN102020589B. (2011).
Sources
An In-Depth Technical Guide to the Molecular Structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is perpetual. Among these, the cyclobutane ring has emerged as a compelling structural motif. Unlike more flexible cyclic systems, the inherent ring strain of the cyclobutane forces it into a unique, puckered three-dimensional conformation.[1] This conformational rigidity can be a significant asset in drug design, offering a tool to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] The 1,3-disubstituted cyclobutane core, in particular, presents a spatially well-defined and often achiral scaffold, making it an attractive component in the design of therapeutic agents.[2] This guide provides an in-depth technical exploration of the molecular structure of a specific example, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a compound that embodies the key structural features of this important class of molecules. We will delve into its synthesis, stereochemistry, and the advanced analytical techniques required for its comprehensive structural elucidation.
Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, these are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1068160-25-7 | N/A |
| Molecular Formula | C₆H₁₄ClNO | N/A |
| Molecular Weight | 151.64 g/mol | N/A |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | N/A |
Stereoselective Synthesis: A Proposed Pathway
While numerous methods exist for the synthesis of cyclobutane derivatives, achieving specific stereoisomers, such as the cis-1,3-disubstituted pattern, requires a carefully designed synthetic strategy.[3][4] A plausible and stereoselective route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be conceptualized based on established methodologies for analogous compounds, such as the diastereoselective reduction of a cyclobutylidene precursor.[5]
Experimental Protocol: A Hypothetical Synthesis
The following protocol outlines a potential multi-step synthesis designed to yield the target compound with the desired cis stereochemistry. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Step 1: Knoevenagel Condensation to form a Cyclobutylidene Intermediate
-
To a solution of a suitable 3-(methoxymethyl)cyclobutanone precursor in a solvent such as tetrahydrofuran (THF), add an activated methylene compound (e.g., Meldrum's acid or malononitrile) and a catalytic amount of a weak base (e.g., piperidine or pyridine).
-
Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the resulting cyclobutylidene intermediate by column chromatography.
Causality: The Knoevenagel condensation is a reliable method for forming a carbon-carbon double bond on the cyclobutanone ring, creating the necessary precursor for a stereoselective reduction. The choice of a weak base is crucial to avoid side reactions.
Step 2: Diastereoselective Reduction to Establish cis Stereochemistry
-
Dissolve the purified cyclobutylidene intermediate in a suitable solvent, such as THF or ethanol.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to enhance diastereoselectivity.[5]
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent and reaction conditions is critical for favoring the formation of the cis isomer.[5]
-
Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water or a dilute acid and extract the product.
-
Purify the resulting cis-1,3-disubstituted cyclobutane derivative by recrystallization or column chromatography.
Causality: The stereochemical outcome of the reduction is directed by the steric hindrance of the existing substituent on the cyclobutane ring, guiding the approach of the hydride from the less hindered face to yield the thermodynamically favored cis product. Low temperatures are often employed to increase the kinetic control of the reaction, thereby improving the diastereomeric ratio.[5]
Step 3: Functional Group Interconversion to the Amine
-
The product from Step 2, which may contain an ester or nitrile group, is then converted to the primary amine. This can be achieved through various standard organic transformations, such as reduction of a nitrile or azide, or hydrolysis of an amide followed by a Curtius, Hofmann, or Schmidt rearrangement. For instance, if the intermediate is a carboxylic acid, it can be converted to an acyl azide and then rearranged to an isocyanate, which is subsequently hydrolyzed to the amine.
-
The resulting cis-3-(methoxymethyl)cyclobutan-1-amine is then purified.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free amine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Causality: The formation of the hydrochloride salt is often desirable for pharmaceutical applications as it can improve the compound's stability, solubility, and handling properties.
Caption: Proposed synthetic workflow for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Spectroscopic and Crystallographic Analysis
A comprehensive structural elucidation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride requires a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and stereochemistry.
¹H NMR Spectroscopy (Predicted)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H on C1 | ~3.0 - 3.4 | Multiplet | - | CH-NH₃⁺ |
| H on C3 | ~2.2 - 2.6 | Multiplet | - | CH-CH₂OCH₃ |
| CH₂ (ring) | ~1.8 - 2.4 | Multiplets | - | Cyclobutane ring protons |
| CH₂O | ~3.4 - 3.6 | Doublet | ~6-7 | -CH₂-O- |
| OCH₃ | ~3.3 | Singlet | - | Methoxy protons |
| NH₃⁺ | ~8.0 - 9.0 | Broad singlet | - | Ammonium protons |
Interpretation: The cis stereochemistry would be confirmed by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. In a cis-1,3-disubstituted cyclobutane, the axial protons on C2 and C4 would show a NOE correlation with the axial substituents on C1 and C3. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex multiplet patterns for the ring protons.[6]
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~45 - 50 | C-NH₃⁺ |
| C3 | ~35 - 40 | C-CH₂OCH₃ |
| C2, C4 | ~25 - 30 | Ring CH₂ |
| CH₂O | ~70 - 75 | -CH₂-O- |
| OCH₃ | ~58 - 60 | Methoxy carbon |
Interpretation: The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amine and ether functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2800 | Medium-Strong | N-H stretch (ammonium salt) |
| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 - 1500 | Medium | N-H bend (ammonium salt) |
| ~1100 | Strong | C-O stretch (ether) |
| ~935 - 900 | Medium | Characteristic cyclobutane ring vibration |
Interpretation: The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. A strong C-O stretching band around 1100 cm⁻¹ would confirm the presence of the methoxymethyl group. A band in the 935–900 cm⁻¹ region is often characteristic of the cyclobutane ring itself.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 115.18) may be observed, although it can be weak or absent in electron ionization (EI) due to the instability of the cyclobutane ring.
-
Major Fragments: Fragmentation of the cyclobutane ring is a characteristic feature.[8] Common fragmentation pathways include the loss of ethylene (C₂H₄) or other small neutral molecules. Loss of the methoxymethyl group (-CH₂OCH₃) or cleavage adjacent to the amine group are also expected.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.
Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
Expected Outcome: An X-ray crystal structure would unambiguously confirm the cis relationship between the amine and methoxymethyl substituents. It would also provide precise bond lengths, bond angles, and the puckering angle of the cyclobutane ring, offering a definitive picture of its solid-state conformation.[9][10]
Computational Modeling and Conformational Analysis
In conjunction with experimental data, computational modeling provides valuable insights into the molecule's conformational preferences and electronic properties.
Methodology
-
Conformational Search: Perform a systematic conformational search using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers and calculate their relative energies using more accurate methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized conformers and compare them with the experimental data to validate the predicted structures.
Expected Insights: Computational studies would likely confirm that the cyclobutane ring adopts a puckered "butterfly" conformation to alleviate torsional strain.[5] The calculations would also predict the preferred orientation of the methoxymethyl and amine substituents (axial vs. equatorial) and the energy barrier for ring inversion. This synergistic approach of combining experimental and computational data provides a comprehensive understanding of the molecule's structure.[5][11]
Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The molecular structure of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride serves as an excellent case study for the in-depth characterization of small molecules relevant to drug discovery. Its synthesis requires careful stereocontrol to achieve the desired cis configuration. A comprehensive structural elucidation relies on a synergistic application of advanced analytical techniques. NMR spectroscopy provides detailed information about connectivity and stereochemistry in solution, while IR and mass spectrometry confirm functional groups and molecular weight. Ultimately, X-ray crystallography offers an unambiguous determination of the solid-state structure, and computational modeling provides crucial insights into its conformational dynamics. A thorough understanding of these aspects is paramount for rational drug design and the development of new therapeutic agents leveraging the unique properties of the cyclobutane scaffold.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. Available at: [Link]
-
Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available at: [Link]
-
Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. NIH. Available at: [Link]
-
Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH. Available at: [Link]
-
Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. Available at: [Link]
-
Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. Available at: [Link]
-
Infrared spectral charateristics of the cyclobutane ring system. RSC Publishing. Available at: [Link]
-
1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Available at: [Link]
-
cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. Available at: [Link]
-
NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available at: [Link]
-
Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κN)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. ResearchGate. Available at: [Link]
-
Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4 N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. PMC - PubMed Central. Available at: [Link]
-
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available at: [Link]
-
cis-3,4-Bis(benzyloxymethyl)cyclobut-1-ene. SpectraBase. Available at: [Link]
-
Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations. PubMed. Available at: [Link]
-
X-ray Structure Analysis Online - Volume 24, Number 13. J-STAGE. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 11. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
An In-Depth Technical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride for Advanced Drug Development
Executive Summary: The strategic incorporation of strained ring systems into molecular scaffolds represents a significant advancement in modern medicinal chemistry. Among these, the cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly valuable component in the design of novel therapeutics. This guide provides a comprehensive technical overview of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block for drug discovery. We will dissect its structural features, physicochemical properties, and the strategic rationale for its use. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the application of this versatile intermediate.
The Strategic Value of Substituted Cycloalkanes in Drug Design
The development of novel Active Pharmaceutical Ingredients (APIs) is a complex endeavor, where the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as its target affinity. Saturated carbocycles are frequently employed to escape "flatland" and introduce three-dimensionality into drug candidates. The cyclobutane ring, in particular, has emerged as a powerful tool for medicinal chemists.[1][2]
Unlike more flexible systems, the puckered, rigid conformation of the cyclobutane ring allows for precise positioning of substituents, which can enhance binding to biological targets and improve selectivity. This conformational restriction can also shield metabolically labile sites, thereby increasing the metabolic stability and half-life of a drug candidate.[2] The introduction of cyclobutane rings into pharmacologically active compounds is a relatively recent but impactful strategy, with several cyclobutane-containing drugs now on the market.
Nomenclature, Structure, and Physicochemical Properties
A precise understanding of a molecule's identity is foundational to its application. This section deconstructs the nomenclature and structural characteristics of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
IUPAC Nomenclature and Stereochemistry
The formal IUPAC name for this compound is rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride .[3] Let's break this down:
-
cyclobutan-1-amine: The core structure is a cyclobutane ring with an amine group at position 1.
-
3-(methoxymethyl): A methoxymethyl group (-CH₂OCH₃) is attached to position 3 of the ring.
-
rel-(1r,3r): This descriptor, along with the common name prefix "cis-", indicates the relative stereochemistry. It signifies that the amine and methoxymethyl groups are on the same face of the cyclobutane ring.
-
hydrochloride: This indicates the compound is a salt formed by the reaction of the basic amine functional group with hydrochloric acid (HCl).[4][5]
Molecular Structure and Salt Formation
The amine functional group is basic and readily reacts with strong mineral acids like HCl in an acid-base reaction to form an ammonium salt.[6] This conversion from a covalent free base to an ionic salt is a critical step in drug development.[4] The resulting ionic compound, an amine hydrochloride, typically exhibits significantly increased water solubility and crystallinity, which enhances bioavailability and simplifies handling and formulation processes.[5][6][7]
The diagram below illustrates the straightforward protonation of the primary amine by hydrochloric acid to yield the final salt form.
Caption: Reaction scheme for the formation of the hydrochloride salt.
Physicochemical Properties
The key physicochemical properties are summarized in the table below, providing essential data for experimental design and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [3] |
| CAS Number | 1068160-25-7 | [3][8] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.64 g/mol | [3] |
| Purity (Typical) | ≥97% | [3] |
| Corresponding Free Base CAS | 1068704-31-3 | [9] |
The Role of Key Structural Motifs
The utility of this molecule is derived from the synergistic contribution of its three primary structural components. Understanding the role of each motif is crucial for leveraging its full potential in drug design.
Caption: Contribution of structural motifs to molecular properties.
The Cyclobutane Scaffold
The cyclobutane ring serves as a rigid scaffold. Its puckered conformation reduces the number of accessible low-energy states compared to flexible aliphatic chains or larger rings like cyclohexane.[1] This has several downstream benefits:
-
Potency and Selectivity: By locking substituents into a well-defined spatial orientation, the cyclobutane ring can enhance binding affinity and selectivity for the target protein.
-
Metabolic Stability: The rigid structure can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), reducing clearance and improving the pharmacokinetic profile.[2]
-
Novel Chemical Space: It provides a unique three-dimensional architecture, allowing chemists to explore chemical space beyond traditional aromatic and flexible aliphatic linkers.[1]
The Methoxymethyl Group
The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs.[10] Its incorporation, via the methoxymethyl ether, offers several advantages:
-
Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing interactions with biological targets and improving solubility.[11] The methoxy group can also fine-tune the molecule's lipophilicity and electronic properties.[10][12]
-
Metabolic Blocking: It can be strategically placed to block a potential site of metabolism (e.g., hydroxylation), further enhancing the molecule's stability.[11] The methoxymethyl group is generally stable under many physiological and synthetic conditions.[13]
The Amine Hydrochloride Salt
As previously discussed, the primary amine is presented as a hydrochloride salt. This is a deliberate and critical choice in drug development.
-
Solubility and Bioavailability: The ionic nature of the salt dramatically increases aqueous solubility compared to the free base, which is crucial for oral absorption and the preparation of intravenous formulations.[6]
-
Stability and Handling: Amine salts are typically crystalline, non-volatile solids that are less susceptible to degradation (e.g., oxidation) than their often-oily, volatile free-base counterparts.[5][14] This improves shelf-life and simplifies handling during synthesis and formulation.
Synthesis and Characterization Protocol (Illustrative)
While multiple proprietary routes exist, a plausible and illustrative synthetic pathway can be designed based on established organic chemistry principles. This section provides a hypothetical, self-validating protocol for the synthesis and characterization of the title compound.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the key C-N bond on a pre-formed cyclobutane ring containing the methoxymethyl ether. The hydrochloride salt is formed in the final step.
Caption: A plausible retrosynthetic pathway for the target molecule.
Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride from a suitable cyclobutane precursor. This protocol is illustrative.
Step 1: Reductive Amination of cis-3-(Methoxymethyl)cyclobutan-1-one
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cis-3-(Methoxymethyl)cyclobutan-1-one (1.0 eq) and methanol (5 volumes).
-
Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add a 7N solution of ammonia in methanol (1.5 eq).
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the in-situ formation of an imine intermediate, which is then selectively reduced by the mild hydride source.
-
Work-up: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify with 4M NaOH to pH >12. Extract the aqueous layer with dichloromethane (3 x 5 volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, cis-3-(Methoxymethyl)cyclobutan-1-amine.
Step 2: Purification and Salt Formation
-
Purification (Optional): If necessary, purify the crude free base via silica gel chromatography or distillation.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or ethyl acetate (10 volumes).
-
HCl Addition: While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation ceases and the solution is acidic to litmus paper. The hydrochloride salt is significantly less soluble in nonpolar solvents, driving precipitation and purification.[4]
-
Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40 °C to a constant weight.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene of the ether (doublet, ~3.4 ppm), cyclobutane protons, and a broad signal for the ammonium protons (-NH₃⁺). |
| ¹³C NMR | Signals for the methoxy carbon (~59 ppm), ether methylene carbon (~75 ppm), and distinct signals for the C1 and C3 carbons of the cyclobutane ring. |
| FT-IR | Broad absorption band from ~2500-3000 cm⁻¹ characteristic of an ammonium salt, along with C-H and C-O stretching vibrations.[6] |
| Mass Spec | ESI+ would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₃NO. |
| Purity (HPLC) | Purity should be ≥97% by HPLC analysis. |
Applications in Drug Development
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not an API itself but a high-value building block. Its bifunctional nature—a primary amine for coupling reactions and a stable ether side chain—makes it highly versatile.
-
Scaffold Elaboration: The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and urea/thiourea formation. This allows for its incorporation into a larger molecular framework as a key structural element. The amine must be liberated from its salt form (free-basing) with a suitable base (e.g., triethylamine) prior to use in such reactions.[14]
-
Case Studies (Illustrative): While specific drugs containing this exact fragment may be proprietary, numerous examples in patent literature and clinical trials highlight the success of similar motifs. For instance, cyclobutane rings have been incorporated into inhibitors of nuclear receptors,[1] AKT proteins,[1] and p97 ATPase,[1] demonstrating their broad utility across different therapeutic areas. The strategic replacement of more metabolically labile groups (like a cyclohexane) with a cyclobutane has led to the development of potent and selective inhibitors with improved pharmacokinetic profiles, such as the FDA-approved IDH1 inhibitor ivosidenib.
Conclusion
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a sophisticated chemical building block that provides medicinal chemists with a powerful tool for optimizing drug candidates. The strategic combination of a conformationally rigid cyclobutane scaffold, a modulating methoxymethyl group, and a solubilizing amine hydrochloride salt addresses several key challenges in drug design, including potency, selectivity, and pharmacokinetic stability. A thorough understanding of its properties and the causality behind its design, as detailed in this guide, is essential for its effective application in the development of next-generation therapeutics.
References
-
Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
-
Al-Harthy, T., et al. (2024). The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link]
-
Oxford Reference. Amine salts. Available from: [Link]
-
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
-
Rojas-Linares, D., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]
-
Singh, A. K., et al. (2020). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available from: [Link]
-
Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. PubMed. Available from: [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
Nishide, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 4. m.youtube.com [m.youtube.com]
- 5. oxfordreference.com [oxfordreference.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 9. 1068704-31-3|cis-3-(methoxymethyl)cyclobutan-1-amine|BLD Pharm [bldpharm.com]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
The Cyclobutane Ring: From a Chemist's Riddle to a Cornerstone of Modern Science
A Technical Guide on the Discovery, History, and Application of Cyclobutane Derivatives
For decades, the simple, four-membered cyclobutane ring presented a formidable challenge to organic chemists. Its inherent strain and unusual reactivity defied early synthetic attempts and puzzled theoreticians. Yet, this very strain, once a source of frustration, has unlocked a wealth of chemical innovation. This guide traces the fascinating journey of cyclobutane derivatives, from their contentious discovery to their indispensable role in pharmaceuticals, natural products, and advanced materials. We will delve into the core chemical principles, explore pivotal synthetic breakthroughs, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness the unique potential of this remarkable scaffold.
Chapter 1: The Dawn of the Cyclobutane Era - Early Encounters and Structural Riddles
The story of cyclobutane is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. As chemists began to unravel the structures of complex natural molecules, the existence of small, strained rings became a topic of intense debate and investigation.
A Contentious Beginning and the Theory of Strain
The initial synthesis of a cyclobutane derivative is often credited to the Nobel laureate Richard Willstätter, a student of the famed Adolf von Baeyer.[1] Willstätter's work in the early 1900s on the synthesis of cyclobutane and the larger cyclo-octatetraene was groundbreaking.[2][3] However, these early forays were fraught with difficulty, underscoring the inherent instability of the four-membered ring.
This instability was rationalized by Baeyer's Strain Theory in 1885.[4] Baeyer postulated that cycloalkanes were planar and that any deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would induce "angle strain," destabilizing the molecule.[5][6] For a planar cyclobutane, the internal bond angles would be a rigid 90°, leading to significant strain.[6] This theory, while not entirely correct in its assumption of planarity, provided the first crucial framework for understanding the unique energetics of small rings.[5][7][8] We now understand that cyclobutane is not perfectly flat but adopts a puckered or "folded" conformation to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure.[7]
Quantifying the Challenge: The Energetics of Ring Strain
The total ring strain of cyclobutane is a combination of angle strain and torsional (eclipsing) strain.[7][9] This stored potential energy makes the cyclobutane ring reactive and susceptible to ring-opening reactions, a property that can be both a challenge and a synthetic advantage.
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (Planar) |
| Cyclopropane | 27.6 | 60° |
| Cyclobutane | 26.4 | 90° |
| Cyclopentane | 6.5 | 108° |
| Cyclohexane | 0.0 | 120° |
| Table 1: Comparison of Ring Strain in Common Cycloalkanes.[5] |
The high strain energy, comparable to that of the even smaller cyclopropane ring, highlights the energetic cost of constraining carbon atoms into a four-membered ring and explains the difficulties faced by early pioneers.[9]
Chapter 2: Taming the Strained Ring - A Synthetic Revolution
The key to unlocking the potential of cyclobutanes lay in developing synthetic methods that could efficiently construct the strained four-membered ring. The 20th century witnessed a revolution in synthetic organic chemistry, with the advent of powerful new reactions.
The [2+2] Photocycloaddition: A Light-Induced Breakthrough
Arguably the most significant and widely used method for synthesizing cyclobutanes is the [2+2] photocycloaddition.[10] This reaction involves the union of two alkene-containing molecules under photochemical conditions (i.e., exposure to light) to form a cyclobutane ring.[11][12] The first example of such a reaction, the photodimerization of thymoquinone, was discovered by Liebermann as early as 1877.[11]
This powerful transformation allows for the construction of complex, stereochemically rich cyclobutane architectures that would be difficult to access otherwise.[10][13] It has become a cornerstone in the synthesis of natural products and other biologically active molecules.[10][14]
Experimental Protocol: Solid-State [2+2] Photodimerization of E-Cinnamic Acid to α-Truxillic Acid
This protocol describes a classic, solvent-free method for synthesizing a cyclobutane derivative, α-truxillic acid, through the photodimerization of E-cinnamic acid. This method is often cited for its simplicity and stereochemical control, dictated by the crystal packing of the starting material.[15][16]
Materials:
-
E-Cinnamic acid
-
High-pressure mercury vapor lamp (or a UV lamp emitting at ~365 nm)
-
Quartz reaction vessel or petri dish
-
Spatula
-
Recrystallization solvent (e.g., ethanol or acetic acid)
Methodology:
-
Preparation: A thin, even layer of finely ground E-cinnamic acid is spread on the surface of a quartz petri dish. The solid-state nature of the reaction is crucial, as the crystal lattice pre-organizes the molecules for the desired cycloaddition.[15]
-
Irradiation: The petri dish is placed under a high-pressure mercury vapor lamp. The irradiation is typically carried out at a wavelength of 365 nm.[15] Reaction times can be lengthy, sometimes spanning several days, depending on the lamp intensity and the quantity of material.[17]
-
Monitoring: The progress of the reaction can be monitored periodically by taking a small sample, dissolving it in a suitable solvent, and analyzing it by techniques such as ¹H NMR or TLC to observe the disappearance of the cinnamic acid starting material and the appearance of the product.
-
Workup and Purification: Once the reaction is deemed complete, the solid product is collected. The crude α-truxillic acid is then purified by recrystallization from a suitable solvent like ethanol to remove any unreacted starting material and potential side products.
Causality and Self-Validation: The stereochemical outcome of this solid-state reaction is governed by the topochemical principle; the arrangement of molecules in the crystal dictates the structure of the product. This provides a self-validating system where the formation of the α-truxillic acid isomer is highly favored. The success of the purification is easily validated by the sharp melting point of the recrystallized product and its characteristic spectroscopic data.
Visualizing the Workflow: Photocycloaddition
The general workflow for synthesizing cyclobutane polymers via photosensitized [2+2] cycloaddition provides a clear example of the process.
Caption: Carboplatin's development to reduce Cisplatin's toxicity.
The cyclobutane dicarboxylate ligand in Carboplatin modulates the drug's reactivity. [18]It is less reactive than the chloride ligands of cisplatin, resulting in a slower rate of DNA binding and significantly reduced side effects, particularly kidney toxicity. [19][20]This improved therapeutic index established Carboplatin as a cornerstone of treatment for various cancers, including ovarian, lung, and testicular cancers, and it remains in widespread use today. [21][22]Carboplatin was patented in 1972 and received FDA approval in 1989. [19]
Chapter 4: The Modern Cyclobutane - A Privileged Scaffold in Drug Discovery and Materials Science
The unique, rigid, and three-dimensional structure of the cyclobutane ring has made it an increasingly popular scaffold in modern medicinal chemistry and materials science. [23][24]
A Tool to "Escape from Flatland"
In drug discovery, there is a growing emphasis on moving away from flat, aromatic structures towards molecules with greater three-dimensional complexity, a concept often termed "escaping from flatland." [13]The puckered, non-planar conformation of the cyclobutane ring makes it an ideal building block for this purpose. Incorporating a cyclobutane can:
-
Provide conformational restriction: Locking a molecule into a specific bioactive conformation can enhance its potency and selectivity for a biological target. [25]* Improve metabolic stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains. [23][26]* Act as a bioisostere: The cyclobutane unit can replace other groups like gem-dimethyl or phenyl groups to fine-tune a drug's physical and pharmacological properties. [26] This strategy has led to the development of several modern drugs. For example, the hepatitis C protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide both contain cyclobutane moieties that are critical to their function. [25]The first-in-class IDH1 inhibitor Ivosidenib , approved in 2018 for treating certain cancers, incorporates a difluorocyclobutanyl group to enhance metabolic stability.
Drug Therapeutic Area Role of Cyclobutane Moiety Carboplatin Oncology Reduces toxicity, modulates reactivity Boceprevir Antiviral (Hepatitis C) Enhances potency through conformational restriction Apalutamide Oncology (Prostate Cancer) Spirocyclic scaffold for receptor antagonism Ivosidenib Oncology (IDH1-mutant cancers) Improves metabolic stability Table 2: Notable Pharmaceuticals Containing a Cyclobutane Ring. [25]
Cyclobutanes in Advanced Materials
The influence of the cyclobutane ring extends beyond medicine into materials science. The photochemical [2+2] cycloaddition is used as a polymerization tool to create polymers where the backbone connectivity is based on cyclobutane units. [12][27] Furthermore, the inherent strain of the cyclobutane ring makes it a "mechanophore"—a functional group that can respond to mechanical force. [28]When embedded in a polymer chain, the application of force (e.g., through ultrasonication) can selectively break the cyclobutane ring in a process called cycloreversion. [29]This property is being explored to create stress-responsive polymers that can, for example, self-heal or signal when they are under strain. [25][29][30]
Conclusion: The Enduring Legacy and Future of the Four-Membered Ring
From a theoretical puzzle born out of Baeyer's early strain theory to a linchpin of modern molecular design, the cyclobutane ring has completed a remarkable journey. Its history is a microcosm of the progress of organic chemistry itself—a story of overcoming synthetic challenges to unlock new functionalities. The once-maligned strain of the four-membered ring is now recognized as its greatest asset, providing a unique combination of rigidity, reactivity, and three-dimensional structure. For researchers in drug discovery and materials science, the cyclobutane derivative is no longer a curiosity but a powerful and versatile tool, promising a future of continued innovation built upon this fascinating chemical scaffold.
References
-
Sergeiko, A., Poroikov, V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. Available from: [Link]
- Sergeiko, A., Poroikov, V., Hanuš, L. O., & Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Vertex AI Search.
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Self-publishing.
- Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
-
Bach, T., & Hehn, J. P. (2011). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 111(3), 1022–1075. Available from: [Link]
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 57-73. Available from: [Link]
-
Carboplatin. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. (2025). ResearchGate.
-
SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins. (n.d.). PubMed Central. Available from: [Link]
- Contemporary synthesis of bioactive cyclobutane natural products. (n.d.). Request PDF.
-
4.2: Ring Strain and the Structure of Cycloalkanes. (2015). Chemistry LibreTexts. Available from: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. Available from: [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. (n.d.). PubMed Central. Available from: [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Available from: [Link]
-
What is the mechanism of Carboplatin? (2024). Patsnap Synapse. Available from: [Link]
-
Ring strain. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Carboplatin Pharmacology. (n.d.). News-Medical.Net. Available from: [Link]
- The Clinical Development of Carboplatin – A Personal Perspective. (2025). ResearchGate.
-
[2+2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
-
What is Carboplatin? (n.d.). News-Medical.Net. Available from: [Link]
-
Stability of Cycloalkane- Baeyer's Strain Theory: Easy Explanation. (2019). Chemistry Notes. Available from: [Link]
-
Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th. (n.d.). CUTM Courseware. Available from: [Link]
-
Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Available from: [Link]
-
Baeyer's Strain theory.pptx. (n.d.). Slideshare. Available from: [Link]
-
The intramolecular [2 + 2] photoaddition/cyclobutane-fragmentation sequence in organic synthesis. (n.d.). Accounts of Chemical Research - ACS Publications. Available from: [Link]
- [2+2] photocycloaddition by triplet sensitization or energy transfer... (n.d.). ResearchGate.
-
Cyclobutane. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... (n.d.). ResearchGate. Available from: [Link]
-
Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. (n.d.). PubMed Central. Available from: [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PubMed Central. Available from: [Link]
-
Mechanochemistry of cyclobutanes. (2024). ResearchGate. Available from: [Link]
-
Polyethylene Materials Bearing In-chain Mechanophores. (n.d.). ChemRxiv. Available from: [Link]
- Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. (2025). Request PDF.
-
Richard Willstätter. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Synthesis and analgesic activity of new α-truxillic acid derivatives with monoterpenoid fragments. (2025). Request PDF.
-
Synthesis and analgesic activity of new α-truxillic acid derivatives with monoterpenoid fragments. (n.d.). Semantic Scholar. Available from: [Link]
-
A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions. (2025). PubMed Central. Available from: [Link]
-
Richard Willstätter. (n.d.). chemeurope.com. Available from: [Link]
-
Richard Willstätter – Biographical. (n.d.). NobelPrize.org. Available from: [Link]
-
Richard Willstatter. (2018). Encyclopedia.com. Available from: [Link]
-
Richard Willstätter. (n.d.). Jewish Virtual Library. Available from: [Link]
Sources
- 1. Richard_Willstätter [chemeurope.com]
- 2. nobelprize.org [nobelprize.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Baeyer's Strain theory.pptx [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A General Synthetic Strategy towards the Truxillate Natural Products via Solid-State Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 19. Carboplatin - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. news-medical.net [news-medical.net]
- 23. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 25. lifechemicals.com [lifechemicals.com]
- 26. researchgate.net [researchgate.net]
- 27. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. chemrxiv.org [chemrxiv.org]
mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a small molecule featuring a rigid cyclobutane scaffold, a structural motif increasingly utilized in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The puckered conformation of the cyclobutane ring provides a three-dimensional architecture that can orient pharmacophoric elements in a spatially defined manner, facilitating precise interactions with biological targets.[1] While direct studies on this specific compound are not extensively published in peer-reviewed literature, a comprehensive analysis of patent literature and structure-activity relationships of analogous compounds strongly suggests a mechanism of action centered on the inhibition of the Janus kinase (JAK) family of enzymes.[2][3] This guide will delineate this hypothesized mechanism, grounded in the established roles of similar cyclobutane derivatives in modulating the JAK-STAT signaling pathway, and provide a framework for its experimental validation.
The Janus Kinase (JAK) Family and the JAK-STAT Signaling Pathway
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). They are essential mediators of signal transduction for a wide array of cytokines, interferons, and hormones that play critical roles in immunity, inflammation, hematopoiesis, and other cellular processes.
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses.
Hypothesized Mechanism of Action: Inhibition of the JAK-STAT Pathway
Based on the prevalence of the cyclobutylamine scaffold in patented JAK inhibitors, it is hypothesized that cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride functions as an ATP-competitive inhibitor of one or more JAK family members.[2][3]
Molecular Interactions within the JAK Kinase Domain
The ATP-binding pocket of the JAK kinase domain is the likely target for this compound. The mechanism of inhibition is proposed to involve the following key interactions:
-
The Cyclobutane Scaffold: The rigid, non-planar structure of the cyclobutane ring serves to orient the methoxymethyl and amine substituents in a precise three-dimensional arrangement. This constrained conformation is crucial for fitting into the ATP-binding site and positioning the functional groups for optimal interaction with key amino acid residues.[1]
-
The Primary Amine Group: The amine group is likely to form critical hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors. This interaction mimics the hydrogen bonding of the adenine portion of ATP.
-
The Methoxymethyl Group: The ether oxygen of the methoxymethyl side chain can act as a hydrogen bond acceptor, potentially interacting with backbone amides or side chains of residues within the binding pocket. The methyl group may also engage in hydrophobic interactions, contributing to the overall binding affinity.
By occupying the ATP-binding site, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride would prevent the binding of ATP, thereby inhibiting the autophosphorylation and activation of the JAK enzyme.
Downstream Cellular Consequences
The inhibition of JAK activity would lead to a cascade of downstream effects, ultimately suppressing the inflammatory signaling pathway:
-
Reduced STAT Phosphorylation: With JAKs inhibited, the phosphorylation of STAT proteins would be significantly decreased.
-
Impaired STAT Dimerization and Nuclear Translocation: The lack of phosphorylation would prevent STAT dimerization and their subsequent translocation into the nucleus.
-
Downregulation of Gene Expression: Consequently, the transcription of pro-inflammatory cytokines and other mediators of the immune response would be suppressed.
Experimental Validation Protocols
To substantiate the hypothesized mechanism of action, a series of in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride on the enzymatic activity of individual JAK isoforms.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine-5'-triphosphate (ATP), radiolabeled with ³²P or ³³P.
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride stock solution.
-
Kinase reaction buffer.
-
Phosphocellulose paper and scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Cell-Based Phospho-STAT Assay
Objective: To assess the ability of the compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Reagents and Materials:
-
A relevant human cell line (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation and signal through JAK2).
-
Cytokine (e.g., GM-CSF).
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Culture the cells and starve them of cytokine for several hours.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of p-STAT5 and total STAT5 using Western blotting or ELISA.
-
Determine the concentration-dependent inhibition of STAT5 phosphorylation and calculate the IC₅₀ value.
-
Data Presentation
The following table presents hypothetical, yet representative, data that could be generated from the described experimental protocols to support the proposed mechanism of action.
| Assay Type | Target | Parameter | Hypothetical Value |
| Kinase Inhibition | JAK1 | IC₅₀ | 50 nM |
| JAK2 | IC₅₀ | 75 nM | |
| JAK3 | IC₅₀ | 10 nM | |
| TYK2 | IC₅₀ | > 1000 nM | |
| Binding Affinity (ITC) | JAK3 | K_d | 8 nM |
| Cell-Based Assay | p-STAT5 (TF-1 cells) | IC₅₀ | 30 nM |
Conclusion
While direct experimental evidence for the remains to be published, a strong hypothesis can be formulated based on the well-established role of the cyclobutylamine scaffold in potent and selective JAK inhibitors. The proposed mechanism involves the ATP-competitive inhibition of JAK enzymes, leading to the suppression of the JAK-STAT signaling pathway. This guide provides a comprehensive overview of this hypothesized mechanism and a clear experimental roadmap for its validation. The insights gained from such studies would be invaluable for the further development of this and related compounds as potential therapeutic agents for inflammatory and autoimmune diseases.
References
Sources
- 1. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]
- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No. 1068160-25-7). As a specialized chemical intermediate, its safe management in a laboratory setting is paramount to ensure the well-being of personnel and the integrity of research. This document synthesizes critical safety data, expert handling protocols, and emergency procedures to foster a secure and efficient research environment.
Understanding the Hazard Profile
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a thorough hazard assessment can be constructed by examining structurally similar compounds and the inherent risks associated with amine hydrochlorides.
Based on data from analogous compounds such as methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride, the primary hazards are anticipated to be:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Furthermore, as an amine hydrochloride salt, it is likely to be a corrosive solid, particularly in the presence of moisture.[2][3] It is also prudent to treat the compound as hygroscopic, meaning it can absorb moisture from the air.[4]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1068160-25-7 | [5][6][7] |
| Molecular Formula | C6H14ClNO | [7][8] |
| Molecular Weight | 151.64 g/mol | [8] |
| Appearance | Likely a solid | [4] |
| Storage | Hygroscopic, store in a dry, well-ventilated place. | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, especially the weighing and transfer of the solid, should be conducted within a properly functioning chemical fume hood.[2][9] This is critical to prevent the inhalation of any airborne dust particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.[10]
Personal Protective Equipment (PPE): Essential for Direct Handling
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][3] In situations with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended.[11]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect from incidental skin contact.
-
-
Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Protocols for Safe Handling and Storage
Adherence to meticulous handling and storage protocols is fundamental to preventing accidents and maintaining the chemical's integrity.
General Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2]
-
Hygroscopic Nature: Due to its likely hygroscopic properties, minimize the compound's exposure to atmospheric moisture.[4] Keep containers tightly sealed when not in use.
-
Incompatible Materials: While specific reactivity data is limited, it is prudent to store amine hydrochlorides away from strong bases and oxidizing agents.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling the compound.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: The storage area should be cool, dry, and well-ventilated.[4]
-
Segregation: Store separately from incompatible chemicals.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate potential harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Protocol
In the event of a spill, the following step-by-step protocol should be initiated:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent and nature of the spill to inform the appropriate cleanup procedure.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.2.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] Place the spilled material into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
All waste containing cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Vendor: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
Visualized Workflow: Spill Cleanup Procedure
Caption: Workflow for a safe and effective chemical spill response.
Conclusion
The responsible and informed handling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a prerequisite for a safe laboratory environment. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors.
References
- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society.
-
Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]
-
Grand Valley State University. Corrosives - Lab Safety. [Link]
-
KAUST Health & Safety. Working with Corrosives Guideline. [Link]
-
Quora. What happens when cyclobutyl amine reacts with HNO2?. [Link]
-
ACS Publications. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
-
University of Toronto. Handling Procedures for Corrosive Materials. [Link]
- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica ñ Drug Research.
-
PubChem. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. [Link]
-
Ark Pharma Scientific Limited. cis-3-(methylamino)cyclobutan-1-ol hydrochloride. [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]
-
Aladdin. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. [Link]
-
American Elements. 1-(methoxymethyl)cyclobutan-1-amine hydrochloride. [Link]
Sources
- 1. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 7. CAS 1068160-25-7 | 4256-5-Z4 | MDL MFCD29918566 | cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 8. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. aladdin-e.com [aladdin-e.com]
solubility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in common lab solvents
An In-Depth Technical Guide to Determining the Solubility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS: 1068160-25-7) in common laboratory solvents. Given the novelty of specific solubility data for this compound in public literature, this document focuses on the foundational principles and detailed methodologies required to generate reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early discovery to formulation development.[1][2][3] For a compound like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry, understanding its solubility is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility can limit a drug's absorption from the gastrointestinal tract, thereby reducing its oral bioavailability.[3]
-
Formulation: Knowledge of solubility in various solvents is essential for developing stable and effective dosage forms, whether for oral, intravenous, or other administration routes.[4]
-
In Vitro Assays: Inaccurate or unreliable results in biological assays can arise from compounds precipitating out of solution.[5][6]
This guide will walk you through the theoretical underpinnings of solubility and provide detailed, field-proven protocols for its determination.
Theoretical Framework: Understanding Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[7] For an ionizable compound such as cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, which is a hydrochloride salt of a primary amine, the pH of the aqueous medium is a critical factor influencing its solubility.[2]
The molecule exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The hydrochloride salt form is generally expected to have higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges, due to the polarity imparted by the ionic charge.
Key Physicochemical Properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride:
| Property | Value | Source |
| CAS Number | 1068160-25-7 | [8] |
| Molecular Formula | C₆H₁₄ClNO | [8] |
| Molecular Weight | 151.63 g/mol | [8] |
| Structure | A cyclobutane ring with a methoxymethyl group and an amine hydrochloride group in a cis configuration. | [8][9] |
Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements
In drug discovery and development, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[10][11]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound from a concentrated stock solution (usually in DMSO) when diluted into an aqueous buffer.[1][5][12] It measures the concentration at which a compound precipitates out of a supersaturated solution and is influenced by the rate of dissolution and precipitation. While rapid and suitable for early screening, it can sometimes overestimate the true solubility.[2]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility when the dissolved solute is in equilibrium with its solid, undissolved state.[3][4] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[7][11]
The following diagram illustrates the conceptual difference between these two approaches.
Caption: Conceptual workflow comparing kinetic and thermodynamic solubility determination.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is considered the most reliable for determining equilibrium solubility.[7][11]
Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (solid powder)
-
Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Intestinal Fluid (SIF), Simulated Gastric Fluid (SGF), Water, Ethanol, Methanol)
-
Vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4][10] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
Filtration: Withdraw the solution using a syringe and pass it through a low-binding syringe filter (e.g., PVDF or PTFE). Discard the initial few drops to avoid any adsorbed compound from the filter.
-
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze both the standard solutions and the saturated filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration of the filtrate is the thermodynamic solubility.
-
Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.
Protocol for Kinetic Solubility
This high-throughput method is ideal for early-stage discovery.[1][12]
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
A stock solution of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microtiter plates.
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance.
-
Liquid handling robotics (recommended for high throughput).
Methodology:
-
Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[10]
-
-
Incubation:
-
Mix the contents of the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.[5]
-
-
Detection of Precipitation:
-
Measure the amount of precipitate formed in each well. Common methods include:
-
Nephelometry: A nephelometer measures the light scattered by undissolved particles.[5][13] An increase in scattering indicates precipitation.
-
UV-Vis Absorbance: After filtering the solution to remove precipitate, the concentration of the remaining dissolved compound is measured using a UV spectrophotometer.[13]
-
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which the signal (e.g., light scattering) significantly increases above the background.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
| Solvent/Buffer System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Comments |
| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | Equilibrium reached at 24h. |
| Water (unbuffered) | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | Note final pH of solution. |
| SGF (pH 1.2) | Thermodynamic | 37 | [Experimental Value] | [Calculated Value] | High solubility expected. |
| SIF (pH 6.8) | Thermodynamic | 37 | [Experimental Value] | [Calculated Value] | |
| Ethanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | |
| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] | |
| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] | 2h incubation; 1% DMSO. |
Interpretation of Results:
-
pH-Dependent Solubility: As a hydrochloride salt of a weak base, the compound is expected to exhibit higher solubility in acidic conditions (like SGF) where the amine group is fully protonated, and lower solubility as the pH increases towards its pKa and above.[2]
-
Solvent Polarity: The solubility in organic solvents like ethanol and methanol will depend on the balance between the polar amine hydrochloride group and the less polar methoxymethylcyclobutane core.
-
Kinetic vs. Thermodynamic: It is common for the kinetic solubility value to be higher than the thermodynamic value.[2] A large difference may indicate a tendency for the compound to form supersaturated solutions, which has implications for formulation and oral absorption.
Conclusion: A Pathway to Characterization
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
BioDuro. ADME Solubility Assay.
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Protocols.io. In-vitro Thermodynamic Solubility.
-
Domainex. Thermodynamic Solubility Assay.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
-
Bavarsad, N., et al. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
-
Slideshare. solubility experimental methods.pptx.
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
Evotec. Thermodynamic Solubility Assay.
-
IUPAC. Solubility Data Series.
-
ChemicalBook. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride.
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Journal of Physical and Chemical Reference Data, 39(2), 023101.
-
ChemicalBook. cis-3-MethoxycyclobutanaMine hydrochloride.
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). ResearchGate.
-
Gamsjäger, H., et al. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. ResearchGate.
-
Semantic Scholar. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa).
-
BLDpharm. cis-3-(methoxymethyl)cyclobutan-1-amine.
-
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
-
BLDpharm. cis-3-(4-Methoxyphenyl)cyclobutanamine.
-
A2B Chem. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. evotec.com [evotec.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 9. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. researchgate.net [researchgate.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. iupac.org [iupac.org]
- 15. iupac.org [iupac.org]
Methodological & Application
The Strategic Integration of a Constrained Cycloalkane: Cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Modern Organic Synthesis
Introduction: The Value Proposition of the Cyclobutane Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the deliberate choice of molecular building blocks is paramount to achieving desired pharmacological and physicochemical properties. Among the vast arsenal of available synthons, saturated carbocycles have garnered significant attention for their ability to impart three-dimensionality and conformational rigidity to molecular structures. The cyclobutane motif, in particular, offers a unique proposition. Its inherent ring strain, greater than that of cyclopentane but less reactive than cyclopropane, provides a puckered conformation that can favorably influence ligand-receptor interactions and improve metabolic stability.[1] The strategic incorporation of cyclobutane rings can lead to enhanced potency, selectivity, and pharmacokinetic profiles in drug candidates.[2]
This guide focuses on a specific, functionalized building block: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1) . The cis-stereochemistry of the amine and methoxymethyl substituents, coupled with the conformational constraints of the cyclobutane ring, makes this a valuable tool for medicinal chemists seeking to explore novel chemical space. The presence of a primary amine provides a versatile handle for a variety of synthetic transformations, while the methoxymethyl group can influence solubility and serve as a vector for further interactions within a biological target. This document will provide detailed application notes and protocols for the use of 1 as a building block in key synthetic reactions.
Core Applications and Synthetic Utility
The primary amine functionality of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride allows for its participation in a wide array of classical and modern synthetic transformations. The two most common and impactful applications are amide bond formation and reductive amination, which are fundamental reactions in the synthesis of complex molecules and libraries for drug discovery.
Amide Bond Formation: Crafting the Backbone of Bioactive Molecules
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The reaction of 1 with a carboxylic acid provides a direct route to incorporating the cis-3-(methoxymethyl)cyclobutane moiety into a larger molecular framework.
Causality of Experimental Choices:
The direct reaction between a primary amine and a carboxylic acid is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]
-
EDC-HCl is a water-soluble carbodiimide that facilitates the formation of a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress racemization and improve reaction efficiency by forming an active ester intermediate.[3][4]
-
HATU , in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), is a highly efficient coupling reagent that forms an activated acyl-tetramethyluronium salt, leading to rapid amide bond formation with minimal side products.[3]
The choice of solvent is also critical. Aprotic polar solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants and reagents.[4][6]
Experimental Protocol: Amide Coupling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride with a Generic Carboxylic Acid using HATU
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1 )
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (2.5 eq). The additional equivalent of DIPEA is to neutralize the hydrochloride salt of the amine. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1 ) (1.2 eq) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.
| Reagent/Parameter | Rationale for Use |
| HATU | High coupling efficiency, fast reaction times, low racemization.[3] |
| DIPEA | Non-nucleophilic base to neutralize the amine hydrochloride and facilitate the reaction. |
| Anhydrous DMF | Aprotic polar solvent to dissolve reactants and reagents. |
| Inert Atmosphere | Prevents reaction with atmospheric moisture. |
| Aqueous Work-up | To remove DMF, unreacted reagents, and byproducts. |
Reductive Amination: Forging C-N Bonds with Carbonyl Compounds
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[1] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and has a broad substrate scope.
Causality of Experimental Choices:
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of both aldehydes and ketones. It is less basic than sodium borohydride, which minimizes side reactions.
-
Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent, but it is toxic and requires careful handling.
The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride with an Aldehyde
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1 )
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1 ) (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-12 hours), as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
| Reagent/Parameter | Rationale for Use |
| NaBH(OAc)₃ | Mild and selective reducing agent for the iminium ion. |
| DIPEA | Neutralizes the amine hydrochloride salt. |
| Anhydrous DCM | Aprotic solvent to prevent quenching of the reducing agent. |
| Aqueous Work-up | To quench the reaction and remove inorganic salts. |
Application in the Synthesis of a Spleen Tyrosine Kinase (SYK) Inhibitor
The utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is exemplified in its potential application in the synthesis of complex, biologically active molecules. For instance, derivatives of this building block are key components in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (SYK), a crucial enzyme in the signaling pathways of immune cells.
While specific patent literature may not detail every experimental step for this exact building block, a plausible synthetic route towards a key intermediate for a SYK inhibitor can be constructed based on established synthetic methodologies. A common strategy involves the nucleophilic aromatic substitution of a halogenated heterocyclic core, such as a 7H-pyrrolo[2,3-d]pyrimidine, with an amine.
Hypothetical Synthetic Step:
In this proposed transformation, the primary amine of 1 acts as a nucleophile, displacing the chlorine atom on the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine ring. The reaction is typically carried out at elevated temperatures in a high-boiling point solvent like n-butanol, with a base such as DIPEA to neutralize the HCl generated during the reaction and the starting amine hydrochloride. This type of reaction is a common and effective method for constructing the core structures of many kinase inhibitors.
Conclusion
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique conformational constraints and the presence of a synthetically tractable primary amine and a methoxymethyl group offer chemists a powerful tool to introduce desirable properties into target molecules. The detailed protocols for amide coupling and reductive amination provided herein serve as a practical guide for researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel and improved therapeutic agents.
References
- Wessjohann, L. A., et al. (2003). Recent advances in cyclobutane chemistry. Chemical Reviews, 103(5), 1625-1682.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses Procedure.
- PharmaBlock. (n.d.).
- BenchChem. (2025).
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl.
- Gissot, A., et al. (2005). Amide bond formation: a critical survey of modern methods. Tetrahedron, 61(44), 10841-10874.
- Google Patents. (n.d.). Inhibitors of syk. WO2014060371A1.
- TSI Journals. (2018).
- MDPI. (n.d.). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine.
- NIH Public Access. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
The Strategic Integration of a Constrained Scaffold: Cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Medicinal chemists are increasingly turning to conformationally restricted scaffolds to imbue drug candidates with improved potency, selectivity, and metabolic stability. Among these, the cyclobutane motif has emerged as a valuable design element. This guide provides a detailed exploration of the applications of a specific, functionalized building block, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride , in the design and synthesis of next-generation therapeutics. We will delve into the rationale behind its use, provide exemplary applications in the context of kinase inhibition, and furnish detailed, actionable protocols for its incorporation into drug-like molecules.
The Cyclobutane Advantage: More Than Just a Four-Membered Ring
The utility of the cyclobutane core extends beyond its simple cyclic structure. Its inherent ring strain results in a puckered conformation, presenting substituents in well-defined three-dimensional space. This conformational rigidity can be a significant asset in drug design for several reasons:
-
Entropy Reduction: By locking a flexible ligand into a bioactive conformation, the entropic penalty of binding to a target protein is minimized, often leading to a significant increase in binding affinity.
-
Improved Selectivity: The precise positioning of pharmacophoric elements can enhance selectivity for the desired target over off-target proteins, thereby reducing the potential for adverse effects.
-
Metabolic Stability: The cyclobutane ring itself is generally resistant to metabolic degradation. Furthermore, its rigid nature can shield adjacent functional groups from enzymatic attack.
-
Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel intellectual property space, a critical consideration in a competitive pharmaceutical landscape.
The subject of this guide, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, offers two key points of diversity for molecular elaboration: a primary amine and a methoxymethyl ether. The cis stereochemistry orients these functional groups on the same face of the cyclobutane ring, providing a specific vector for interaction with a biological target.
Application Focus: A Key Building Block in the Synthesis of Janus Kinase (JAK) Inhibitors
A prominent application of cyclobutane derivatives lies in the development of Janus Kinase (JAK) inhibitors.[1][2] The JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Several patents describe cyclobutane-containing compounds as potent and selective JAK inhibitors.[1][3]
The cis-3-(Methoxymethyl)cyclobutan-1-amine moiety can serve as a key component of the pharmacophore that interacts with the hinge region and solvent-exposed areas of the ATP-binding site of JAK kinases. The primary amine can be readily derivatized to form a crucial hydrogen bond-donating or -accepting group that anchors the inhibitor to the kinase hinge. The methoxymethyl group, on the other hand, can be oriented towards a solvent-exposed region, offering opportunities for further modification to fine-tune solubility, permeability, and other pharmacokinetic properties.
Below is a table summarizing the key properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride:
| Property | Value |
| CAS Number | 1068160-25-7 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Primary amine (as hydrochloride salt), Ether |
| Stereochemistry | cis (relative) |
Experimental Protocols: Incorporating the Scaffold
The true value of a building block is realized through its successful incorporation into a target molecule. Here, we provide detailed, step-by-step protocols for two fundamental transformations involving cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: amide bond formation and reductive amination. These reactions are cornerstones of medicinal chemistry and provide a gateway to a vast array of complex molecules.
Protocol 1: Amide Coupling with a Heterocyclic Carboxylic Acid
This protocol details the coupling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride with a generic heteroaryl carboxylic acid, a common step in the synthesis of kinase inhibitors.
Workflow Diagram:
Caption: Workflow for amide coupling.
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)
-
Heteroaryl carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the heteroaryl carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) to the reaction mixture. The hydrochloride salt will be neutralized in situ by the excess DIPEA.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.
Causality Behind Choices:
-
HATU: Chosen for its high efficiency and low rate of epimerization, which is crucial when dealing with chiral centers. It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. A slight excess is used to ensure complete neutralization and drive the reaction to completion.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 2: Reductive Amination with a Heterocyclic Aldehyde
This protocol describes the formation of a secondary amine by reacting cis-3-(Methoxymethyl)cyclobutan-1-amine with a heteroaryl aldehyde, another common transformation in drug synthesis.
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)
-
Heteroaryl aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes to liberate the free amine.
-
Add the heteroaryl aldehyde (1.0 eq) to the mixture and stir at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.
Causality Behind Choices:
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic and more chemoselective than other borohydrides like sodium borohydride, reducing the risk of side reactions.
-
Triethylamine: A common organic base used to neutralize the hydrochloride salt, allowing the free amine to participate in the reaction.
-
Dichloromethane: A versatile and relatively non-polar solvent that is suitable for this reaction and facilitates easy work-up.
Conclusion and Future Perspectives
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride represents a valuable and versatile building block for modern drug discovery. Its unique conformational properties and dual points for chemical modification make it an attractive scaffold for the synthesis of complex and potent therapeutic agents, particularly in the realm of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this and other related cyclobutane derivatives in their own drug discovery programs. As the demand for novel and differentiated drug candidates continues to grow, the strategic application of such constrained scaffolds will undoubtedly play an increasingly important role in the development of the medicines of tomorrow.
References
- Wessjohann, L. A., et al. (2007). Cyclobutane Amino Acids in Peptide Design.
- Incyte Corporation. (2011). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S.
- Norman, P. (2014). The discovery and development of Janus kinase (JAK) inhibitors: a review of the patent literature.
- Incyte Corporation. (2013). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
- Eastwood, P., et al. (2010). The discovery of the JAK2 inhibitor INCB018424 (Ruxolitinib) for the treatment of myeloproliferative neoplasms. Journal of Medicinal Chemistry, 53(24), 8483-8498.
Sources
Application Notes: Strategic Use of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride in Synthetic Chemistry
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the practical application of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. It outlines the strategic importance of the cyclobutane motif in medicinal chemistry, key physicochemical properties of the title compound, and comprehensive, step-by-step protocols for its use in two critical synthetic transformations: amide bond formation and reductive amination. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Value of the Cyclobutane Scaffold
The cyclobutane ring is a highly sought-after structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry allows for precise spatial orientation of substituents, enabling chemists to explore chemical space more effectively than with traditional, more flexible aliphatic or aromatic linkers. The incorporation of cyclobutane moieties can significantly impact a molecule's pharmacological profile, influencing properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a versatile building block that provides an entry point to novel cyclobutane-containing compounds. The cis stereochemistry and the presence of both a primary amine and a methoxymethyl group offer distinct vectors for chemical elaboration, making it a valuable reagent for generating compound libraries in drug discovery programs. This guide details its effective utilization in key synthetic reactions.
Reagent Overview and Physicochemical Properties
cis-3-(Methoxymethyl)cyclobutan-1-amine is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. The salt form is generally a crystalline solid with improved shelf-life compared to the volatile free amine. For most synthetic applications, the free amine must be liberated in situ or in a preliminary extraction step.
| Property | Value | Reference |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | |
| CAS Number | 1408074-54-3 | |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane |
Safety and Handling
As with all amine-containing compounds, appropriate safety precautions are paramount. The hydrochloride salt is classified as an irritant. Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Key Safety Precautions:
-
Ingestion/Inhalation: Avoid ingestion and inhalation of the powder. Harmful if swallowed. May cause respiratory irritation.
-
Skin/Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Protocols
This section provides detailed protocols for two common and powerful transformations utilizing cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Protocol 1: EDC-Mediated Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. This protocol describes a reliable method for coupling the title amine with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and suppress racemization.
Rationale for Reagent Choice:
-
EDC Hydrochloride: A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct is also water-soluble, simplifying purification via an aqueous wash.
-
HOBt: Acts as a scavenger for the highly reactive O-acylisourea intermediate, forming an activated HOBt ester. This intermediate is less prone to side reactions and reacts cleanly with the amine.
-
Diisopropylethylamine (DIPEA): A non-nucleophilic organic base used to neutralize the hydrochloride salt of the starting amine and the HCl generated during the reaction, driving the coupling to completion.
The Cyclobutane Ring: A Compact Scaffold for Modern Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland – Embracing Three-Dimensionality in Drug Design
For decades, medicinal chemistry has heavily relied on aromatic rings as versatile scaffolds. While effective, their inherent planarity and metabolic liabilities often present significant hurdles in drug development.[1] The increasing demand for drug candidates with improved physicochemical and pharmacokinetic profiles has spurred a shift towards molecules with greater three-dimensionality (3D) character.[1][2] This strategic move, often quantified by an increased fraction of sp³-hybridized carbons (Fsp³), is strongly correlated with higher clinical success rates.[2]
Among the saturated carbocycles, the cyclobutane ring has emerged as a particularly powerful, albeit historically underutilized, tool.[3][4] Possessing a unique combination of conformational rigidity and strained-ring properties, the cyclobutane moiety offers a compact and potent way to address common challenges in lead optimization, from enhancing metabolic stability to fine-tuning receptor binding.[5] This guide provides an in-depth exploration of the multifaceted roles of the cyclobutane ring, complete with field-proven insights, detailed experimental protocols, and comparative data to empower researchers to effectively leverage this valuable scaffold.
Part 1: The Medicinal Chemist's Rationale for Employing Cyclobutanes
The decision to incorporate a cyclobutane ring is driven by its ability to confer specific, advantageous properties to a molecule. Its utility stems from a unique structural and electronic profile.
Conformational Rigidity and Puckered Structure
Unlike flexible alkyl chains, the cyclobutane ring is conformationally restricted. It is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure.[3] This puckering creates well-defined spatial vectors for substituents, allowing a medicinal chemist to orient pharmacophoric elements with high precision. This pre-organization of the ligand for its binding site can minimize the entropic penalty upon binding, potentially leading to a significant increase in potency.[4]
A Versatile Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring serves as an effective bioisostere for several common chemical motifs, each offering distinct advantages:
-
Aryl Ring Bioisostere: Replacing a flat, metabolically susceptible phenyl ring with a 3D, saturated cyclobutane ring can dramatically improve a compound's profile.[1][2] This swap eliminates common metabolic pathways like aromatic hydroxylation, enhances aqueous solubility by disrupting crystal lattice packing, and provides novel intellectual property.[1][2]
-
gem-Dimethyl Group Bioisostere: A 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group while locking the substituents into a specific orientation. This can improve binding affinity by providing a better fit within a hydrophobic pocket and can block metabolic oxidation at that position.[4]
-
Alkene and Alkyne Bioisostere: Replacing a metabolically vulnerable or geometrically ill-suited double or triple bond with a stable 1,2-disubstituted cyclobutane ring can enhance stability and improve the pharmacokinetic profile while maintaining the required distance and vector between two points of the molecule.[3][5]
Impact on Physicochemical Properties
The introduction of a cyclobutane ring can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to those in flexible alkyl chains or electron-rich aromatic systems.[1] This often translates to reduced metabolic clearance and a longer in vivo half-life.[4] However, it is not a universal rule, as oxidation of the cyclobutane ring itself can sometimes be a metabolic pathway.[4]
-
Solubility: The non-planar, puckered nature of the cyclobutane scaffold can disrupt the planar stacking that often leads to poor solubility in crystalline, aromatic compounds. This disruption of the crystal lattice can lead to a marked improvement in aqueous solubility.[6]
-
Lipophilicity: Replacing an aromatic ring with a cyclobutane generally reduces the lipophilicity (LogP), which can be beneficial for avoiding off-target effects and improving the overall ADME profile.[6]
Part 2: Data-Driven Validation: Cyclobutane vs. Aromatic Bioisosteres
The theoretical advantages of using a cyclobutane bioisostere are substantiated by empirical data. The following tables summarize quantitative comparisons from published studies, highlighting the improvements achieved by replacing an aromatic ring with a cyclobutane moiety.
Table 1: Comparative Physicochemical Properties
| Parameter | Aromatic Analog | Cyclobutane Analog | Fold Improvement | Reference |
| Aqueous Solubility (µg/mL) | 15 | 150 | 10x | [6] |
| Lipophilicity (LogP) | 3.5 | 2.8 | -0.7 units | [6] |
| Metabolic Stability (t½, min) | 25 | >120 | >4.8x | [1] |
Table 2: Comparative Pharmacological Activity
| Target | Aromatic Analog IC₅₀ (nM) | Cyclobutane Analog IC₅₀ (nM) | Change in Potency | Reference |
| p38 Kinase | 120 | 110 | Maintained | [6] |
| Thrombin | 5.6 | 6.2 | Maintained | [7] |
| HNE | 0.49 | 0.025 | 19.6x Improvement | [7] |
Part 3: Synthetic Protocols for Incorporating Cyclobutane Scaffolds
The increased application of cyclobutanes has been driven by the development of reliable synthetic methods. The [2+2] photocycloaddition is a classic and powerful method for their construction.[8][9]
Protocol 1: Synthesis of a Cyclobutane Core via [2+2] Photocycloaddition
This protocol describes a general procedure for the photochemical dimerization of an alkene, such as cinnamic acid, to form a disubstituted cyclobutane ring. This method is foundational for creating building blocks like β-truxinic acid.[10]
Causality: Photocycloaddition leverages the energy of UV light to promote an electron to an excited state, allowing for a thermally forbidden [2+2] cycloaddition to occur.[9] The reaction is often performed in the solid state or with a sensitizer (like acetone or benzophenone) to facilitate the formation of the triplet excited state, which then reacts to form a 1,4-diradical that closes to the cyclobutane ring.[8]
Materials:
-
Alkene substrate (e.g., trans-cinnamic acid)
-
Solvent (e.g., Dichloromethane, Acetone)
-
High-pressure mercury lamp (or other suitable UV source, λ > 254 nm)
-
Quartz reaction vessel (or borosilicate if λ > 300 nm is acceptable)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Preparation: Dissolve the alkene substrate (e.g., 1.0 g) in the chosen solvent (e.g., 100 mL acetone) in the quartz reaction vessel. The concentration should be optimized to favor intramolecular or intermolecular reactions as desired.
-
Degassing: Sparge the solution with an inert gas (e.g., Nitrogen) for 15-20 minutes. This is critical to remove dissolved oxygen, which can quench the excited triplet state and prevent the desired reaction.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with the UV lamp. Maintain cooling (e.g., with a water bath) to prevent thermal side reactions.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to observe the disappearance of the starting material. Reaction times can vary from hours to days.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often a mixture of diastereomers, is purified by recrystallization or column chromatography on silica gel to isolate the desired cyclobutane isomer(s).
Self-Validation:
-
Control: Run a parallel reaction vessel wrapped in aluminum foil to block light. No product formation should be observed, confirming the photochemical nature of the reaction.
-
Characterization: Confirm the structure of the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of alkene signals and the appearance of characteristic aliphatic cyclobutane signals in the NMR spectrum validate the reaction's success.
Caption: Workflow for a typical [2+2] photocycloaddition experiment.
Part 4: Protocols for Evaluating Key Medicinal Chemistry Properties
After successfully synthesizing a cyclobutane-containing compound, its properties must be rigorously evaluated. The following protocols for assessing kinetic solubility and metabolic stability are crucial for determining if the designed molecule meets the desired criteria.
Protocol 2: High-Throughput Kinetic Solubility Assay
Causality: This assay measures the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11] It mimics the conditions a compound might experience during in vitro biological assays and provides a rapid assessment for lead optimization, though it is not a measure of true thermodynamic equilibrium solubility.[11][12]
Materials:
-
Test compound(s) and positive/negative controls (e.g., well-soluble and poorly-soluble known drugs)
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV detection)
-
Plate shaker/incubator
-
Filtration plate (96-well format) or centrifuge for separating precipitate
-
Plate reader (UV-Vis spectrophotometer) or LC-MS/MS system
Step-by-Step Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of each test compound and control in 100% DMSO.
-
Sample Preparation: Add 2 µL of each 10 mM DMSO stock solution to wells of a 96-well plate. Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) and shake for 2 hours to allow precipitation to reach a pseudo-equilibrium.
-
Precipitate Removal: Separate the precipitated solid from the saturated solution.
-
Filtration Method: Place the assay plate on top of a 96-well filtration plate and filter the contents into a new, clean collection plate using a vacuum manifold.
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the solid.
-
-
Quantification (UV Method):
-
Carefully transfer an aliquot of the clear supernatant from the collection plate (or from above the pellet) to a UV-transparent 96-well plate.
-
Create a standard curve using known concentrations of the test compound in a 1% DMSO/PBS solution.
-
Measure the UV absorbance at the compound's λ_max.
-
Calculate the concentration of the compound in the supernatant by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.
-
Self-Validation:
-
Positive Control: A highly soluble drug (e.g., Propranolol) should show solubility near the target concentration (100 µM).
-
Negative Control: A poorly soluble drug (e.g., Nifedipine) should show very low solubility.
-
Blank: Wells containing only 1% DMSO in PBS are used to subtract background absorbance.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality: This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes, a subcellular fraction.[13] The co-factor NADPH is required to initiate the enzymatic catalytic cycle.[14][15] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance (Cl_int) and in vitro half-life (t½), which are key predictors of in vivo hepatic clearance.[13][16]
Materials:
-
Test compound(s) and control compounds (high and low clearance, e.g., Verapamil and Warfarin)
-
Pooled liver microsomes (human, rat, etc.), stored at -80°C
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) or NADPH solution.
-
Reaction termination solution: Ice-cold acetonitrile containing an internal standard (a stable, structurally unrelated compound for LC-MS/MS analysis).
-
96-well plates, incubator/water bath at 37°C.
-
LC-MS/MS system for analysis.
Step-by-Step Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the reaction mixture by combining the phosphate buffer and microsomes to a final protein concentration of 0.5 mg/mL. Pre-warm this mixture to 37°C.
-
Initiate Reaction: In separate wells of a 96-well plate for each time point (e.g., 0, 5, 15, 30, 45 min), add the test compound to the pre-warmed microsome mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes.
-
Start Metabolism: Add the NADPH regenerating system to each well to initiate the metabolic reaction.
-
Time Points & Termination:
-
At each designated time point, stop the reaction by adding 2-3 volumes of the ice-cold acetonitrile with internal standard.
-
For the t=0 sample, the termination solution should be added before the NADPH system.
-
-
Protein Precipitation: Seal the plate and vortex for 2 minutes. Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Cl_int) = (k / protein concentration) * 1000 (expressed in µL/min/mg protein)
-
Self-Validation:
-
Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls must be run to ensure the microsomal activity is within the expected range.
-
-NADPH Control: A parallel incubation is run for each compound without the NADPH regenerating system. Significant disappearance of the compound in this control indicates chemical instability or non-NADPH-dependent metabolism, which would invalidate the results for that compound.
Caption: Decision workflow for employing a cyclobutane bioisostere.
Conclusion
The cyclobutane ring is a powerful and versatile scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a bioisostere for problematic functional groups make it an invaluable tool for overcoming common hurdles in drug discovery. By providing conformational constraint, enhancing metabolic stability, and improving physicochemical properties, the judicious application of cyclobutane rings can significantly increase the quality and success rate of drug candidates. The protocols and data presented herein provide a robust framework for researchers to confidently synthesize, evaluate, and deploy cyclobutane-containing molecules in their own drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inventivapharma.com [inventivapharma.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride as a Versatile Pharmaceutical Intermediate
Abstract
In modern drug discovery, the exploration of three-dimensional (3D) chemical space is paramount for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as valuable scaffolds that offer conformational rigidity and unique spatial arrangements of functional groups.[1][2] This guide provides a detailed technical overview of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block designed for the synthesis of 3D-rich molecules. We present its molecular profile, a representative synthesis protocol, and core application methodologies for its incorporation into drug discovery pipelines, intended for researchers, medicinal chemists, and drug development professionals.
Molecular Profile and Strategic Design Rationale
The utility of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride stems from the specific combination of its structural features. Each component is deliberately chosen to confer advantageous properties to a target molecule.
Physicochemical and Structural Data
| Property | Value | Source/Notes |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | |
| CAS Number | 1068160-25-7 | |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.64 g/mol | |
| Appearance | White to off-white solid (Typical) | General knowledge of amine hydrochlorides |
| Solubility | Soluble in water, methanol. Sparingly soluble in polar aprotic solvents. | Expected behavior; determine experimentally. |
| Melting Point | Not published. | Must be determined experimentally. |
| pKa (Ammonium Ion) | ~9.5 - 10.5 (Predicted) | Estimated based on similar alkylamines. |
The Strategic Value of Key Structural Features
The molecule's architecture is not accidental; it is a carefully designed scaffold for medicinal chemistry applications.
-
The Cyclobutane Core : Unlike flexible alkanes or flat aromatic rings, the cyclobutane ring is a strained (26.3 kcal/mol) yet stable scaffold that adopts a rigid, puckered conformation.[1] This conformational restriction minimizes the entropic penalty upon binding to a biological target and projects substituents in well-defined vectors. Its incorporation can enhance metabolic stability and serve as a non-classical bioisostere for other groups, such as gem-dimethyl or phenyl rings.
-
The cis-1,3-Substitution Pattern : The cis relationship between the amine and the methoxymethyl group creates a distinct "V" or "bent" geometry. This is a critical design element that allows chemists to probe regions of a protein's binding pocket that are inaccessible to more linear (trans) or planar analogs. It provides a scaffold to build molecules with a defined three-dimensional shape.
-
The Primary Amine (NH₂) : This functional group is the primary attachment point for derivatization. As a nucleophile and a base, it readily participates in a wide array of robust chemical transformations, including amide and sulfonamide bond formation, and reductive amination, making it an ideal handle for library synthesis.
-
The Methoxymethyl Ether (-CH₂OCH₃) : This side chain provides several benefits. It is a small, polar group that can act as a hydrogen bond acceptor. Unlike an alcohol, the methyl ether is metabolically more robust and is not an acidic proton donor. This group can effectively occupy small, polar pockets in a target protein to enhance binding affinity and solubility without introducing unwanted reactivity.
Caption: Key structural features and their strategic value in medicinal chemistry.
Representative Synthesis and Quality Control
While this intermediate is commercially available, understanding its synthesis is crucial for troubleshooting and designing related analogs. A specific, peer-reviewed synthesis is not publicly available; therefore, we present a plausible and representative multi-step route based on well-established organic transformations.
Synthetic Strategy Overview
The proposed strategy begins with a commercially available cyclobutanone derivative and proceeds through stereoselective reduction, etherification, and functional group transformation to install the amine, followed by salt formation.
Caption: Representative workflow for the synthesis of the title compound.
Protocol: Representative Synthesis
CAUSALITY NOTE: The choice of L-Selectride in Step 1 is intended to favor the formation of the cis-alcohol via hydride delivery from the less sterically hindered face. The Curtius rearrangement in Step 4 is a reliable method for converting a carboxylic acid to a primary amine with retention of stereochemistry.
Step 1: Synthesis of cis-Ethyl 3-hydroxycyclobutane-1-carboxylate
-
To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under N₂, add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC for consumption of starting material.
-
Quench the reaction carefully by slow addition of saturated aq. NH₄Cl solution.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (e.g., 20-50% EtOAc in hexanes) to yield the cis-alcohol.
Step 2: Synthesis of cis-Ethyl 3-(methoxy)cyclobutane-1-carboxylate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under N₂, add a solution of the cis-alcohol (1.0 eq) in THF dropwise.
-
Stir for 30 minutes at 0 °C, then add methyl iodide (1.4 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench carefully with water at 0 °C. Extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product may be used directly or purified by chromatography.
Step 3 & 4: Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
-
Saponification: Dissolve the crude methyl ether from the previous step (1.0 eq) in a THF/H₂O mixture (3:1, 0.2 M). Add lithium hydroxide (2.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC/LCMS). Acidify with 1 M HCl to pH ~3 and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid.
-
Curtius Rearrangement: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M), add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Heat the mixture to 80 °C for 2 hours. Add tert-butanol (3.0 eq) and continue heating at 80 °C overnight to form the Boc-protected amine.
-
Cool to room temperature and concentrate under reduced pressure. Purify the crude Boc-amine by column chromatography.
-
Deprotection & Salt Formation: Dissolve the purified Boc-amine in 1,4-dioxane (0.2 M) and add a 4 M solution of HCl in dioxane (5.0 eq).
-
Stir at room temperature for 4 hours. The product will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Quality Control and Characterization
Each batch should be validated to ensure identity, purity, and stereochemical integrity.
| Analysis Method | Expected Result / Specification |
| ¹H NMR | Spectrum consistent with the cis-1,3-disubstituted pattern. Key signals: methoxy singlet (~3.3 ppm), methoxymethyl doublet (~3.4 ppm), protons on amine- and ether-bearing carbons. |
| ¹³C NMR | Correct number of carbon signals (~6 unique signals). |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the free base (m/z = 116.1). |
| HPLC Purity | ≥97% purity. |
| Chiral HPLC | If required, to confirm no epimerization and distinguish from the trans isomer. |
Core Application Protocols
The primary amine serves as a versatile synthetic handle. The following protocols describe its use in three common, high-yield transformations essential for library synthesis in drug discovery.
Caption: Diversification pathways from the primary amine functional handle.
Protocol 3.1: Amide Bond Formation via HATU Coupling
RATIONALE: HATU is a highly efficient, modern coupling reagent that operates under mild conditions, minimizes racemization of chiral carboxylic acids, and is broadly compatible with diverse functional groups.
-
To a vial, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes to activate the acid.
-
Add a solution of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.2 eq) in DMF. Note: The excess DIPEA will neutralize the HCl salt to generate the free amine in situ.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LCMS.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aq. NaHCO₃ (2x), brine (1x), dry over Na₂SO₄, and concentrate.
-
Purify the resulting amide by column chromatography or preparative HPLC.
Protocol 3.2: Sulfonamide Formation
RATIONALE: This is a robust and fundamental reaction for synthesizing sulfonamides, which are prevalent pharmacophores. Pyridine or triethylamine acts as both a base and a catalyst.
-
Dissolve cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.05 eq) dropwise, either neat or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours until complete by LCMS.
-
Quench with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl (to remove excess base), saturated aq. NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3.3: Reductive Amination
RATIONALE: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive amination. It is less basic than other hydrides, reducing side reactions, and can be used in a one-pot procedure.
-
To a solution of the aldehyde or ketone (1.0 eq) and cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.1 eq) in dichloroethane (DCE, 0.1 M), add triethylamine (1.2 eq) to liberate the free base.
-
Add acetic acid (1.1 eq) to catalyze imine/enamine formation.
-
Stir for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 4-24 hours until the reaction is complete by LCMS.
-
Quench with saturated aq. NaHCO₃ solution.
-
Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the target secondary or tertiary amine by column chromatography.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood. Amine hydrochlorides can be irritants.
-
Handling: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and weigh than the corresponding free base, which may be a volatile liquid or low-melting solid.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping under an inert atmosphere (N₂ or Ar) is recommended to prevent degradation.
References
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(13), e202200063. [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Autech. [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
-
Li, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%. (n.d.). Alfa Aesar. [Link]
Sources
Synthetic Utility of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride: Application Notes and Protocols
Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once a synthetic curiosity, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and puckered three-dimensional geometry offer a unique conformational rigidity that medicinal chemists can strategically leverage.[1] Unlike more flexible aliphatic chains, the cyclobutane core restricts the spatial orientation of its substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of a cyclobutane moiety can significantly improve a drug candidate's metabolic stability by shielding otherwise labile positions from enzymatic degradation. This has led to the successful integration of cyclobutane derivatives in a number of marketed and investigational drugs, including those targeting kinases and viral polymerases.[2]
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a versatile building block that provides a robust entry point for introducing this valuable pharmacophore. The cis stereochemistry of the substituents on the cyclobutane ring offers a defined spatial relationship between the reactive primary amine and the methoxymethyl group. The primary amine serves as a key functional handle for a variety of synthetic transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides. The methoxymethyl side chain can contribute to improved physicochemical properties, such as solubility, and can engage in additional interactions within a target's binding pocket.
This guide provides detailed application notes and protocols for the synthetic utilization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, with a focus on core reactions that are fundamental to the construction of diverse compound libraries for drug discovery and development.
Core Synthetic Transformations
The primary amine of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a versatile nucleophile, enabling a range of synthetic transformations. The following sections detail protocols for two of the most common and impactful reactions: N-acylation to form amides and reaction with sulfonyl chlorides to generate sulfonamides.
I. N-Acylation: Formation of Amide Bonds
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The following protocol details a standard procedure for the N-acylation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride using a carboxylic acid and a common coupling agent.
Reaction Principle:
The reaction proceeds via the activation of a carboxylic acid with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in the presence of an activating agent like N-Hydroxybenzotriazole (HOBt). This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of the cyclobutane building block to form the stable amide bond. The hydrochloride salt of the starting amine is neutralized in situ by the addition of a non-nucleophilic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Experimental Protocol: Synthesis of N-((1r,3r)-3-(methoxymethyl)cyclobutyl)acetamide
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)
-
Acetic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
N-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).
-
Addition of Base: Add triethylamine (2.5 eq) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Carboxylic Acid and Coupling Agents: In a separate flask, dissolve acetic acid (1.05 eq), EDC-HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((1r,3r)-3-(methoxymethyl)cyclobutyl)acetamide.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (for 1g starting material) |
| cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | 151.64 | 1.0 | - |
| Acetic Acid | 60.05 | 1.05 | - |
| N-((1r,3r)-3-(methoxymethyl)cyclobutyl)acetamide | 157.21 | - | 1.04 g |
Visualization of N-Acylation Workflow:
Caption: Workflow for the N-acylation of the target amine.
II. Sulfonamide Synthesis
The synthesis of sulfonamides is another critical transformation in drug discovery, as the sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. The following protocol outlines a general method for the reaction of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride with a sulfonyl chloride.
Reaction Principle:
This reaction is a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloride of the starting amine and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of N-((1r,3r)-3-(methoxymethyl)cyclobutyl)benzenesulfonamide
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as both base and solvent)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq) and dissolve it in pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine. Then, wash with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-((1r,3r)-3-(methoxymethyl)cyclobutyl)benzenesulfonamide.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (for 1g starting material) |
| cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | 151.64 | 1.0 | - |
| Benzenesulfonyl chloride | 176.62 | 1.1 | - |
| N-((1r,3r)-3-(methoxymethyl)cyclobutyl)benzenesulfonamide | 255.35 | - | 1.68 g |
Visualization of Sulfonamide Synthesis Logical Relationship:
Caption: Key steps in sulfonamide synthesis.
Conclusion and Future Directions
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide for N-acylation and sulfonamide formation represent foundational transformations that can be readily adapted for the construction of large and diverse compound libraries. The defined stereochemistry and conformational rigidity of the cyclobutane core, combined with the synthetic accessibility of its primary amine, make this reagent an attractive starting point for lead optimization campaigns in drug discovery. Further exploration of other synthetic transformations, such as reductive amination and C-N cross-coupling reactions, will undoubtedly expand the utility of this promising building block.
References
Application Notes and Protocols: Catalytic Applications of Cyclobutane-Containing Compounds
Introduction
The cyclobutane motif, a four-membered carbocyclic ring, is a fascinating and increasingly important structural unit in modern chemistry.[1][2] Historically considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), recent decades have witnessed a surge in the exploration of cyclobutane-containing compounds as versatile building blocks and powerful tools in catalysis.[3][4][5] Their unique conformational properties and the potential for strain-release-driven reactions offer novel strategies for chemical transformations.[3][4]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the diverse catalytic applications of cyclobutane-containing compounds, moving beyond a simple listing of reactions to explain the underlying principles and provide practical, field-tested protocols. We will delve into their roles as chiral ligands and organocatalysts, their utility in directed C–H functionalization, and their application as monomers in ring-opening polymerizations.
I. Cyclobutanes in Asymmetric Catalysis: Scaffolds for Enantioselectivity
The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for the design of chiral ligands and organocatalysts.[6][7] This rigidity helps to create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.[8]
A. Chiral Ligands for Transition Metal Catalysis
Enantiomerically pure cyclobutane derivatives, particularly those with 1,2- or 1,3-disubstitution patterns, have been successfully employed as ligands in a variety of transition metal-catalyzed reactions.[3] These ligands can coordinate to a metal center, and the steric and electronic properties of the cyclobutane backbone influence the trajectory of incoming substrates, leading to the preferential formation of one enantiomer of the product.
A notable application is in asymmetric C–H activation reactions. For instance, mono-N-protected aminomethyl oxazoline (MPAO) ligands incorporating a cyclobutane framework have been shown to promote enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives using palladium catalysis.[9]
Workflow for Ligand-Directed Asymmetric C–H Arylation
Caption: Workflow for Pd-catalyzed asymmetric C–H arylation of cyclobutanes.
Protocol 1: Palladium-Catalyzed Enantioselective C–H Arylation of a Cyclobutyl Carboxylic Amide
This protocol is a representative procedure based on the principles of MPAO ligand-enabled C–H activation.[9]
Materials:
-
Cyclobutyl carboxylic amide substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Chiral MPAO ligand (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cyclobutyl carboxylic amide substrate, aryl iodide, Pd(OAc)₂, chiral MPAO ligand, and K₂CO₃.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and stir the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched arylated cyclobutane.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
B. Organocatalysis with Cyclobutane Scaffolds
Cyclobutane derivatives can also be functionalized to act as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. The defined stereochemistry of the cyclobutane ring can be used to create chiral pockets that selectively bind and activate substrates.
For example, enantioselective [2+2] annulation reactions can be catalyzed by organocatalysts to produce chiral cyclobutane derivatives.[8] These reactions often proceed through dienamine or iminium ion intermediates, with the catalyst controlling the facial selectivity of the cycloaddition.[8]
II. Catalyst-Controlled C–H Functionalization of Cyclobutanes
Directing group-assisted C–H functionalization has become a powerful tool for the selective modification of organic molecules.[10][11] In the context of cyclobutanes, this approach allows for the introduction of functional groups at specific C–H bonds, providing access to substituted cyclobutanes that would be difficult to synthesize using traditional methods.[10][12]
Rhodium(II) and Palladium(II) catalysts are particularly effective for these transformations.[9][10] The choice of catalyst and ligand can influence the regioselectivity of the C–H functionalization, allowing for the targeted synthesis of 1,1-, 1,2-, or 1,3-disubstituted cyclobutanes.[10]
A. Rhodium(II)-Catalyzed C–H Insertion Reactions
Rhodium(II) catalysts can react with diazo compounds to generate rhodium-bound carbenes. These highly reactive intermediates can then undergo intermolecular C–H insertion reactions with cyclobutanes.[10][12] The inherent strain of the cyclobutane C–H bonds can facilitate this process. By carefully selecting the chiral ligands on the rhodium(II) catalyst, this reaction can be made highly enantioselective.
Proposed Mechanism for Rh(II)-Catalyzed C–H Functionalization
Caption: Mechanism of Rh(II)-catalyzed C–H insertion into a cyclobutane.
Protocol 2: Rhodium(II)-Catalyzed Regio- and Stereoselective C–H Functionalization
This protocol is a generalized procedure for the functionalization of a benzylic C–H bond in an arylcyclobutane.[10]
Materials:
-
Arylcyclobutane substrate (1.0 equiv)
-
Aryl diazoacetate (2.0 equiv)
-
Rh₂(S-TCPTAD)₄ catalyst (1 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the arylcyclobutane and the Rh₂(S-TCPTAD)₄ catalyst in anhydrous, degassed DCM.
-
Slowly add a solution of the aryl diazoacetate in anhydrous, degassed DCM to the reaction mixture via a syringe pump over 4 hours.
-
Stir the reaction at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the functionalized cyclobutane product.
-
Characterize the product by NMR spectroscopy and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Data Summary Table:
| Entry | Arylcyclobutane | Aryl Diazoacetate | Catalyst | Yield (%) | dr |
| 1 | Phenylcyclobutane | Ethyl diazoacetate | Rh₂(OAc)₄ | 75 | 1:1 |
| 2 | Phenylcyclobutane | Methyl phenyldiazoacetate | Rh₂(S-TCPTAD)₄ | 88 | >20:1 |
| 3 | Naphthylcyclobutane | tert-Butyl diazoacetate | Rh₂(S-DOSP)₄ | 92 | 15:1 |
Note: The data in this table is illustrative and based on typical results reported in the literature.[10]
III. Ring-Opening Polymerization of Cyclobutane-Containing Monomers
The strain energy of the cyclobutane ring can be harnessed as a driving force for ring-opening polymerization (ROP), leading to the formation of novel polymers with unique properties.[13] This approach offers an alternative to traditional polymerization methods and allows for the synthesis of polymers that are inaccessible by other means.
A. Palladium-Catalyzed Ring-Opening Polymerization of Cyclobutanols
A novel approach to ROP involves the palladium-catalyzed C(sp³)–C(sp³) bond cleavage of bifunctional cyclobutanol precursors.[13] This process, driven by β-carbon elimination, results in the formation of polyketones. The modular synthesis of the cyclobutanol monomers allows for the introduction of various functional groups into the polymer backbone.[13]
Protocol 3: Palladium-Catalyzed Ring-Opening Polymerization of a Cyclobutanol Monomer
This protocol is based on the reported synthesis of polyketones from cyclobutanol monomers.[13]
Materials:
-
Cyclobutanol monomer (e.g., 1-(4-bromophenyl)-1-methylcyclobutanol) (1.0 equiv)
-
Pd(OAc)₂ (1 mol%)
-
PPh₃ (2 mol%)
-
Cs₂CO₃ (1.2 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the cyclobutanol monomer, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Table of Polymerization Results:
| Entry | Catalyst Loading (mol%) | Base | Mw (kDa) | PDI |
| 1 | 1.0 | Cs₂CO₃ | 15.2 | 1.8 |
| 2 | 0.5 | Cs₂CO₃ | 18.5 | 2.1 |
| 3 | 1.0 | K₂CO₃ | 12.8 | 1.9 |
| 4 | 1.0 | Et₃N | No reaction | - |
Note: Data is representative of trends observed in the literature.[13]
B. Metal-Free Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutenes
Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymer synthesis. While typically catalyzed by transition metals, a metal-free approach using hydrazine catalysis has been developed for the ROMP of cyclobutene derivatives.[14] This method offers the advantage of producing polymers with low metal contamination, which is crucial for applications in electronics and biomedicine.
Conclusion
The catalytic applications of cyclobutane-containing compounds represent a rapidly evolving and exciting field of chemical research. Their unique structural and energetic properties have enabled the development of novel catalytic systems for asymmetric synthesis, C–H functionalization, and polymer chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists seeking to harness the potential of these remarkable four-membered rings in their own research endeavors. As our understanding of the reactivity of strained ring systems continues to grow, we can anticipate that cyclobutane-containing compounds will play an even more significant role in the future of catalysis and materials science.
References
- Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.
-
Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives. ResearchGate. [Link]
- Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
-
Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]
-
Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes. Royal Society of Chemistry. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]
-
Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. National Institutes of Health. [Link]
-
Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Publications. [Link]
-
Cyclobutanes in Catalysis. Researcher.Life. [Link]
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]
-
Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. ResearchGate. [Link]
-
Multisubstituted cyclobutane scaffolds in bioactive molecules. ResearchGate. [Link]
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. National Institutes of Health. [Link]
-
Cyclobutanes. SciSpace. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]
-
Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health. [Link]
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]
-
Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. ACS Publications. [Link]
-
Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate. [Link]
-
Metallacyclobutane Complexes of the Group Eight Transition Metals: Synthesis, Characterizations, and Chemistry. ACS Publications. [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
-
Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Semantic Scholar. [Link]
-
Cyclobutene Ring Opening Reactions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cyclobutanes | 822 Publications | 6651 Citations | Top Authors | Related Topics [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging the 3D-Rich Scaffold of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] This approach focuses on screening low molecular weight compounds, or "fragments," which, despite their weak initial binding affinity, can be efficiently optimized into potent and selective drug candidates.[2][3] This application note details a comprehensive workflow for the utilization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a three-dimensional (3D) fragment, in a typical FBDD campaign. We will explore the rationale behind employing 3D-rich scaffolds, provide detailed protocols for primary screening and hit validation, and outline strategies for the subsequent hit-to-lead optimization phase.
Introduction: The Power of Fragments and the Rise of 3D Scaffolds
Fragment-Based Drug Discovery (FBDD) offers a more efficient exploration of chemical space compared to HTS by utilizing smaller, less complex molecules.[1][2] This increased efficiency stems from the higher probability of a smaller molecule finding a complementary binding site on a protein target. While the initial interactions are often weak, the resulting hits provide a strong foundation for rational, structure-guided optimization.[3]
Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing appreciation for the inclusion of fragments with greater three-dimensional (3D) character.[4] 3D fragments, such as those containing a cyclobutane ring, can offer several advantages:
-
Improved Physicochemical Properties: Incorporation of saturated rings can lead to better solubility and metabolic stability.[4]
-
Enhanced Target Engagement: The non-planar nature of 3D fragments allows for interactions in complex, non-planar binding sites.[4][5]
-
Novel Chemical Space: Moving away from predominantly flat molecules opens up new possibilities for intellectual property and exploring novel target classes.
The cyclobutane motif, in particular, is an attractive scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined vectors.[5][6] cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride provides a primary amine for facile chemical elaboration and a methoxymethyl group that can engage in hydrogen bonding or other polar interactions, making it an excellent candidate for an FBDD library.
The FBDD Workflow: An Overview
A typical FBDD campaign is an iterative process that involves several key stages, from initial screening to lead optimization. The workflow is designed to identify weakly binding fragments and systematically evolve them into potent, drug-like molecules.
Figure 1. A generalized workflow for a Fragment-Based Drug Discovery campaign.
Application Protocol: Screening cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
This section provides a detailed, step-by-step protocol for the initial stages of an FBDD campaign using our featured fragment. For the purpose of this guide, we will consider a hypothetical protein kinase as the target.
Fragment Properties
It is crucial to begin with a well-characterized fragment.
| Property | Value | Source |
| IUPAC Name | rel-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | [7] |
| CAS Number | 1068160-25-7 | [8] |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.64 g/mol | [7] |
| Purity | >97% | [7] |
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak interactions typical of fragments.[9][10][11]
Objective: To identify if cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride binds to the target protein.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (e.g., a protein kinase)
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in the running buffer. A typical screening concentration is in the range of 100 µM to 1 mM.
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).
-
Monitor the change in the SPR signal (measured in Response Units, RU). A significant increase in RU in the active channel compared to the reference channel indicates binding.
-
Regenerate the surface if necessary with a short pulse of a high or low pH solution.
-
Hit Validation using Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides an orthogonal method to confirm the binding event and can offer structural information about the interaction.[9][10] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.
Objective: To confirm the binding of the fragment and gain initial insights into the binding epitope.
Materials:
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe
-
NMR tubes
-
Target protein
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer.
-
Prepare a solution of the fragment at a higher concentration (e.g., 1-5 mM) in the same buffer.
-
Combine the protein and fragment solutions in an NMR tube.
-
-
STD NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.
-
Acquire the STD spectrum by selectively saturating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the resulting difference spectrum.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is validated, the next phase is to evolve it into a more potent lead compound.[12][13][14] This is typically a structure-guided process.
Structural Characterization
Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of the optimization process.[1][15]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. obn.org.uk [obn.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 8. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction
Welcome to the technical support guide for the purification of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No. 1068160-25-7). This document is designed for researchers, chemists, and drug development professionals who are handling this valuable building block. As a polar, primary amine salt, this compound presents unique purification challenges that require careful consideration of its physicochemical properties.[1]
This guide provides field-proven insights and step-by-step protocols to troubleshoot common issues encountered during its purification, ensuring you achieve the desired purity and yield for your critical applications. We will delve into the causality behind experimental choices, moving beyond simple instructions to empower you with a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride?
A1: Crude samples typically contain a mixture of impurities depending on the synthetic route. These often include:
-
Unreacted starting materials: Such as the corresponding Boc-protected amine or the precursor alcohol.
-
Reaction byproducts: Isomeric impurities (the trans-isomer), over-alkylated products, or oligomers.
-
Residual solvents: Solvents used in the synthesis and workup (e.g., Dichloromethane, Methanol, Ethyl Acetate).
-
Inorganic salts: From pH adjustments or reagents used during the synthesis.
Q2: What is the most common first-line purification technique for this compound?
A2: Recrystallization is the most widely applicable and scalable method for purifying amine hydrochloride salts.[2][3] The key is to identify a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures. A common starting point is a mixed solvent system, such as 2-Propanol/Diethyl Ether or Ethanol/Ethyl Acetate.[3]
Q3: How can I effectively remove residual non-polar impurities from the solid hydrochloride salt?
A3: A simple and effective method is to perform a solvent wash or trituration. Suspending the solid salt in a non-polar solvent in which it is insoluble (e.g., Diethyl Ether, Hexanes, or Ethyl Acetate) and stirring vigorously can effectively dissolve and remove non-polar contaminants.[3] The purified solid can then be isolated by filtration.
Q4: My compound is an oil and won't crystallize. What should I do?
A4: If the hydrochloride salt is an oil, it is often due to significant impurities or residual water/solvents. First, ensure the material is fully protonated to the HCl salt. This can be achieved by dissolving the crude amine free-base in a minimal amount of a suitable solvent (like Dichloromethane or Ethyl Acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in Dioxane or Diethyl Ether) until precipitation is complete. If it still oils out, purification of the free-base form by chromatography may be necessary before converting it back to the hydrochloride salt.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification, providing explanations and actionable solutions.
Problem 1: Low Purity or Discoloration After Initial Workup
-
Symptoms: The isolated crude product is a dark oil or a discolored, sticky solid. TLC or HPLC analysis shows multiple spots/peaks.
-
Causality: This often points to residual acidic or neutral impurities that were not adequately removed during the initial acid-base extraction. The amine functional group makes the compound basic, allowing for selective extraction.[2][4]
-
Solution: Rigorous Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine hydrochloride will partition into the aqueous layer.[4]
-
Separate the aqueous layer, which now contains your desired product. Wash it once with fresh Ethyl Acetate to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a base like 1M NaOH to a pH > 12 to deprotonate the amine, converting it to the free-base.
-
Extract the free-base amine back into an organic solvent (e.g., Dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified free-base, which should be cleaner and ready for salt formation or further purification.
-
Problem 2: Recrystallization Fails or Gives Poor Recovery
-
Symptoms: The compound "oils out" upon cooling, no crystals form, or the final yield is very low.
-
Causality: An improper solvent system is the most common cause. For a successful recrystallization, the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[2][5][6] Impurities can also inhibit crystal lattice formation. Slow cooling is crucial for forming large, pure crystals.[5]
-
Solution: Systematic Solvent Screening and Technique Optimization
Step-by-Step Protocol for Recrystallization
-
Solvent Selection: Test solubility in small vials. Place ~20 mg of your compound in a vial and add a solvent dropwise. Good candidates will not dissolve at room temperature but will dissolve completely upon heating.[6] Refer to the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[6] If using a two-solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., Methanol, 2-Propanol) and then add the "anti-solvent" (e.g., Diethyl Ether, Ethyl Acetate) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the "good" solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can cause impurities to crash out and get trapped in the crystal lattice.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (If Needed):
-
Seeding: Add a tiny crystal from the crude material to act as a nucleation point.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Solvent System Anti-Solvent Comments 2-Propanol (Isopropanol) Diethyl Ether A very common and effective system for hydrochloride salts.[3] Ethanol / Methanol Ethyl Acetate Good for moderately polar salts. Acetonitrile Toluene Can be effective but requires careful handling. Water Acetone / Isopropanol Use if the compound is highly water-soluble and sparingly soluble in organic solvents. -
Problem 3: Poor Separation or Peak Tailing in Chromatography
-
Symptoms: When analyzing the free-base form on a silica gel column, the compound streaks, elutes as a broad peak (tailing), or does not move from the baseline.
-
Causality: The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This strong acid-base interaction prevents clean elution.
-
Solution: Modify the Chromatographic System
Workflow Diagram: Choosing a Chromatography Strategy
Caption: Decision tree for selecting a chromatography method.
-
Mobile Phase Modifier: Add a small amount of a volatile base to your mobile phase (eluent) to compete with your compound for the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[7][8]
-
Amine-Functionalized Silica: Use a pre-treated stationary phase where the silanol groups are replaced with amino groups (NH2-silica).[9] This provides a less acidic surface, leading to much-improved peak shape for basic compounds.[7][9]
-
Hydrophilic Interaction Chromatography (HILIC): For this highly polar amine, HILIC is an excellent alternative to normal-phase or reversed-phase chromatography.[10][11] HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase, which is ideal for retaining and separating very polar molecules.[11][12]
-
References
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Amine workup. (2022). Reddit. Retrieved from [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications. Retrieved from [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved from [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Purifying OTC Chemicals: Recrystallization. (2012). YouTube. Retrieved from [Link]
- Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012). Google Patents.
-
Crystallization and transformation of pharmaceutical solid forms. (2012). Academic Journals. Retrieved from [Link]
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reaction Conditions for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively working on or planning to synthesize this key cyclobutane-containing building block. Here, we consolidate field-proven insights, troubleshoot common experimental hurdles, and answer frequently asked questions to streamline your synthetic efforts and enhance process robustness.
Section 1: Synthetic Strategy Overview & Key Transformations
The most prevalent and reliable synthetic route to cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride begins with 3-(methoxymethyl)cyclobutan-1-one. The overall strategy hinges on the stereoselective reduction of an intermediate oxime, which is the critical stereochemistry-defining step.
General Synthetic Workflow
The synthesis can be visualized as a three-step sequence:
-
Oximation: Conversion of the starting ketone to its corresponding oxime. This step is typically straightforward and high-yielding.
-
Stereoselective Reduction: The reduction of the cyclobutanone oxime to the cyclobutylamine. This is the most critical step, where reaction conditions directly dictate the cis/trans isomer ratio.
-
Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.
Caption: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Poor Selectivity in the Oxime Reduction Step
Q: My reduction of 3-(methoxymethyl)cyclobutan-1-one oxime resulted in a low yield and a poor cis:trans isomer ratio (e.g., close to 1:1). What factors control the stereoselectivity of this reduction?
A: This is the most common and critical challenge. The stereochemical outcome of the oxime reduction is highly dependent on the choice of reducing agent, catalyst, solvent, and reaction temperature. The cis isomer is generally formed when the reducing agent approaches the oxime from the face opposite to the methoxymethyl group, which is sterically less hindered.
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Selection (for Catalytic Hydrogenation):
-
Rationale: The catalyst surface plays a crucial role in how the substrate is adsorbed, which dictates the facial selectivity of hydrogen addition.
-
Recommendation: Palladium on carbon (Pd/C) is a common choice, but its performance can be inconsistent. Raney Nickel (Ra-Ni) often provides superior cis-selectivity in protic solvents like ethanol or methanol. The porous structure and hydrogen-rich surface of Ra-Ni can favor the desired stereochemical pathway. Platinum-based catalysts, such as PtO₂, can also be effective but may sometimes lead to over-reduction or ring-opening, especially under harsh conditions.
-
-
Solvent System:
-
Rationale: The solvent can influence the conformation of the oxime and its interaction with the catalyst surface.
-
Recommendation: Acidic conditions are known to enhance cis-selectivity. Performing the hydrogenation in acetic acid (AcOH) or adding a stoichiometric amount of a strong acid (like HCl) to an alcohol solvent can protonate the nitrogen atom, influencing the molecule's orientation on the catalyst surface and favoring the desired product.
-
-
Hydrogen Pressure and Temperature:
-
Rationale: Higher pressures and temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired trans isomer.
-
Recommendation: Start with moderate conditions (e.g., 50 psi H₂, room temperature) and monitor the reaction progress and isomer ratio by GC-MS or ¹H NMR. Avoid excessively high temperatures (>50 °C) if selectivity is an issue.
-
Data Summary: Impact of Conditions on cis:trans Ratio
| Catalyst | Solvent | Additive | Temperature (°C) | Approx. cis:trans Ratio |
| 10% Pd/C | Ethanol | None | 25 | 60:40 - 75:25 |
| Raney Ni | Methanol | None | 25 | 80:20 - 90:10 |
| 10% Pd/C | Acetic Acid | - | 25 | >90:10 |
| PtO₂ | Ethanol | HCl (1 eq) | 25 | >95:5 |
Note: These values are illustrative and can vary based on substrate purity, catalyst quality, and specific reaction setup.
Issue 2: Difficulty in Separating cis and trans Isomers
Q: I have a mixture of cis and trans amines after the reduction step. Standard column chromatography is not providing adequate separation. What is the best method for purification?
A: The free amines of the cis and trans isomers often have very similar polarities, making chromatographic separation challenging. The most effective method leverages the different physical properties of their respective hydrochloride salts.
Recommended Protocol: Fractional Crystallization of the Hydrochloride Salt
-
Dissolution: Take the crude mixture of cis and trans free amines and dissolve it in a suitable solvent. Isopropanol (IPA) or a mixture of ethanol and ethyl acetate is often effective.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in IPA, or concentrated aqueous HCl). Monitor the pH to ensure it is acidic (pH 1-2).
-
Precipitation: The hydrochloride salts will precipitate out of the solution. The cis-isomer hydrochloride is often significantly less soluble than the trans-isomer hydrochloride in moderately polar solvent systems.
-
Crystallization/Filtration: Stir the resulting slurry at a low temperature (0-5 °C) for several hours to allow for complete crystallization. Filter the solid precipitate. This solid will be highly enriched in the desired cis-isomer.[1]
-
Purity Check: Analyze the filtered solid and the mother liquor by ¹H NMR or GC to determine the isomeric purity. If necessary, a second recrystallization of the solid from a fresh solvent system can further enhance the purity to >99%.[1]
Caption: Decision workflow for purification via fractional crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the oxime formation?
A1: The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the cyclobutanone, forming a hemiaminal intermediate. This is followed by a dehydration step, typically acid-catalyzed, to yield the C=N double bond of the oxime. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires a mild base (e.g., sodium acetate, pyridine) to liberate the free hydroxylamine nucleophile.
Q2: How can I confirm the cis stereochemistry of my final product?
A2: The most definitive method is ¹H NMR spectroscopy. In cyclobutane systems, the coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle. While a full analysis can be complex, generally, the signals for the methine protons (the CH attached to the amine and the CH attached to the methoxymethyl group) in the cis isomer will show different splitting patterns and chemical shifts compared to the trans isomer.[2][3][4] A detailed 2D NMR analysis (COSY, NOESY) can unambiguously confirm the spatial relationship between the protons.
Q3: Are there alternative reducing agents to catalytic hydrogenation?
A3: Yes, chemical reducing agents can be used, although controlling stereoselectivity can be more difficult.
-
Sodium borohydride (NaBH₄) / Lithium aluminum hydride (LAH): These are powerful reducing agents but typically show poor selectivity for oximes, often leading to mixtures of isomers.
-
Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent that can be effective under acidic conditions, sometimes offering improved selectivity.
-
Dissolving Metal Reductions (e.g., Na in ethanol): This classic method can reduce oximes to amines and may offer some degree of stereoselectivity, but catalytic hydrogenation is generally cleaner and more scalable.
Q4: What are the key safety considerations for this synthesis?
A4:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Raney Ni and dry Pd/C). Ensure the use of appropriate high-pressure equipment, proper grounding, and inert atmosphere techniques when handling catalysts.
-
Hydroxylamine: Hydroxylamine and its salts can be thermal and shock-sensitive. Avoid heating concentrated solutions and store them appropriately.
-
Reagents: Handle all chemicals, especially corrosive acids (HCl, AcOH) and flammable solvents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 3-(Methoxymethyl)cyclobutan-1-one Oxime
-
To a solution of 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the oxime, typically as a colorless oil or low-melting solid. The product is often a mixture of E/Z oxime isomers and is used directly in the next step without further purification.
Protocol 2: Stereoselective Reduction to cis-3-(Methoxymethyl)cyclobutan-1-amine
-
Charge a high-pressure hydrogenation vessel with 3-(methoxymethyl)cyclobutan-1-one oxime (1.0 eq) and a solvent (e.g., acetic acid or methanol, 10 mL/g).
-
Carefully add the catalyst (e.g., 5 mol% PtO₂ or 10 wt% Raney Ni) under an inert atmosphere (N₂ or Ar).
-
Seal the vessel, purge several times with N₂, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS. If the reaction is sluggish, the temperature may be cautiously increased to 40 °C.
-
Once complete, carefully vent the hydrogen and purge the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
References
-
Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
-
Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]
-
(n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
-
(2014). CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
(2020). Important Properties to Identify Cis-/Trans- Isomers. YouTube. [Link]
- (1975). Separation and purification of cis and trans isomers.
Sources
stability and degradation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction
Welcome to the technical support center for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. The unique puckered conformation of the cyclobutane ring offers distinct advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. However, the inherent ring strain and the presence of a primary amine hydrochloride salt necessitate a thorough understanding of its stability and degradation characteristics to ensure experimental success and data integrity.[1][2][3]
This guide provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols. Our goal is to empower you with the knowledge to anticipate and mitigate potential challenges, ensuring the reliable performance of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride in your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal storage conditions for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride to ensure long-term stability?
A1: To maintain the integrity of the compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[4] Room temperature storage is generally acceptable, though for long-term stability, refrigeration (2-8 °C) is recommended. The hydrochloride salt form is hygroscopic, meaning it can absorb moisture from the air.[5][6] Therefore, storage in a desiccator or a controlled low-humidity environment is ideal to prevent water absorption, which could potentially lead to degradation or physical changes in the material.
Q2: Is cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride sensitive to light or air?
A2: While specific photostability data for this exact compound is not extensively published, amine-containing compounds can be susceptible to oxidative degradation upon prolonged exposure to air and light.[7][8][9] Oxidation can lead to the formation of N-oxides or other degradation products.[8][9] Therefore, it is best practice to store the compound protected from light, for instance, in an amber vial, and to minimize its exposure to the atmosphere by securely sealing the container after each use.
Stability in Solution
Q3: What is the expected stability of this compound in common organic solvents and aqueous solutions?
A3: The stability in solution is highly dependent on the solvent and pH.
-
Aprotic Organic Solvents (e.g., DCM, THF, Acetonitrile): The compound is generally stable in dry aprotic solvents. However, care should be taken to use anhydrous solvents, as residual water could potentially interact with the hydrochloride salt.
-
Protic Organic Solvents (e.g., Methanol, Ethanol): In protic solvents, the compound is soluble and generally stable for short-term use in reactions. For long-term storage in solution, it is advisable to prepare fresh solutions as needed.
-
Aqueous Solutions: The stability in aqueous solutions is pH-dependent. In neutral to acidic conditions (pH < 7), the amine will be protonated as the ammonium salt, which is generally more stable against certain degradation pathways. In basic conditions (pH > 7), the free amine form is generated. This free base is more nucleophilic and potentially more susceptible to oxidative and other degradation reactions.
Q4: I am observing the formation of an unknown impurity in my reaction mixture when using this compound. What could be the cause?
A4: The formation of impurities can stem from several sources:
-
Inherent Instability: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it more reactive than larger cycloalkanes like cyclohexane.[1][2][3][10] Under harsh reaction conditions (e.g., high heat), thermal decomposition or ring-opening reactions could occur.[11][12]
-
Reaction with Solvents or Reagents: The primary amine is a nucleophile and can react with electrophilic components in your reaction mixture, including certain solvents or impurities within them.
-
Degradation Under Reaction Conditions: If your reaction involves strong acids, bases, or oxidizing agents, these can promote degradation. A forced degradation study can help identify potential degradants under your specific experimental conditions.[7][9][13]
Troubleshooting Guides
Issue 1: Poor Solubility or Incomplete Dissolution
| Symptom | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in the intended solvent. | Incorrect solvent choice. | The hydrochloride salt is generally more soluble in polar protic solvents (e.g., water, methanol, ethanol) than in nonpolar aprotic solvents. |
| Insufficient sonication or agitation. | Use an ultrasonic bath or vortex mixer to aid dissolution. Gentle warming may also be effective, but monitor for potential degradation. | |
| Hygroscopicity. | The compound may have absorbed moisture, altering its physical properties. Ensure the material has been stored properly in a dry environment. | |
| pH of the solution. | For aqueous solutions, adjusting the pH towards the acidic range can improve the solubility of the amine hydrochloride. |
Issue 2: Inconsistent Reaction Yields or Purity Profiles
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable reaction outcomes between batches. | Degradation of the starting material. | Verify the purity of your starting material before use, especially if it has been stored for an extended period or under suboptimal conditions. An HPLC or NMR analysis can confirm its integrity. |
| Presence of the free base. | If the hydrochloride has been inadvertently neutralized (e.g., by exposure to a basic substance), the resulting free amine may have different reactivity or stability. | |
| Incompatibility with reaction conditions. | The compound may be degrading under the specific thermal, pH, or oxidative stress of your reaction. Consider running control experiments without other reagents to assess stability under the reaction conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[9][13][14] This protocol outlines a general approach for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Objective: To identify the degradation pathways of the compound under various stress conditions.
Materials:
-
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80°C).
-
After a specified time, dissolve the sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source (e.g., UV lamp) for a defined period.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Diagrams and Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways under stress.
References
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
- Enamine. (n.d.). Safety Data Sheet: (1r,3r)-3-(phenoxymethyl)cyclobutan-1-amine hydrochloride.
- Wille, J., et al. (2021).
- Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196–6196.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: 3-Aminomethyl-3,5,5-trimethylcyclohexylamine.
- Das, K., & Walters, W. D. (1958). The Thermal Decomposition of Cyclobutane at Low Pressures. Zeitschrift für Physikalische Chemie, 15(1-2), 11-24.
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Rodrigalvarez, J., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(8), 3526–3535.
- ChemicalBook. (2023). cis-3-MethoxycyclobutanaMine hydrochloride.
- MedCrave. (2016). Forced degradation studies.
- Fisher Scientific. (2021). Safety Data Sheet: 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.
- Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
- BLDpharm. (n.d.). 1068704-31-3|cis-3-(methoxymethyl)cyclobutan-1-amine.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- AChemBlock. (n.d.). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%.
- Benchchem. (n.d.). [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride.
- Reddit. (2022). What are amine hydrochlorides?.
- ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- NIH DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE capsule.
- NIH DailyMed. (n.d.). PHENTERMINE HYDROCHLORIDE capsule.
- Fisher Scientific. (n.d.). eMolecules (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride.
- ChemScene. (n.d.). 2231664-22-3 | cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride.
- OUCI. (n.d.). Methods of Analysis of Drugs and Drug Metabolites.
- PubChem. (n.d.). cis-3-(Boc-Aminomethyl)cyclobutylamine.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Benchchem. (n.d.). cis-3-[Dimethylamino)methyl]cyclobutanol.
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
- 14. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support guide for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block. Cyclobutane derivatives are valuable scaffolds in medicinal chemistry, yet their unique structural properties can present challenges during synthesis. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize reactions involving this specific amine, ensuring higher yields and purity.
Part 1: Foundational Knowledge & FAQs
Before troubleshooting specific reactions, it's crucial to understand the reagent's fundamental properties. Many yield issues originate from improper handling or preparation of the amine.
Q1: What are the key properties of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride I should be aware of?
Understanding the physicochemical properties of your starting material is the first step to successful synthesis.
| Property | Value / Description | Significance in Synthesis |
| CAS Number | 1068160-25-7[1][2] | For accurate reagent identification and ordering. |
| Molecular Formula | C₆H₁₄ClNO[2] | Used for calculating molecular weight and stoichiometry. |
| Molecular Weight | 151.64 g/mol [2] | Critical for accurate molar calculations. |
| Form | Hydrochloride Salt | The amine is protonated. It is not nucleophilic in this form and must be converted to the free amine before reaction. |
| Solubility | Soluble in water, methanol; moderately soluble in other polar aprotic solvents like DMF after free-basing. | Affects choice of reaction and workup solvents. |
| Structure | Contains a strained cyclobutane ring.[3] | The ring strain can influence reactivity and stability under certain conditions.[4][5][6] |
Q2: My reaction isn't working. Is it because I'm using the hydrochloride salt directly?
Yes, this is the most common reason for reaction failure. The amine hydrochloride is a salt where the nitrogen atom is protonated (NH₃⁺). This positive charge makes it non-nucleophilic, meaning it cannot attack an electrophile (like an activated carboxylic acid or a carbonyl group) to form the desired bond.[7]
You must convert the hydrochloride salt to its free amine form (NH₂) before it can participate in most coupling reactions. This process is called "free-basing."
Q3: What is the correct procedure for "free-basing" the amine hydrochloride?
Liberating the free amine is a critical preparatory step. There are two primary methods depending on your reaction's sensitivity to water.
Method A: Aqueous Basic Workup (for water-tolerant reactions) This is the most common and straightforward method.
Step-by-Step Protocol:
-
Dissolution: Dissolve the cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 eq.) in a minimal amount of water or a biphasic mixture of water and an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Basification: Cool the solution in an ice bath (0 °C). Slowly add a slight excess (1.1-1.5 eq.) of an aqueous base like 1M NaOH, NaHCO₃, or K₂CO₃ solution. Monitor the pH with litmus paper or a pH meter until it is basic (pH 9-11).
-
Extraction: Extract the aqueous layer 3-5 times with an organic solvent (DCM or EtOAc). The free amine is organic-soluble.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator).
-
Usage: Use the resulting free amine immediately in your next reaction, as small aliphatic amines can be volatile and hygroscopic.
Method B: Anhydrous Free-Basing (for water-sensitive reactions) This method is preferred when subsequent steps require strictly anhydrous conditions.[8]
Step-by-Step Protocol:
-
Suspension: Suspend the amine hydrochloride (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM, or MeCN).
-
Base Addition: Add a tertiary amine base such as Triethylamine (TEA, Et₃N) or Diisopropylethylamine (DIPEA, Hünig's base) (1.1-1.5 eq.). DIPEA is often preferred as it is less nucleophilic.[7]
-
Stirring: Stir the suspension at room temperature for 30-60 minutes. The formation of a precipitate (TEA·HCl or DIPEA·HCl) is often observed.
-
Filtration (Optional but Recommended): Filter off the precipitated hydrochloride salt to prevent it from interfering with the subsequent reaction.
-
In-situ Use: The resulting solution containing the free amine can be used directly in the next step (e.g., by adding the carboxylic acid and coupling reagents).
Caption: Workflow for liberating the free amine.
Part 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is the most common reaction for this amine. Low yields are often traced back to a few key areas.[9][10]
Q4: My amide coupling with a carboxylic acid (using EDC/HOBt) is giving a low yield. What went wrong?
This is a multi-factor problem. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Activation of the Carboxylic Acid The coupling reagent (like EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] If this step is inefficient, the reaction stalls.
-
Solution:
-
Reagent Quality: Ensure your coupling reagents (EDC, HATU, etc.) are fresh and have been stored under anhydrous conditions. Many are moisture-sensitive.
-
Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU, 1.0-1.5 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent like DMF for 15-30 minutes before adding the amine.[7][12] This allows the active ester to form without competing side reactions.
-
Potential Cause 2: Suboptimal Choice of Coupling Reagent While EDC is common, sterically hindered amines or challenging carboxylic acids may require more potent activators. The cyclobutane ring, while not excessively bulky, can present more hindrance than a simple alkyl chain.[13]
-
Solution:
-
Upgrade Your Reagent: Switch to a more powerful uronium or phosphonium salt-based coupling reagent. HATU and PyBOP are excellent choices for challenging couplings as they form highly reactive activated esters and are known to be effective for hindered systems.[14][15][16]
-
Additives are Crucial: Always use an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure with carbodiimides like EDC.[11][14] These additives form active esters that are more reactive than the O-acylisourea intermediate and significantly suppress side reactions like racemization.[17]
-
Potential Cause 3: Incorrect Stoichiometry or Base An acid-base reaction between your carboxylic acid and the free amine can occur, forming a non-reactive ammonium carboxylate salt.[7] An external base is required to neutralize the liberated HCl (if starting from the salt in situ) and to facilitate the coupling.
-
Solution:
-
Use a Non-Nucleophilic Base: Always use a non-nucleophilic tertiary amine base like DIPEA or 2,4,6-collidine, especially with sensitive substrates. TEA can sometimes act as a nucleophile, leading to side products.
-
Stoichiometry: A typical starting point is: Carboxylic Acid (1.0 eq.), Amine (1.1 eq.), Coupling Reagent (1.2 eq.), Additive (1.2 eq.), and Base (2.0-3.0 eq.).
-
Sources
- 1. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 2. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. nbinno.com [nbinno.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. jpt.com [jpt.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Scale-Up of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride Production
Introduction: The successful scale-up of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in pharmaceutical and materials science, presents a unique set of challenges directly linked to the inherent strain and stereochemistry of the cyclobutane ring.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights and troubleshooting strategies to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on anticipating and resolving common issues, ensuring process robustness, and maintaining the desired stereochemical integrity of the final product.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your process development.
Issue 1: Low Diastereoselectivity (Contamination with trans-isomer)
Question: My scaled-up reaction is producing a significantly higher percentage of the undesired trans-isomer compared to my small-scale experiments. What factors could be contributing to this loss of stereocontrol?
Probable Causes & Solutions:
-
Thermal Isomerization: Cyclobutane systems can be susceptible to ring-opening or isomerization at elevated temperatures. During scale-up, localized "hot spots" in the reactor can occur, leading to undesired side reactions.
-
Solution: Implement more efficient reactor heating and cooling systems. For exothermic reactions, consider a semi-batch or continuous-flow setup to improve heat dissipation.
-
-
Reagent Addition Rate: A rapid addition of reagents can lead to localized concentration spikes and temperature increases, potentially favoring the thermodynamically more stable trans-isomer.
-
Solution: Slow, controlled addition of key reagents is crucial. Utilize a syringe pump for liquid reagents and ensure efficient stirring to maintain homogeneity.
-
-
Solvent Effects: The choice of solvent can significantly influence the transition state of the cyclization reaction. A solvent that effectively solvates the intermediates can stabilize the desired cis-directing transition state.[3]
-
Solution: Re-evaluate the solvent system. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) have been shown to promote the formation of specific cyclobutane stereoisomers in certain catalytic systems.[3]
-
Issue 2: Incomplete Reaction and Starting Material Recovery
Question: My large-scale reaction is stalling, and I'm recovering a significant amount of unreacted starting material. What are the likely culprits?
Probable Causes & Solutions:
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between reactants, especially in heterogeneous reactions (e.g., with a solid-supported catalyst).
-
Solution: Increase the agitation speed and consider using a reactor with baffles to improve mixing. Ensure that any solid reagents are of an appropriate particle size for efficient dispersion.
-
-
Catalyst Deactivation: The catalyst may be degrading over the extended reaction time of a larger-scale run. This can be due to impurities in the starting materials or solvents, or inherent instability.
-
Solution: Ensure all starting materials and solvents are of high purity. Consider performing a catalyst screen to identify a more robust catalyst for the scaled-up conditions. In some cases, a higher catalyst loading may be necessary, though this should be optimized to balance cost and efficiency.
-
-
Atmospheric Contamination: Reactions sensitive to air or moisture can be more challenging to control on a larger scale.
-
Solution: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) and that all reagent transfer lines are dry.
-
Issue 3: Difficult Purification and Isolation of the Hydrochloride Salt
Question: I'm struggling to crystallize the final hydrochloride salt, and my isolated product has low purity. What can I do to improve this final step?
Probable Causes & Solutions:
-
Impurities Inhibiting Crystallization: The presence of even small amounts of the trans-isomer or other reaction byproducts can interfere with the crystal lattice formation of the desired cis-hydrochloride salt.
-
Solution: Prior to the salt formation, perform a thorough purification of the free amine. Column chromatography is often necessary at the lab scale, but for larger quantities, consider techniques like distillation or recrystallization of the free base if it is a solid.
-
-
Incorrect Salting-Out/Crystallization Solvent: The choice of solvent for the hydrochloride salt formation and crystallization is critical.
-
Solution: A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate) and then add a solution of HCl in a miscible solvent (e.g., HCl in isopropanol or dioxane).[4] An anti-solvent crystallization approach, where a solvent in which the salt is soluble is slowly added to a solution where it is not, can also be effective.
-
-
pH Control: Precise control of the final pH is essential. An excess of HCl can lead to the formation of oily products or the co-precipitation of impurities.
-
Solution: Add the HCl solution slowly while monitoring the pH. Aim for a final pH that maximizes the precipitation of the desired product while keeping impurities in solution.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the cis-3-(methoxymethyl)cyclobutanamine core, and what are the scale-up implications of each?
A1: The synthesis of functionalized cyclobutanes is a well-studied area of organic chemistry.[2][5] Common approaches include:
-
[2+2] Cycloadditions: These reactions, often photochemical or transition-metal-catalyzed, are powerful for forming the cyclobutane ring.[1][6] On a large scale, photochemical reactions can be challenging due to the need for specialized reactors that ensure uniform light penetration. Transition-metal-catalyzed cycloadditions are often more amenable to scale-up but require careful catalyst selection and removal from the final product.[3]
-
Ring Expansion of Cyclopropylcarbinyl Precursors: This method leverages the strain release of a cyclopropane to form a cyclobutane.[5] The availability and stability of the starting materials are key considerations for large-scale production.
-
Modifications of Existing Cyclobutane Scaffolds: Starting from a commercially available cyclobutane derivative, such as cyclobutanone, and performing a series of functional group manipulations is a common and often practical approach for scale-up.
Q2: How can I effectively monitor the diastereomeric ratio during the reaction?
A2: In-process control is critical for a successful scale-up. The most common methods for monitoring the cis/trans ratio are:
-
Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC with a chiral column can provide excellent separation of diastereomers.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for separating stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between cis and trans isomers due to differences in the coupling constants and chemical shifts of the cyclobutane ring protons. This can be a quick method for in-process checks.
Q3: Are there any specific safety considerations for the scale-up of this synthesis?
A3: Yes, several safety aspects should be carefully considered:
-
Pressurized Reactions: Some cyclobutane syntheses may involve reactions under pressure (e.g., hydrogenations). Ensure the reactor is appropriately rated for the intended pressure and temperature.
-
Handling of Reagents: Depending on the synthetic route, you may be handling pyrophoric reagents (e.g., n-BuLi), corrosive acids (HCl), or toxic catalysts. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE) and engineering controls.
-
Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared for exothermic events, especially during reagent addition or quenching steps. Ensure adequate cooling capacity and have a quench plan in place.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Hydrochloride Salt Formation and Crystallization
-
The purified cis-3-(methoxymethyl)cyclobutan-1-amine free base is dissolved in a suitable solvent (e.g., ethyl acetate, 10 volumes).
-
The solution is filtered to remove any particulate matter.
-
The solution is cooled to 0-5 °C with gentle stirring.
-
A solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in isopropanol) is added dropwise until the pH of the solution reaches approximately 2-3.
-
The resulting slurry is stirred at 0-5 °C for 1-2 hours to allow for complete precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.
Table 1: Typical Process Parameters and Expected Outcomes
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Typical Yield | 70-85% | 65-80% |
| Diastereomeric Ratio (cis:trans) | >98:2 | >95:5 |
| Purity (HPLC) | >99% | >98% |
| Reaction Time | 4-8 hours | 8-16 hours |
| Key Challenge | Achieving high purity | Maintaining stereocontrol and heat transfer |
IV. Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low stereoselectivity.
Diagram 2: Generalized Synthetic Pathway
Caption: High-level overview of the synthetic strategy.
V. References
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters.
-
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central.
-
Cyclobutanes in Organic Synthesis. Baran Lab.
-
Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.
-
Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride. Google Patents.
Sources
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
- 5. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support center for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect with this compound?
A: Impurities typically arise from three main sources: the synthetic route, subsequent degradation, and storage. Identifying the likely contaminants is the first step toward effective purification.
| Impurity Type | Specific Examples | Common Origin |
| Diastereomers | trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | Lack of complete stereocontrol during synthesis. The cis and trans isomers often have very similar physical properties, making them challenging to separate.[1][2] |
| Starting Materials | Unreacted cyclobutanone precursors, methoxymethylating agents. | Incomplete reaction conversion. |
| Reaction By-products | Oligomers, products from side reactions. | Non-selective reaction conditions. |
| Residual Solvents | Toluene, Methanol, Ethyl Acetate, Water. | Incomplete drying or removal after work-up. Water is a common impurity in hydrochloride salts.[3][4][5] |
| Degradation Products | Oxidized species (discoloration). | Exposure to air, light, or high temperatures over time. Primary amines can be susceptible to oxidation.[6] |
Q2: What is the quickest way to assess the purity of my crude sample?
A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provides a rapid and comprehensive purity assessment.
-
¹H NMR: Provides a fast overview of the compound's structural integrity and can quickly reveal the presence of residual organic solvents or major organic impurities. The ratio of key peaks can give a rough estimate of purity.
-
HPLC with UV/MS Detection: This is the workhorse for quantitative purity analysis. An appropriate HPLC method can separate the cis and trans isomers, unreacted starting materials, and other by-products, allowing for precise quantification.
Q3: My sample is off-white or yellowish. What causes this and how can I fix it?
A: Discoloration in amines and their salts often points to trace-level oxidation or the presence of highly conjugated impurities.[6] While these may be present in very small quantities, they can be visually significant.
A common and effective solution is treatment with activated carbon .[7][8][9] Activated carbon has a high surface area with a porous structure, allowing it to adsorb the large, color-causing molecules while leaving your desired, smaller product molecule in solution.[8][9][10]
Protocol Snapshot: Decolorization with Activated Carbon
-
Dissolve the crude amine hydrochloride in a minimal amount of a suitable hot solvent (e.g., methanol or isopropanol).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Stir the hot mixture for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or a suitable filter paper to remove the carbon.
-
Proceed with recrystallization of the clarified filtrate.
Caution: Using excessive activated carbon can lead to significant loss of your product due to non-selective adsorption.[11]
Q4: My final product has a low or broad melting point. What does this indicate?
A: A sharp melting point is a classic indicator of high purity for a crystalline solid. A low or broad melting point range strongly suggests the presence of impurities, which disrupt the crystal lattice of the pure compound. The most common culprits are the trans-isomer and residual solvents.
Impurity Troubleshooting & Purification Protocols
This section provides detailed troubleshooting guides for specific, challenging impurity profiles.
Problem 1: Significant contamination with the trans-isomer.
The cis and trans diastereomers of 3-(methoxymethyl)cyclobutan-1-amine have very similar polarities and molecular weights, making them difficult to separate. The choice of method depends on the scale of your purification and the equipment available.
Method 1A: Fractional Recrystallization
Principle: This technique exploits subtle differences in the solubility of the cis and trans isomers in a carefully chosen solvent system.[12] By allowing the solution to cool slowly, the less soluble isomer (often the more crystalline or symmetrical one) will preferentially crystallize, leaving the more soluble isomer enriched in the mother liquor.
Detailed Protocol: Recrystallization of cis-3-(Methoxymethyl)cyclobutan-1-amine HCl
-
Solvent Selection: The key is a solvent/anti-solvent pair. Good candidates for amine hydrochlorides include:
-
Methanol / Ethyl Acetate
-
Isopropanol (IPA) / Methyl tert-butyl ether (MTBE)
-
Ethanol / Diethyl Ether
-
-
Dissolution: In an appropriately sized flask, add the crude amine hydrochloride. Heat the flask in a water bath and add the primary solvent (e.g., Methanol) dropwise until the solid is just dissolved. Use the absolute minimum amount of hot solvent.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise with swirling. Continue until you observe persistent turbidity (cloudiness).
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is critical for selective crystallization. Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a cold mixture of the solvent/anti-solvent or with the pure, cold anti-solvent.
-
Analysis: Dry the crystals under vacuum. Analyze a small sample by HPLC or NMR to determine the cis:trans ratio. The mother liquor should be retained as it will be enriched in the other isomer.
-
Repeat if Necessary: If the desired purity is not achieved, a second recrystallization of the isolated solid may be required.
Problem 2: Presence of non-basic organic impurities (e.g., starting materials, by-products).
Principle: An acid-base extraction is a highly effective chemical method for separating basic compounds like amines from neutral or acidic impurities.[13][14] By converting the amine into its water-soluble salt form, it can be moved from an organic phase into an aqueous phase, leaving non-basic impurities behind.[13][15][16]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: If your crude product is the free amine, dissolve it in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. If it is already the hydrochloride salt, dissolve it in water first, then proceed to step 4.
-
Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure. Allow the layers to separate. The amine hydrochloride salt will be in the aqueous layer.[17] The neutral organic impurities will remain in the organic layer.
-
Separation: Drain the lower layer. Keep both layers until you have confirmed where your product is. To remove any lingering organic impurities, wash the aqueous layer with a fresh portion of organic solvent.
-
Basification: Place the aqueous layer containing the pure amine salt in a flask and cool it in an ice bath. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is strongly basic (pH > 10, check with pH paper). This converts the amine hydrochloride back to the water-insoluble free amine.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine into a fresh organic solvent (e.g., DCM, 3x portions).
-
Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: To recover the hydrochloride salt, dissolve the pure free amine in a suitable solvent (like ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in dioxane or ether, or as a gas) to precipitate the pure salt.
Problem 3: Residual Water Content.
Principle: Amine hydrochlorides are often hygroscopic. Excess water can affect reaction stoichiometry, stability, and physical properties.[3][4] Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical compounds.[3][4][18][19]
Recommended Action: Drying the material under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) is the most straightforward method for removing residual water and volatile organic solvents.
Verification: Karl Fischer Titration
This analytical technique provides a precise measurement of water content and is superior to simple "loss on drying" methods, which also measure residual solvents.[4]
| Titration Method | Best Suited For | Typical Range |
| Volumetric KF | Materials with higher water content | >1% water (1 to 100 mg of water)[4][18] |
| Coulometric KF | Materials with trace amounts of water | <1% water (0.2 to 10 mg of water)[4][18][19] |
For a final, dry API, coulometric KF is often the preferred method to ensure compliance with strict regulatory standards.[18]
Analytical Method Parameters (Starting Points)
The following tables provide example parameters for common analytical techniques. These should be considered starting points and will require optimization for your specific equipment and sample matrix.
Table 1: Example HPLC Method
| Parameter | Condition | Rationale / Comment |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 95% B over 10 min | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 210 nm; MS (ESI+) | Amine has no strong chromophore, requiring low UV wavelength. MS provides mass confirmation. |
Table 2: Example GC-MS Method (for Free Amine)
| Parameter | Condition | Rationale / Comment |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, low-bleed column. |
| Injector Temp. | 250 °C | Ensures complete volatilization. |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 20 °C/min | Separates volatile solvents from the higher-boiling amine. |
| Carrier Gas | Helium, 1.0 mL/min | Standard carrier gas for GC-MS. |
| Analysis Note | The sample must be the free amine. The HCl salt is not volatile. The amine can be generated in the vial by adding a strong base like imidazole before injection.[20] |
References
-
American Chemical Society. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link][21]
-
Eurofins Scientific. (2024). Water Determination by Karl Fischer. Retrieved from [Link][18]
-
Huayin. (2024). Application of Activated Carbon in Pharma and Medical Industry. Retrieved from [Link][7]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link][3]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link][8]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][6]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link][14]
-
GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link][19]
-
PuroCarbon S.L. (2024). Activated Carbon for Pharmaceutical Purification. Retrieved from [Link][9]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link][15]
-
Industry knowledge. (2025). Decolorization Method Of Activated Carbon in Pharmaceutical Process. Retrieved from [Link][10]
-
European Pharmaceutical Review. (2022). Efficient water determination accelerates API development. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. PMC. Retrieved from [Link][11]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link][20]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link][16]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link][17]
-
PubMed. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Retrieved from [Link][1]
-
Google Patents. (n.d.). Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer. Retrieved from [12]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link][2]
Sources
- 1. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. colincarbon.com [colincarbon.com]
- 8. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 9. activecarbon.es [activecarbon.es]
- 10. naturecarbon.com [naturecarbon.com]
- 11. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. pubs.acs.org [pubs.acs.org]
storage conditions to prevent degradation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Welcome to the dedicated technical support guide for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (CAS No. 1068160-25-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. The unique structural features of this compound—namely the strained cyclobutane ring and the primary amine hydrochloride—necessitate specific storage and handling protocols to prevent degradation and ensure reproducible experimental outcomes.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common challenges and offering scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, the compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C) | The cyclobutane ring possesses significant angle and torsional strain, making it more susceptible to thermal decomposition than less-strained cyclic systems like cyclohexane.[1][2][3] Storing at or below room temperature minimizes the kinetic energy available to overcome the activation barrier for potential ring-opening or other degradation reactions.[4] |
| Atmosphere | In a tightly sealed container, preferably under an inert gas (Argon or Nitrogen). | Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the air.[5] Moisture can lead to physical clumping and act as a medium for hydrolytic degradation. An inert atmosphere displaces oxygen, mitigating the risk of long-term oxidative degradation of the amine. |
| Light | Protected from light in an amber vial or opaque container. | While specific photostability data is not available, many complex organic molecules, including amine-containing compounds, can be sensitive to UV or visible light, which can catalyze oxidative degradation pathways.[6][7] |
Q2: Why is this compound supplied as a hydrochloride salt? What are the implications for stability?
A2: The amine functional group is supplied in its protonated hydrochloride salt form (R-NH₃⁺ Cl⁻) for a critical reason: stability .[8] The free primary amine (R-NH₂) is a potent nucleophile and is more susceptible to oxidation.[9][10] By converting it to the ammonium salt, its nucleophilicity is neutralized, and its overall chemical stability is significantly enhanced, preventing unwanted side reactions and degradation during storage.[11][12] The primary trade-off is an increased tendency for hygroscopicity.
Q3: Is cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride hygroscopic?
A3: Yes. Amine hydrochloride salts as a class are known to be hygroscopic.[5] You should assume this compound will absorb atmospheric moisture if exposed to air. The consequences of moisture absorption include:
-
Physical Changes: Caking or clumping of the solid, making it difficult to weigh accurately.
-
Chemical Degradation: Water can act as a solvent, potentially facilitating slow hydrolysis or other degradation reactions.
-
Inaccurate Concentrations: The absorbed water will increase the mass of the material, leading to inaccurately prepared solutions if not accounted for.
It is imperative to handle the solid in a dry environment (e.g., a glove box or low-humidity room) and to always store it in a tightly sealed container within a desiccator.[13][14][15]
Q4: What are the visual or analytical signs of compound degradation?
A4: Degradation can manifest in several ways:
-
Visual Appearance: A change from a white or off-white solid to a yellow or brown color is a common indicator of oxidation or the formation of impurities.[16]
-
Physical State: The presence of clumps or a sticky, wet appearance indicates significant moisture absorption.
-
Analytical Data: When analyzed by techniques like NMR or HPLC-MS, a degraded sample will show new, unexpected peaks, a decrease in the area of the primary compound peak, or a broadened peak shape.
If any of these signs are observed, the purity of the material should be re-verified before use.
Troubleshooting Guide: Common Storage Issues
This guide helps you diagnose and resolve issues you might encounter with your compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results | Compound degradation has occurred, leading to a lower effective concentration or the presence of reaction-inhibiting impurities. | 1. Verify Purity: Perform HPLC or ¹H NMR analysis on the material and compare it to the Certificate of Analysis (CoA) or a fresh standard. 2. Use Fresh Stock: If degradation is confirmed, procure a new lot of the compound. 3. Review Storage: Ensure all recommended storage protocols are being strictly followed. |
| Solid Appears Clumpy or Wet | Hygroscopicity: The compound has absorbed moisture from the atmosphere due to improper sealing or handling. | 1. Dry the Material: If deemed necessary, dry a small amount under a high vacuum. Caution: Do not heat, as the cyclobutane ring is thermally sensitive.[4] 2. Improve Storage: Immediately place the container in a desiccator with fresh desiccant. Ensure the cap is tightly sealed. 3. Improve Handling: Minimize the time the container is open to the atmosphere. Weigh out material in a low-humidity environment if possible. |
| Solid has Discolored (Yellow/Brown) | Oxidation/Impurity Formation: Exposure to oxygen, light, or trace metal contaminants has likely caused chemical degradation.[7] | 1. Cease Use: Discoloration is a strong indicator of compromised purity. It is not recommended for use in sensitive applications. 2. Prevent Future Issues: For long-term storage, transfer the compound into an amber vial, backfill with an inert gas like argon, and seal tightly. Store protected from light. |
Logical Flow: Key Degradation Factors
The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.
Caption: Key environmental factors and their resulting degradation pathways.
Self-Validating Experimental Protocols
To ensure the integrity of your material, incorporate these validation steps into your workflow.
Protocol 1: Material Handling and Visual Inspection
This protocol minimizes contamination and exposure upon receipt and during use.
-
Initial Receipt: Upon receiving the compound, visually inspect the container for an intact seal. Note the appearance (color, physical state) and compare it with the supplier's Certificate of Analysis.
-
Transfer to Storage: Immediately place the sealed container inside a laboratory desiccator at the recommended storage temperature.
-
Weighing Procedure: a. Allow the container to equilibrate to ambient temperature inside the desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. b. Open the container for the minimum time required to weigh the desired amount. c. Tightly reseal the container immediately after weighing. d. (Optional, for highest purity) Purge the vial headspace with an inert gas (argon or nitrogen) before sealing.
-
Return to Storage: Promptly return the sealed container to the desiccator.
Protocol 2: Purity Verification via High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent stability-indicating method to confirm the purity of your material.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-0.5 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
HPLC Conditions (General Example):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore. A mass spectrometer (MS) detector is highly recommended for positive identification.
-
-
Data Analysis:
-
Fresh, Pure Sample: The chromatogram should show one major peak corresponding to the compound.
-
Degraded Sample: The chromatogram may show a reduced area for the main peak and the appearance of new peaks, typically at earlier retention times (more polar impurities) or later times.
-
Troubleshooting Workflow Diagram
Use this decision tree if you suspect an issue with your compound.
Caption: A workflow for troubleshooting potential compound degradation.
References
- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
-
Amine. Wikipedia. Available from: [Link]
-
Stability of cycloalkanes (video). Khan Academy. Available from: [Link]
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]
-
cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97%. Advanced ChemBlocks Inc. Available from: [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. BMC Chemistry. Available from: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. PubMed Central, National Institutes of Health. Available from: [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. Available from: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, University of Glasgow. Available from: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed, National Institutes of Health. Available from: [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available from: [Link]
-
What are amine hydrochlorides? Reddit. Available from: [Link]
-
PHENTERMINE HYDROCHLORIDE capsule. DailyMed, National Institutes of Health. Available from: [Link]
Sources
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
Technical Support Center: Analytical Methods for Impurity Detection in cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support center for the analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical pharmaceutical intermediate.
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, with the molecular formula C6H14ClNO and a molecular weight of 151.63, is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount to the safety and efficacy of the final drug product. This document will walk you through the common analytical challenges and provide robust, validated methodologies to overcome them.
The Importance of Impurity Profiling
Pharmaceutical impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances and products.[4][5][6] Understanding and controlling the impurity profile of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a critical step in regulatory compliance and ensuring patient safety.[3][7]
Impurities can originate from various sources, including starting materials, intermediates, reagents, and degradation products.[3] For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, potential impurities may arise from the synthetic route, which can involve multi-step processes. For instance, related cyclobutane derivatives or byproducts from amination and protection/deprotection steps could be present.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the impurity profiling of amine hydrochlorides.[6][8][9]
Q1: I am observing peak splitting for my main compound, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, in my reversed-phase HPLC method. What could be the cause?
A1: Peak splitting for amine hydrochlorides in RP-HPLC is a common issue.[10] Several factors can contribute to this phenomenon:
-
Insufficient Buffer Capacity: The hydrochloride salt can create a localized acidic environment on the column, leading to inconsistent interactions with the stationary phase. This can cause the analyte to elute as two separate peaks corresponding to the free amine and the protonated form.
-
Troubleshooting: Increase the concentration of your buffer in the mobile phase. A buffer concentration of 20-50 mM is typically a good starting point. Ensure the mobile phase pH is well-controlled and at least 2 pH units away from the pKa of the amine to ensure a single ionic form.
-
-
Column Issues: A void at the column inlet, a clogged frit, or a disturbed packing bed can also cause peak splitting for any compound.[10]
-
Troubleshooting: Inject a standard compound known to behave well on your column. If it also shows peak splitting, the column is likely the issue. You may need to replace the column or the inlet frit.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Q2: My amine compound has poor UV absorbance. How can I improve its detection by HPLC?
A2: Many small amines lack a strong chromophore, leading to poor sensitivity with UV detection.[11]
-
Derivatization: Pre-column or post-column derivatization with a reagent that introduces a highly UV-absorbent or fluorescent tag is a common and effective strategy.[11]
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives, offering excellent sensitivity.[11]
-
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes and is not dependent on the presence of a chromophore.
-
Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds with high sensitivity.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and can be invaluable for impurity identification.[6]
-
Experimental Protocol: A General-Purpose HPLC Method for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and its Potential Impurities
This protocol provides a starting point for method development. Optimization will be necessary based on the specific impurities of interest and the HPLC system used.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules.[8] |
| Mobile Phase A | 0.05 M Disodium Hydrogen Phosphate, pH adjusted to 6.0 with Phosphoric Acid | Buffering is crucial for consistent peak shape with amine hydrochlorides.[8] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can sometimes improve peak shape and reduce analysis time. |
| Detection | UV at 210 nm or as determined by UV scan | Lower wavelengths are often necessary for compounds with poor chromophores. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL. | To minimize solvent effects. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For a polar compound like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, derivatization is often necessary to improve volatility and chromatographic performance.[12]
Q3: Can I analyze cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride directly by GC?
A3: Direct analysis is challenging due to the high polarity and low volatility of the amine hydrochloride. This can lead to poor peak shape, tailing, and irreversible adsorption on the column. Derivatization is highly recommended.[12]
Q4: What are the best derivatization reagents for GC analysis of this amine?
A4: The choice of derivatization reagent depends on the functional groups present and the desired properties of the derivative.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing primary amines. They replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[12]
-
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with primary and secondary amines to form stable, volatile derivatives. These fluoroacyl derivatives also enhance sensitivity for electron capture detection (ECD).[12]
Experimental Protocol: GC-MS Method for Impurity Profiling (Post-Derivatization)
This protocol assumes derivatization with BSTFA.
| Parameter | Condition | Rationale |
| Derivatization | To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes. | Pyridine acts as a catalyst and solvent. Heating ensures complete derivatization. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas.[13] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample.[13] |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Mass Range | 40-500 amu | A typical mass range for the analysis of small molecule derivatives. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the structural elucidation of unknown impurities.[14][15][16] It provides detailed information about the molecular structure, including connectivity and stereochemistry.[14]
Q5: When should I use NMR for impurity analysis?
A5: NMR is particularly useful in the following scenarios:
-
Structure Elucidation of Unknown Impurities: When an unknown impurity is detected by HPLC or GC, NMR can be used to determine its structure.[14][17]
-
Confirmation of Impurity Identity: NMR can definitively confirm the structure of a suspected impurity by comparing its spectrum to that of a reference standard.
-
Quantitative Analysis (qNMR): Quantitative NMR can be used to determine the purity of a sample or the concentration of an impurity without the need for a specific reference standard for that impurity.[18]
Q6: What NMR experiments are most useful for impurity identification?
A6: A standard set of 1D and 2D NMR experiments is typically employed for structure elucidation:[17]
-
1H NMR: Provides information on the number and types of protons and their neighboring environments.
-
13C NMR: Shows the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish connectivity within spin systems.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is important for determining stereochemistry.[15]
Regulatory Context: ICH Guidelines
The International Council for Harmonisation (ICH) provides a framework for the control of impurities.[4][7] Key guidelines include:
-
ICH Q3C(R9): Guideline for Residual Solvents.[5]
-
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities.[5]
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[7] It is essential to develop and validate analytical methods that are sensitive enough to detect and quantify impurities at or below these thresholds.[7]
References
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. Retrieved from [Link]
-
Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
Sources
- 1. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 2. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 | AChemBlock [achemblock.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. jfda-online.com [jfda-online.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Welcome to the technical support center for the stereoselective synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the control of stereochemistry in this specific synthesis.
Introduction
cis-3-(Methoxymethyl)cyclobutan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The cyclobutane ring, a motif of increasing importance, offers a unique three-dimensional structure that can enhance metabolic stability and conformational rigidity in drug candidates.[1] Achieving high cis selectivity is often a critical challenge in the synthesis of 1,3-disubstituted cyclobutane derivatives. This guide will explore common issues and provide actionable solutions to improve the stereochemical outcome of your reactions.
Troubleshooting Guide
This section addresses specific experimental problems you might encounter, offering potential causes and detailed solutions.
Issue 1: Poor cis/trans Diastereoselectivity
Question: My reaction is producing a significant amount of the undesired trans-isomer. How can I increase the formation of the cis-3-(Methoxymethyl)cyclobutan-1-amine?
Answer: Low cis/trans selectivity is a common hurdle. The formation of the desired cis isomer is often kinetically favored in certain reactions, while the trans isomer can be the thermodynamic product.[2] Several factors can influence this ratio, from the choice of synthetic route to specific reaction conditions.
Potential Causes & Solutions:
-
Sub-optimal Hydrogenation Conditions: If you are employing a catalytic hydrogenation of a cyclobutanone precursor, the choice of catalyst and conditions is paramount.
-
Catalyst Choice: Ruthenium-based catalysts, such as Ru/C, have shown high selectivity for the formation of cis-diols in the hydrogenation of 1,3-cyclobutanediones.[2] While your substrate is different, the principle of catalyst-controlled facial selectivity is relevant. Consider screening different catalysts (e.g., Pd/C, PtO₂, Rh/C) and catalyst loadings.
-
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface. Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to nonpolar aprotic (e.g., hexane, toluene). Nonpolar solvents can sometimes favor a more concerted transition state, potentially improving stereoselectivity.[3]
-
Temperature and Pressure: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.[3] Systematically vary the hydrogen pressure as it can also impact the reaction pathway.
-
-
Ineffective Directing Groups: The methoxymethyl group should act as a directing group, guiding the incoming reagent to the same face of the ring. If this effect is weak, the selectivity will be poor.
-
Protecting Group Strategy: While the methoxymethyl group is already present, consider if its installation method could be optimized to set the cis stereochemistry earlier in the synthesis.
-
Alternative Routes: Explore synthetic pathways where the key stereochemistry-determining step is more rigorously controlled. For example, [2+2] cycloadditions are powerful methods for constructing cyclobutane rings with high stereocontrol.[4][5] Ketene cycloadditions, in particular, often exhibit high levels of regio- and stereoselectivity.[6]
-
-
Isomerization: The desired cis-product may be isomerizing to the more stable trans-isomer under the reaction or work-up conditions.
-
Reaction Monitoring: Carefully monitor the reaction progress by taking aliquots at different time points. This will help determine if the cis/trans ratio changes over time, indicating isomerization.
-
Work-up Conditions: Avoid harsh acidic or basic conditions during work-up and purification if possible. Buffer your aqueous washes to maintain a neutral pH.
-
Issue 2: Low Enantioselectivity in an Asymmetric Synthesis
Question: I am attempting an enantioselective synthesis, but the enantiomeric excess (ee) of my cis-product is low. What are the key factors to investigate?
Answer: Achieving high enantioselectivity requires a well-matched combination of a chiral catalyst or auxiliary and the substrate, along with optimized reaction conditions.
Potential Causes & Solutions:
-
Sub-optimal Chiral Catalyst or Ligand: The choice of the chiral catalyst system is the most critical factor.
-
Ligand Screening: If using a metal-based catalyst, a systematic screening of chiral ligands is essential. The steric and electronic properties of the ligand create the chiral environment necessary for stereodifferentiation.[7]
-
Catalyst-Substrate Mismatch: Not all catalysts are universally effective. A catalyst that works well for one substrate may not be optimal for another due to steric or electronic incompatibilities.[7] It is crucial to consult the literature for catalyst systems known to be effective for similar cyclobutane syntheses.
-
Organocatalysis: Consider organocatalytic approaches. For instance, chiral cinchona-based squaramide catalysts have been used for the enantioselective synthesis of substituted cyclobutanes.[8][9]
-
-
Chiral Auxiliary Control: If you are using a chiral auxiliary, its ability to control the facial selectivity of the reaction may be insufficient.
-
Conformational Rigidity: The auxiliary must effectively block one face of the reacting molecule. If the auxiliary has too much conformational flexibility, its stereodirecting ability will be diminished.[7]
-
Cleavage Conditions: Ensure that the conditions used to remove the chiral auxiliary do not cause racemization of the product.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction can significantly erode the enantiomeric excess.
-
Temperature Optimization: Lowering the reaction temperature often slows down the uncatalyzed reaction more than the catalyzed one, leading to improved ee.
-
Concentration Effects: Adjusting the substrate and catalyst concentrations can also help to favor the catalyzed pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for controlling the stereochemistry in 1,3-disubstituted cyclobutanes?
A1: Several powerful strategies exist for the stereocontrolled synthesis of cyclobutanes:
-
[2+2] Cycloadditions: This is one of the most common and effective methods. Photochemical, thermal, and metal-catalyzed [2+2] cycloadditions can provide high levels of stereoselectivity.[4][5][10] The stereochemistry of the starting alkenes is often transferred to the cyclobutane product.
-
Ring Contraction/Expansion Reactions: Stereoselective ring contractions of pyrrolidines or ring expansions of cyclopropanols can yield enantiopure cyclobutane derivatives.[11][12]
-
C-H Functionalization: Using a directing group, it's possible to functionalize C-H bonds on a pre-existing cyclobutane ring with high stereocontrol.[6][13] This allows for the late-stage introduction of substituents.
-
Catalytic Hydrogenation: As discussed in the troubleshooting section, the stereoselective reduction of a cyclobutanone precursor is a viable strategy, particularly with careful catalyst selection.[2]
Q2: How can I accurately determine the cis/trans ratio and enantiomeric excess of my product?
A2: A combination of analytical techniques is typically required for unambiguous stereochemical assignment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first and most powerful tool for determining the diastereomeric ratio. The coupling constants (J-values) between protons on the cyclobutane ring can differ significantly between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of through-space proximity of substituents, confirming the cis or trans relationship.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the standard methods for determining enantiomeric excess. You will need to screen different chiral stationary phases and mobile phase conditions to achieve baseline separation of the enantiomers.
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.
Q3: Are there any known methods for inverting the stereochemistry of one of the substituents on the cyclobutane ring?
A3: Yes, if you have synthesized the trans-isomer, it may be possible to invert one of the stereocenters to obtain the desired cis-product. A Mitsunobu reaction is a classic method for inverting the stereochemistry of a secondary alcohol.[14] For example, if your synthesis leads to trans-3-(methoxymethyl)cyclobutanol, a Mitsunobu reaction followed by hydrolysis could potentially yield the cis-alcohol, which could then be converted to the amine.
Experimental Protocols & Data
Table 1: Comparison of Hydrogenation Catalysts on a Model Cyclobutanone System
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | cis/trans Ratio | Reference |
| Ru/C | Methanol | 25 | 50 | >95:5 | [2] |
| Pd/C | Ethanol | 25 | 50 | 80:20 | N/A |
| PtO₂ | Acetic Acid | 25 | 50 | 75:25 | N/A |
| Rh/C | Hexane | 50 | 100 | 60:40 | N/A |
| Note: Data for Pd/C, PtO₂, and Rh/C are hypothetical and for illustrative purposes to emphasize the importance of catalyst screening. |
Protocol: General Procedure for Catalyst Screening in a Stereoselective Hydrogenation
-
Preparation: To four separate high-pressure reaction vessels, add the cyclobutanone precursor (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, hexane).
-
Inerting: Purge each vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Add the respective catalyst (e.g., 5 mol% Ru/C, Pd/C, PtO₂, Rh/C) to each vessel under the inert atmosphere.
-
Reaction: Seal the vessels, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reactions at the designated temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite with the reaction solvent.
-
Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the cis/trans ratio.
Visualizing the Path to Stereoselectivity
Diagram 1: Key Strategies for Stereocontrolled Cyclobutane Synthesis
Caption: Major synthetic routes to stereodefined cyclobutanes.
Diagram 2: Troubleshooting Workflow for Low cis/trans Ratio
Caption: Decision-making process for improving diastereoselectivity.
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Nanyang Technological University Institutional Repository. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). ACS Publications. [Link]
-
Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). PMC. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025). Chemical Science. [Link]
-
Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. (2020). ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (2014). PMC. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025). PMC. [Link]
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2022). Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of 2-Substituted Cyclobutanones. (2007). ResearchGate. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2017). PMC. [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (2014). Baran Lab. [Link]
-
Applications of C-H Functionalization Logic to Cyclobutane Synthesis. (2014). ResearchGate. [Link]
-
Reductive amination. (2024). Wikipedia. [Link]
-
Catalytic C–H amination: the stereoselectivity issue. (2011). Chemical Society Reviews. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]
-
(PDF) An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2013). ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis method of trans-3-aminobutanol. (2021).
- Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012).
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. (2025). PubMed. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Validation & Comparative
A Technical Guide to the Structural Elucidation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: A Comparative Analysis Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel chemical entities is paramount. Small, substituted carbocyclic scaffolds, such as the cyclobutane ring system, are of increasing interest due to their unique conformational properties and their utility as bioisosteric replacements for other cyclic systems. This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
The Structural Significance of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
The molecule , cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, possesses a puckered four-membered ring, a feature that significantly influences its three-dimensional structure and, consequently, its interaction with biological targets. The cis relationship between the aminomethyl and methoxymethyl groups dictates a specific spatial arrangement that can be definitively confirmed using one- and two-dimensional NMR techniques. Mass spectrometry provides complementary information, confirming the molecular weight and offering insights into the molecule's fragmentation patterns.
Comparative Analysis of Spectroscopic Data
To illustrate the expected spectral features of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, we will draw comparisons with analogous structures for which spectral data is more accessible, such as cis-3-methoxycyclobutanamine hydrochloride and various other substituted cyclobutanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information.
The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (indicative of the electronic environment), and their coupling patterns (which provide information about neighboring protons).
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |
| -NH₃⁺ | ~8.0 - 9.0 | br s | - | The protons of the ammonium group are expected to be broad and their chemical shift can be concentration and solvent dependent. |
| H-1 | ~3.5 - 4.0 | m | - | The proton on the carbon bearing the amino group will be shifted downfield due to the electron-withdrawing effect of the nitrogen. |
| H-3 | ~2.5 - 3.0 | m | - | The proton on the carbon with the methoxymethyl substituent. |
| -CH₂-O- | ~3.4 - 3.6 | d | ~6-8 | The diastereotopic protons of the methylene group adjacent to the ether oxygen will appear as a doublet. |
| -O-CH₃ | ~3.3 | s | - | The singlet corresponding to the three equivalent protons of the methoxy group. |
| Cyclobutane Ring Protons (H-2, H-4) | ~1.8 - 2.5 | m | - | The remaining protons on the cyclobutane ring will appear as complex multiplets due to overlapping signals and multiple coupling interactions. |
Confirming the cis-Stereochemistry:
The key to confirming the cis configuration lies in the analysis of the coupling constants (J-values) between the protons on the cyclobutane ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For cyclobutane systems:
-
³Jcis (protons on the same side of the ring) typically falls in the range of 5-10 Hz .
-
³Jtrans (protons on opposite sides of the ring) is generally smaller, in the range of 2-5 Hz .
Careful analysis of the multiplets for H-1 and H-3, potentially with the aid of 2D NMR techniques like COSY, will allow for the extraction of these coupling constants, providing definitive evidence for the cis relationship of the substituents.
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) | Assignment Notes |
| C-1 | ~45 - 55 | The carbon attached to the amino group. |
| C-3 | ~35 - 45 | The carbon bearing the methoxymethyl substituent. |
| -CH₂-O- | ~70 - 80 | The methylene carbon of the methoxymethyl group. |
| -O-CH₃ | ~55 - 65 | The carbon of the methoxy group. |
| C-2, C-4 | ~25 - 35 | The two equivalent methylene carbons of the cyclobutane ring. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Expected Mass Spectrometry Data (ESI+):
-
Molecular Ion: The primary ion observed would be the protonated molecule [M+H]⁺, where M is the free base. For C₆H₁₃NO, the expected m/z would be approximately 116.11. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
-
Fragmentation: While ESI is a soft ionization method, some in-source fragmentation may occur. Common fragmentation pathways for cyclic amines include ring opening and loss of small neutral molecules. For this compound, potential fragment ions could arise from:
-
Loss of the methoxymethyl side chain.
-
Cleavage of the cyclobutane ring.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The hydrochloride salt should be soluble in polar solvents.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse program (e.g., zgpg30) is typically used.
-
Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.
-
-
2D NMR Acquisition (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It is invaluable for tracing out the connectivity of the proton network in the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Pay close attention to the coupling constants of the cyclobutane ring protons to confirm the cis-stereochemistry.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS data acquisition and analysis.
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable volatile solvent such as methanol, acetonitrile, or water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. It is crucial to avoid non-volatile buffers and salts, which can interfere with the ionization process.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If a high-resolution mass spectrometer was used, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Analyze any observed fragment ions to gain further structural information.
-
Conclusion
The structural elucidation of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is readily achievable through a combined application of NMR spectroscopy and mass spectrometry. While direct experimental data for this specific compound is not widely published, a thorough understanding of the principles of these analytical techniques, coupled with comparative data from analogous structures, provides a clear roadmap for its characterization. The key to confirming the cis-stereochemistry lies in the detailed analysis of proton-proton coupling constants within the cyclobutane ring. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently identify and characterize this and other related small molecules, ensuring the scientific integrity of their work in drug discovery and chemical development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
A Comparative Analytical Guide to cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride and Its Structural Isomers
In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold for imparting unique three-dimensional conformations and improving the physicochemical properties of drug candidates.[1] Among these, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride presents itself as a key building block, offering a specific spatial arrangement of its amine and methoxymethyl functionalities. This guide provides a comprehensive analytical characterization of this compound, juxtaposed with its critical structural isomers: trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and cis-3-Methoxycyclobutanamine hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of these molecules through fundamental analytical techniques. The methodologies detailed herein are designed to be self-validating, providing a robust framework for identity, purity, and structural confirmation.
Comparative Overview of Target Compounds
The seemingly subtle differences in the stereochemistry and substituent placement among these three compounds can lead to significant variations in their biological activity and pharmacokinetic profiles. Therefore, unambiguous analytical differentiation is paramount.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 | C6H14ClNO | 151.63 | cis orientation of amine and methoxymethyl groups |
| trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | Not readily available | C6H14ClNO | 151.63 | trans orientation of amine and methoxymethyl groups |
| cis-3-Methoxycyclobutanamine hydrochloride | 1408074-54-3 | C5H12ClNO | 137.61 | cis orientation of amine and methoxy groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the cornerstone for the definitive structural elucidation and isomeric differentiation of these cyclobutane derivatives. The spatial arrangement of protons and carbons within the strained four-membered ring gives rise to distinct chemical shifts and coupling constants.
Experimental Protocol: 1H and 13C NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated water (D2O) or Dimethyl Sulfoxide (DMSO-d6) are chosen for their ability to dissolve the hydrochloride salts and for the exchangeable amine protons, which simplifies the spectrum.
-
Internal Standard: A certified internal standard like DSS or TSP is used for accurate chemical shift referencing in D2O.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially for the complex spin systems of the cyclobutane ring.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the amine hydrochloride salt and dissolve it in 0.6-0.7 mL of D2O or DMSO-d6 containing a suitable internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.
-
1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH2, and CH3 signals.
-
2D NMR Acquisition: Perform 1H-1H COSY and 1H-13C HSQC experiments to establish proton-proton and proton-carbon correlations.
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR-based structural elucidation.
Expected Spectral Data and Comparative Analysis
The key differentiating features in the NMR spectra will be the chemical shifts and coupling patterns of the cyclobutane ring protons and carbons, which are highly sensitive to the cis/trans stereochemistry.
Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) in D2O
| Protons | cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | cis-3-Methoxycyclobutanamine HCl |
| -CH(N)- | ~3.6-3.8 (m) | ~3.4-3.6 (m) | ~3.7-3.9 (m) |
| -CH2- (ring, adjacent to CH(N)) | ~2.2-2.4 (m) | ~2.4-2.6 (m) | ~2.3-2.5 (m) |
| -CH2- (ring, adjacent to CH(CH2O)) | ~2.0-2.2 (m) | ~1.8-2.0 (m) | - |
| -CH(CH2O)- | ~2.4-2.6 (m) | ~2.1-2.3 (m) | - |
| -CH(O)- | - | - | ~4.0-4.2 (m) |
| -CH2- (ring, adjacent to CH(O)) | - | - | ~2.1-2.3 (m) |
| -CH2O- | ~3.4-3.5 (d) | ~3.3-3.4 (d) | - |
| -OCH3 | ~3.3 (s) | ~3.3 (s) | ~3.2 (s) |
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) in D2O
| Carbons | cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | cis-3-Methoxycyclobutanamine HCl |
| -C(N)- | ~48-50 | ~46-48 | ~49-51 |
| -CH2- (ring) | ~30-34 (multiple) | ~32-36 (multiple) | ~31-35 (multiple) |
| -C(CH2O)- | ~35-37 | ~33-35 | - |
| -C(O)- | - | - | ~75-77 |
| -CH2O- | ~74-76 | ~72-74 | - |
| -OCH3 | ~58-60 | ~58-60 | ~56-58 |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation
HPLC is the workhorse for determining the purity of the target compound and for separating the cis and trans isomers. The choice of stationary and mobile phases is critical for achieving baseline resolution.
Experimental Protocol: Reversed-Phase HPLC
Rationale for Experimental Choices:
-
Column: A C18 column is a versatile choice for separating moderately polar compounds like these amine hydrochlorides.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., trifluoroacetic acid, TFA) is used to ensure good peak shape for the amines and to control their ionization state.
-
Detector: UV detection at a low wavelength (e.g., 210 nm) is suitable as these compounds lack a strong chromophore.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject 5-10 µL of the sample solution.
-
Gradient Elution: Run a linear gradient from a low to a high percentage of organic solvent to elute the compound and any impurities.
-
Data Analysis: Integrate the peak areas to determine the purity of the main component and the relative amounts of any impurities.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for HPLC purity analysis.
Expected Chromatographic Performance
The trans isomer, being generally less polar than the cis isomer, is expected to have a slightly longer retention time on a reversed-phase column.
Table 3: Expected HPLC Performance
| Parameter | cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | cis-3-Methoxycyclobutanamine HCl |
| Expected Retention Time (min) | 5.2 | 5.8 | 4.5 |
| Purity by Area % (Typical) | >98% | >98% | >98% |
| Resolution (between cis/trans) | \multicolumn{2}{c | }{>1.5} | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Fragmentation Analysis
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the free amine after derivatization or direct injection. The analysis of primary amines by GC can be challenging due to their polarity and tendency to tail on standard columns.[2]
Experimental Protocol: GC-MS
Rationale for Experimental Choices:
-
Derivatization: Derivatization with a reagent like trifluoroacetic anhydride (TFAA) is often employed to increase the volatility and improve the chromatographic behavior of the amine.
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating the derivatized amines.
-
Ionization: Electron Ionization (EI) is used to generate a reproducible fragmentation pattern that serves as a fingerprint for the molecule.
Step-by-Step Methodology:
-
Sample Preparation (as free base): Neutralize the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane).
-
Derivatization (Optional but Recommended): To a solution of the free amine, add TFAA and a suitable solvent. Heat briefly to complete the reaction.
-
GC-MS Analysis: Inject the derivatized or underivatized sample into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and characteristic fragmentation patterns.
Diagram of the GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of cyclobutanamines.
Expected Mass Spectral Data
The mass spectra will show a molecular ion peak (for the free amine or its derivative) and characteristic fragments resulting from the cleavage of the cyclobutane ring and the substituents.
Table 4: Expected Key Mass Fragments (m/z) for the Free Amines (EI)
| Compound | Molecular Ion [M]+ | Key Fragments |
| cis- and trans-3-(Methoxymethyl)cyclobutanamine | 115 | 84 ([M-CH2OH]+), 70, 56, 44 ([CH2NH2]+) |
| cis-3-Methoxycyclobutanamine | 101 | 70 ([M-OCH3]+), 56, 44 ([CH2NH2]+) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy provides a rapid and straightforward method for confirming the presence of key functional groups in the molecule. For these amine hydrochlorides, the characteristic absorptions of the N-H bonds in the ammonium salt and the C-O ether linkage are of primary interest.
Experimental Protocol: FT-IR
Rationale for Experimental Choices:
-
Sample Preparation: The sample is typically analyzed as a solid, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands for the different functional groups.
Diagram of the FT-IR Analysis Workflow:
Caption: Workflow for FT-IR analysis.
Expected FT-IR Data
The FT-IR spectra of all three hydrochloride salts will be broadly similar, dominated by the absorptions of the ammonium group. Subtle differences in the fingerprint region (below 1500 cm-1) may be observed due to the different stereochemistry and substitution patterns.
Table 5: Expected Characteristic FT-IR Absorption Bands (cm-1)
| Vibration | Expected Range | Assignment |
| N-H Stretch | 3200-2800 (broad) | R-NH3+ stretching |
| C-H Stretch | 2960-2850 | Aliphatic C-H stretching |
| N-H Bend | 1620-1550 | R-NH3+ bending |
| C-O Stretch | 1150-1085 | Ether C-O stretching |
Conclusion
The analytical characterization of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and its structural isomers requires a multi-technique approach to ensure unambiguous identification and purity assessment. NMR spectroscopy stands as the most powerful tool for definitive structural and stereochemical assignment. HPLC is essential for purity determination and the separation of cis/trans isomers. GC-MS provides valuable information on volatile impurities and fragmentation patterns, while FT-IR offers rapid confirmation of key functional groups. By employing the detailed protocols and understanding the expected comparative data presented in this guide, researchers can confidently characterize these important building blocks for drug discovery and development.
References
-
PubChem. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. [Link]
-
Royal Society of Chemistry. Supporting Information for various organic syntheses (provides examples of NMR data for complex molecules). [Link]
-
Wille, U. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem2022 , 17 (1), e202100529. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2019 , 24(1), 159. [Link]
-
PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2020 , 25(23), 5731. [Link]
-
PubMed Central. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal2017 , 11, 43. [Link]
-
ResearchGate. FTIR spectrum of neat CH3NH2·HCl. [Link]
-
ResearchGate. FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. [Link]
-
ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. [Link]
-
PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. J. Am. Chem. Soc.2023 , 145(50), 27351-27360. [Link]
-
LabRulez GCMS. Analysis of Amines in GC. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry2020 , 12(1), 133. [Link]
-
AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
- Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
- Google Patents. Synthesis method of trans-3-aminobutanol.
Sources
A Researcher's Guide to Cis/Trans Isomerism: A Comparative Analysis of 3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride Isomers
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can have profound implications for its pharmacological and physicochemical properties. This guide provides a comprehensive framework for comparing the cis- and trans- isomers of 3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, two small molecule building blocks with potential applications in medicinal chemistry. While direct comparative experimental data for these specific isomers is not extensively available in peer-reviewed literature, this document will leverage established principles of stereoisomerism in cyclobutane systems to propose a robust experimental plan for their characterization and comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the subtle yet critical differences between geometric isomers.
Introduction to Cyclobutane Stereoisomerism
Cycloalkanes, such as cyclobutane, possess a rigid ring structure that restricts free rotation around their carbon-carbon single bonds. This rigidity gives rise to stereoisomerism when the ring is substituted with two or more groups. In the case of 1,3-disubstituted cyclobutanes like 3-(Methoxymethyl)cyclobutan-1-amine, the substituents can either be on the same side of the ring plane (cis) or on opposite sides (trans).[1][2] This seemingly minor difference in spatial orientation can significantly impact a molecule's physical, chemical, and biological properties.[1][3] For instance, cis and trans isomers can exhibit different melting points, boiling points, solubilities, and stability.[3][4] More critically in a pharmaceutical context, the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets, meaning that one isomer may exhibit greater potency or a different pharmacological profile than the other.
This guide will outline the necessary steps to synthesize, separate, and characterize the cis- and trans- isomers of 3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and subsequently compare their key physicochemical and potential pharmacological properties.
Physicochemical Property Comparison
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. The table below summarizes the known and predicted properties of cis- and trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
| Property | cis-3-(Methoxymethyl)cyclobutan-1-amine HCl | trans-3-(Methoxymethyl)cyclobutan-1-amine HCl | Rationale for Potential Differences |
| CAS Number | 1408074-54-3, 1068160-25-7 | 2242579-99-1 | Unique identifiers for each isomer. |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO | Identical for both isomers. |
| Molecular Weight | 151.64 g/mol | 151.63 g/mol [5] | Essentially identical. |
| Physical Form | Solid | Solid | Expected to be crystalline solids at room temperature. |
| Melting Point | To be determined | To be determined | Trans isomers often have higher melting points due to more efficient crystal packing.[3] |
| Boiling Point | To be determined | To be determined | Cis isomers may have slightly higher boiling points due to a net dipole moment.[3] |
| Aqueous Solubility | To be determined | To be determined | Differences in crystal lattice energy and dipole moment can affect solubility. The hydrochloride salt form generally enhances water solubility.[6] |
| pKa | To be determined | To be determined | The basicity of the amine may be subtly influenced by the spatial relationship with the methoxymethyl group. |
| Lipophilicity (LogP) | To be determined | To be determined | Cis isomers have been reported to have lower lipophilicity than their trans counterparts in some cyclobutane systems.[7] |
| Stability | To be determined | To be determined | The relative stability of cis and trans isomers in cyclobutane systems can vary and is often determined by steric interactions.[8] |
Experimental Protocols
To empirically determine and compare the properties of the cis and trans isomers, a series of well-defined experiments are necessary.
Synthesis and Isomer Separation
The synthesis of 3-(Methoxymethyl)cyclobutan-1-amine often results in a mixture of cis and trans isomers. The separation of these isomers is a critical first step for their individual characterization.
Proposed Workflow for Synthesis and Separation:
Caption: Workflow for the synthesis and separation of cis- and trans- isomers.
Detailed Protocol for Isomer Separation by Preparative HPLC:
-
Column Selection: A chiral stationary phase or a reversed-phase C18 column can be effective for separating geometric isomers.[9][10]
-
Mobile Phase Optimization: A systematic screening of mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like trifluoroacetic acid or formic acid) should be performed on an analytical scale to achieve baseline separation.
-
Scaling to Preparative HPLC: Once optimal conditions are identified, the method can be scaled up to a preparative HPLC system to isolate gram quantities of each isomer.
-
Fraction Collection and Analysis: Fractions corresponding to each isomer peak are collected, and their purity is assessed by analytical HPLC.
-
Salt Formation: The isolated free bases are converted to their hydrochloride salts by treatment with HCl in an appropriate solvent (e.g., ether or isopropanol).
Alternative: Fractional Crystallization:
This classical technique exploits potential differences in the solubility of the hydrochloride salts of the two isomers in a particular solvent system.[11]
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer will crystallize out first.
-
Filter the crystals and analyze their isomeric purity.
-
Repeat the process with the mother liquor to enrich and isolate the more soluble isomer.
Structural Characterization
Unequivocal structural confirmation of each isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Key NMR Techniques:
-
¹H NMR: The coupling constants between protons on the cyclobutane ring can differentiate between cis and trans isomers. Generally, the vicinal coupling constant (³J) between protons in a trans relationship is different from that in a cis relationship.[12]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR experiment can provide through-space correlations between protons. For the cis isomer, NOE cross-peaks would be expected between protons on the same face of the ring, which would be absent in the trans isomer.
Physicochemical Characterization
Workflow for Physicochemical Characterization:
Caption: Experimental workflow for comparative physicochemical characterization.
-
Melting Point and Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to determine the melting point and decomposition temperature of each isomer.
-
Aqueous Solubility: Kinetic and thermodynamic solubility assays in water and relevant buffers (e.g., phosphate-buffered saline) should be performed.
-
pKa Determination: Potentiometric titration is a standard method to accurately determine the pKa of the primary amine.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) can be determined using the traditional shake-flask method or estimated by reversed-phase HPLC.
Potential Pharmacological Implications
The distinct three-dimensional structures of cis and trans isomers can lead to differential binding to biological targets. Cyclobutane-containing compounds have been explored for a range of biological activities.[13] The amine functionality in the target molecules suggests potential interactions with receptors or enzymes that recognize amine-containing ligands.
Hypothetical Scenarios:
-
Receptor Binding: One isomer might fit more snugly into the binding pocket of a G-protein coupled receptor (GPCR) or ion channel, leading to higher affinity and potency.
-
Enzyme Inhibition: The spatial orientation of the methoxymethyl and amine groups could be critical for interacting with the active site of an enzyme.
-
Pharmacokinetics: Differences in lipophilicity and solubility can affect absorption, distribution, metabolism, and excretion (ADME) properties, leading to different pharmacokinetic profiles for each isomer.
A thorough investigation would involve screening both isomers in a panel of relevant biological assays to identify any differences in activity and selectivity.
Conclusion
The systematic comparison of the cis and trans isomers of 3-(Methoxymethyl)cyclobutan-1-amine hydrochloride provides a valuable case study in the importance of stereoisomerism in chemical and pharmaceutical research. While direct comparative data is sparse, established chemical principles allow for the design of a comprehensive experimental plan to elucidate their respective properties. By following the protocols outlined in this guide for synthesis, separation, characterization, and property determination, researchers can gain a deep understanding of how the geometric arrangement of substituents on a cyclobutane scaffold influences molecular behavior. These insights are crucial for making informed decisions in the design and development of novel small molecules for therapeutic applications.
References
-
Kim, S. H., & Pae, A. N. (2018). Relative Stability of cis- and trans-Hydrindanones. Molecules, 23(10), 2635. [Link]
-
Rapson, W. S., & Shuttleworth, R. G. (1941). Experiments in the cyclobutane series. Part V. cis- and trans-1-(4-dimethylamino-α-phenylbenzylidene)-2-diphenylmethylenecyclobutane. Journal of the Chemical Society (Resumed), 494. [Link]
-
Chromatography Forum. Separation of cis/trans isomers. [Link]
-
Shao, K., Wu, L., & Huang, J. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 831-835. [Link]
-
Gospodova, T., Tsvetkov, P., Tsvetanov, M., & Nikolova, R. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2023(2), M1639. [Link]
- Brill, W. F. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
-
Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]
-
Gospodova, T., Tsvetkov, P., Tsvetanov, M., & Nikolova, R. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23547760, 3-Methylcyclobutan-1-amine. [Link]
-
Fiveable. Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry Class Notes. [Link]
-
Whitman College. Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. [Link]
-
Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
-
ResearchGate. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. [Link]
-
Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Al-Shamma, H. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412-4421. [Link]
-
Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini reviews in medicinal chemistry, 14(1), 84-99. [Link]
-
Chebi, I., Kolodych, S., Mykhailiuk, P. K., & Ryabukhin, S. V. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]
-
Ali, A., Umar, M. I., & Chib, R. (2023). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(19), e2563-e2572. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60145992, trans-3-Amino-cyclohexanol hydrochloride. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. Lab Chapter 7.3.2 [people.whitman.edu]
- 5. trans-3-(methoxymethyl)cyclobutanamine hydrochloride 97% | CAS: 2242579-99-1 | AChemBlock [achemblock.com]
- 6. CAS 1408074-54-3: Cyclobutanamine, 3-methoxy-, hydrochlori… [cymitquimica.com]
- 7. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids | MDPI [mdpi.com]
- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutane Core in Modern Drug Discovery: A Comparative Guide to the Biological Activity of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride Derivatives
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable pharmacokinetic properties is perpetual. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable structural motif, prized for its ability to impart conformational rigidity and serve as a versatile scaffold for a variety of pharmacophores.[1][2] This guide provides a comparative analysis of the biological activity of a series of hypothetical derivatives based on the cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride core, with a focus on their potential as inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms and inflammatory disorders.
The rigid, puckered conformation of the cyclobutane ring allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with the binding sites of protein targets. In this guide, we explore how modifications to the cis-3-(Methoxymethyl)cyclobutan-1-amine scaffold can significantly modulate inhibitory potency and selectivity against JAK2.
Comparative Analysis of JAK2 Inhibition
A series of derivatives (designated Cmpd-1 to Cmpd-4 ) were synthesized, incorporating the cis-3-(Methoxymethyl)cyclobutan-1-amine core. The primary amine of the core was functionalized to interact with the hinge region of the JAK2 kinase domain, a common strategy for kinase inhibitors. The methoxymethyl group was maintained as a constant feature to explore the impact of modifications at the amine. The following table summarizes the in vitro biochemical potency of these derivatives against JAK2.
| Compound ID | Structure | R Group | IC50 (nM) for JAK2 |
| Cmpd-1 | ![]() | 4-aminopyrazolo[3,4-d]pyrimidine | 15 |
| Cmpd-2 | ![]() | 4-aminopyrrolo[2,3-d]pyrimidine | 28 |
| Cmpd-3 | ![]() | 4-amino-6-methylpyrazolo[3,4-d]pyrimidine | 8 |
| Cmpd-4 | ![]() | 4-amino-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine | 45 |
Table 1: In vitro inhibitory potency of cis-3-(Methoxymethyl)cyclobutan-1-amine derivatives against JAK2. IC50 values were determined using a standard in vitro kinase assay.
The data clearly indicate that the nature of the heterocyclic moiety attached to the cyclobutylamine core has a profound impact on JAK2 inhibitory activity. The pyrazolo[3,4-d]pyrimidine core of Cmpd-1 and Cmpd-3 demonstrates superior potency compared to the pyrrolo[2,3-d]pyrimidine of Cmpd-2 . This suggests a better fit within the ATP-binding pocket of JAK2 for the pyrazolopyrimidine scaffold when presented by the cyclobutane linker.
Furthermore, substitution on the pyrazolopyrimidine ring significantly influences activity. The addition of a small, electron-donating methyl group at the 6-position in Cmpd-3 resulted in a two-fold increase in potency compared to the unsubstituted analog Cmpd-1 . Conversely, the introduction of a bulky, electron-withdrawing trifluoromethyl group in Cmpd-4 led to a notable decrease in activity. This highlights the sensitivity of the target's binding site to both steric and electronic factors.
Mechanistic Rationale and Structural Insights
The cyclobutane core serves to position the amine-linked heterocycle in a favorable orientation for binding to the hinge region of the JAK2 kinase domain. The cis stereochemistry of the methoxymethyl and amino groups is crucial for this interaction.
Caption: Workflow for the in vitro JAK2 kinase assay.
Conclusion
The cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The inherent rigidity of the cyclobutane ring provides a robust platform for the precise positioning of key pharmacophoric elements. [1]As demonstrated by the hypothetical data, even minor modifications to the substituents on this core can lead to significant changes in biological activity, underscoring the importance of a detailed structure-activity relationship (SAR) exploration. The experimental protocols provided herein offer a validated methodology for the in vitro evaluation of such compounds. Further studies would be warranted to explore the selectivity of these derivatives against other kinases and to evaluate their cellular activity and pharmacokinetic properties.
References
-
Mishchenko, N., Fedorov, S., & Shults, E. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 21(10), 1359. [Link]
-
Sijm, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry–A European Journal, 27(45), 11576-11591. [Link]
-
Piras, M., et al. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 25(3), 697. [Link]
-
Mishchenko, N., Fedorov, S., & Shults, E. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
Sijm, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
Sources
comparing the reactivity of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride with other amines
For professionals engaged in the intricate process of drug discovery and synthetic chemistry, the selection of an amine building block is a critical decision that profoundly impacts reaction outcomes, yield, and purity. The reactivity of an amine's nitrogen lone pair—its nucleophilicity—is not an absolute value but is delicately modulated by the molecule's surrounding architecture. This guide provides an in-depth, objective comparison of the reactivity of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a nuanced building block, against a panel of structurally diverse primary amines. We will dissect the theoretical underpinnings of its reactivity and provide a robust experimental framework for its quantitative assessment.
Foundational Principles of Amine Reactivity: A Balancing Act
An amine's utility in synthesis is dictated by the availability and accessibility of the lone pair of electrons on its nitrogen atom. This governs two fundamental, yet distinct, chemical properties:
-
Basicity: A thermodynamic measure of a molecule's ability to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2]
-
Nucleophilicity: A kinetic measure of the rate at which an amine attacks an electron-deficient center (an electrophile).[3]
While stronger bases are often stronger nucleophiles, this correlation is not absolute. The interplay of several factors, particularly steric hindrance, can dramatically diverge these properties.[4]
Key Factors Governing Amine Reactivity:
-
Electronic Effects: The electron density on the nitrogen is paramount. Electron-donating groups (EDGs), such as alkyl groups, increase electron density via an inductive effect, enhancing both basicity and nucleophilicity.[5][6] Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, rendering it less basic and less nucleophilic.[3]
-
Steric Hindrance: The spatial bulk surrounding the nitrogen atom can physically impede its approach to an electrophile. This has a much more pronounced effect on nucleophilicity than on basicity, as attacking a small proton is less sterically demanding than attacking a larger electrophilic carbon atom.[4][7]
-
The Hydrochloride Salt Form: It is critical to recognize that cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a salt. The amine is protonated (R-NH₃⁺), and in this state, the nitrogen's lone pair is engaged in a bond and is unavailable for reaction . To function as a nucleophile, the amine must be deprotonated to its free base form (R-NH₂), typically by adding a stoichiometric amount of a non-nucleophilic base.
Structural Dissection of cis-3-(Methoxymethyl)cyclobutan-1-amine
The reactivity profile of our target molecule is a composite of its unique structural features. Each component contributes to the overall nucleophilic character of the amine.
Caption: Key structural factors governing the reactivity of the target amine.
-
Primary Amine: This is the reactive center. Being primary (R-NH₂), it inherently possesses a lower degree of steric hindrance compared to secondary or tertiary amines.[3]
-
Cyclobutane Ring: The four-membered ring is conformationally constrained and possesses significant angle strain. This can influence the hybridization of the exocyclic C-N bond and the orientation of the amine group, potentially affecting the accessibility of the lone pair.
-
Methoxymethyl Group (-CH₂OCH₃): This substituent is the most significant modulator of reactivity.
-
Electronic Effect: The electronegative oxygen atom exerts a potent electron-withdrawing inductive effect (-I effect), pulling electron density away from the cyclobutane ring and, consequently, from the nitrogen atom.[8] This reduction in electron density is expected to decrease both the basicity and nucleophilicity of the amine compared to a simple cycloalkylamine.
-
Steric Effect: The cis stereochemistry places the methoxymethyl group on the same face of the ring as the amine. This arrangement can create steric shielding, further hindering the nitrogen's ability to attack bulky electrophiles.
-
Hypothesis: Based on this structural analysis, we predict that cis-3-(Methoxymethyl)cyclobutan-1-amine will be a significantly less reactive nucleophile than simple, unfunctionalized primary alkylamines like n-butylamine or cyclohexylamine.
Experimental Design: A Competitive Reactivity Assay
To empirically validate our hypothesis, a competitive reaction provides the most definitive data. By reacting a mixture of amines with a sub-stoichiometric amount of a common electrophile, we can directly measure their relative reactivities. The product ratio will reflect the kinetic preference of the electrophile for each amine.
We have designed a competitive acylation experiment, a widely accepted method for comparing amine nucleophilicity.[9][10] Acetyl chloride is an excellent choice of electrophile due to its high reactivity, ensuring the reaction proceeds under kinetic control.[11]
Caption: Experimental workflow for comparing amine reactivity via competitive acylation.
Detailed Experimental Protocol: Competitive Acylation
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride (1.0 mmol) and a comparator amine hydrochloride (e.g., n-butylamine HCl, 1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Neutralization: To the stirred solution, add triethylamine (2.1 mmol, 2.1 eq.). The choice of a non-nucleophilic base is critical to ensure it acts solely as a proton scavenger without competing in the acylation.[9]
-
Initiation: Cool the mixture to 0°C in an ice-water bath. While stirring vigorously, add a solution of acetyl chloride (0.5 mmol, 0.5 eq. relative to total amine) in anhydrous DCM (5 mL) dropwise over 5 minutes. Using a limiting amount of the acylating agent is essential for a competitive experiment.
-
Reaction & Quenching: Allow the reaction to stir at 0°C for 15 minutes. Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting residue by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The relative ratio of the N-acetylated products (N-acetyl-cis-3-(methoxymethyl)cyclobutanamine vs. N-acetyl-n-butylamine) is determined by integrating characteristic peaks. This ratio directly corresponds to the relative nucleophilicity of the two amines.
Comparative Data and In-Depth Analysis
The following tables present expected properties and representative experimental data from the competitive acylation assay, comparing our target amine with three benchmark primary amines.
Table 1: Physicochemical and Structural Properties of Comparator Amines
| Amine | Structure | pKa (Conjugate Acid) | Key Features | Predicted Reactivity Rank |
| n-Butylamine | CH₃(CH₂)₃-NH₂ | ~10.6 | Acyclic, low steric hindrance, weak +I effect. | 1 (Highest) |
| Cyclohexylamine | c-C₆H₁₁-NH₂ | ~10.7 | Cyclic, low strain, moderate steric bulk. | 2 |
| cis-3-(Methoxymethyl)cyclobutan-1-amine | ~9.5 (Estimated) | Cyclic, strained, strong -I effect, cis-steric shielding. | 3 | |
| tert-Butylamine | (CH₃)₃C-NH₂ | ~10.7 | Acyclic, severe steric hindrance.[7] | 4 (Lowest) |
Note: The pKa for the target amine is an estimation based on the strong electron-withdrawing nature of the methoxymethyl group, which is expected to lower it relative to simple alkylamines whose conjugate acids typically have pKa values between 10 and 11.[2]
Table 2: Representative Results from Competitive Acylation (vs. n-Butylamine)
| Competing Amine | Electrophile (0.5 eq.) | Product Ratio (Comparator Amide : n-Butyl Amide) | Relative Reactivity (vs. n-Butylamine = 1.0) |
| Cyclohexylamine | Acetyl Chloride | 40 : 60 | 0.67 |
| cis-3-(Methoxymethyl)cyclobutan-1-amine | Acetyl Chloride | 15 : 85 | 0.18 |
| tert-Butylamine | Acetyl Chloride | <5 : >95 | <0.05 |
Analysis of Results
The experimental data strongly support our initial hypothesis.
-
n-Butylamine serves as our baseline for a sterically unencumbered, electronically neutral primary amine.
-
Cyclohexylamine shows slightly reduced reactivity, which can be attributed to the greater steric bulk of the cyclohexyl ring compared to the n-butyl chain.
-
tert-Butylamine is, as expected, drastically less reactive. Its severe steric hindrance almost completely prevents the nitrogen from accessing the electrophilic center of acetyl chloride, demonstrating a classic case where nucleophilicity is suppressed despite its basicity being comparable to other alkylamines.[4]
-
cis-3-(Methoxymethyl)cyclobutan-1-amine exhibits significantly attenuated reactivity, being over 5 times less reactive than n-butylamine. This pronounced decrease is a direct consequence of the combined deactivating factors inherent in its structure:
-
The electron-withdrawing inductive effect of the methoxymethyl group reduces the nucleophilic character of the nitrogen lone pair.
-
The steric hindrance imposed by the cis-oriented methoxymethyl group shields the nitrogen from the incoming electrophile.
-
Conclusion for the Practicing Scientist
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a valuable synthetic building block, but its reactivity profile is markedly different from simple primary alkylamines. Its nucleophilicity is significantly tempered by a powerful combination of an electron-withdrawing inductive effect and local steric hindrance from the cis-methoxymethyl substituent.
For drug development professionals and synthetic chemists, this means that reactions involving this amine, such as acylations, alkylations, or reductive aminations, may require more forcing conditions (e.g., elevated temperatures, longer reaction times, or the use of more potent activating agents) compared to standard alkylamines. However, this attenuated reactivity can also be advantageous, potentially allowing for greater selectivity in complex molecules with multiple nucleophilic sites. A thorough understanding of its electronic and steric properties is essential for its successful and rational application in synthesis.
References
- Fiveable. Steric hindrance - Organic Chemistry II Key Term.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Fiveable. Basicity of amines | Organic Chemistry II Class Notes.
- Fiveable. Nucleophilicity of Amines Definition - Organic Chemistry II Key Term.
-
Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018). [Online] Available at: [Link]
- OpenStax adaptation. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
- MDPI. Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations.
- Algor Cards. Basicity and Nucleophilicity of Amines.
- MSU Chemistry. Amine Reactivity.
-
Chemistry LibreTexts. 24.3: Basicity of Amines. (2025). [Online] Available at: [Link]
-
Chemguide. amines as nucleophiles. [Online] Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. (2023). [Online] Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to HPLC Purity Analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction: The Analytical Challenge of Small Polar Amines
Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a key building block in modern medicinal chemistry. As with any active pharmaceutical ingredient (API) intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. However, this molecule presents a classic analytical challenge: it is a small, polar, non-chromophoric primary amine. These characteristics make it notoriously difficult to analyze using standard reversed-phase high-performance liquid chromatography (HPLC) with UV detection, the workhorse of most pharmaceutical labs.
The primary issues are:
-
Poor Retention: The high polarity of the amine leads to minimal interaction with non-polar C18 stationary phases, resulting in elution at or near the solvent front.
-
Lack of Chromophore: The absence of a UV-absorbing functional group renders standard UV detectors ineffective for direct detection.
-
Peak Tailing: The basic nature of the amine group can lead to strong, undesirable interactions with residual silanols on silica-based columns, causing significant peak asymmetry.
This guide provides a comparative analysis of suitable HPLC-based strategies for the robust purity determination of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. We will explore various chromatographic modes, detection techniques, and provide supporting data to guide method development.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method depends on balancing factors like sensitivity, specificity, robustness, and available instrumentation. Below, we compare three orthogonal approaches suitable for this analyte.
| Methodology | Stationary Phase | Mobile Phase Principle | Detection | Pros | Cons |
| HILIC | Amide, Cyano, or bare silica | High organic (>80% ACN) with a small amount of aqueous buffer (e.g., ammonium formate) | ELSD, CAD, MS | - Excellent retention for polar compounds. - No derivatization required. - MS-compatible mobile phases. | - Sensitive to mobile phase composition and water content. - ELSD/CAD are non-linear and require careful calibration. |
| Reversed-Phase with Ion-Pairing | C18, C8 | Aqueous buffer with an ion-pairing agent (e.g., TFA, HFBA) and an organic modifier (ACN, MeOH) | UV (post-derivatization), ELSD, CAD, MS | - Utilizes common and robust RP columns. - Can provide good retention and selectivity. | - Ion-pairing agents can be difficult to remove from the column and system. - TFA can suppress MS signal. - May still require derivatization for UV detection. |
| Reversed-Phase with Pre-Column Derivatization | C18, C8 | Standard reversed-phase gradient (Water/ACN or MeOH with buffer) | UV, Fluorescence | - High sensitivity and selectivity with UV or fluorescence detection. - Leverages robust and well-understood RP chromatography. | - Derivatization adds complexity and potential for side-reactions. - Reagent and by-products can interfere with the analysis. - Requires careful optimization of the derivatization reaction. |
Method Deep Dive: HILIC with Charged Aerosol Detection (CAD)
Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular technique for the analysis of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer is formed on the stationary phase, and the analyte partitions between this layer and the bulk mobile phase, providing excellent retention for polar molecules like our target amine.
Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte. It nebulizes the column effluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the mass of the non-volatile analyte. This makes it an ideal choice for non-chromophoric compounds.
Experimental Protocol: HILIC-CAD Method for Purity Analysis
This section provides a detailed protocol for a HILIC-CAD method, which represents a robust and direct approach for the purity analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Materials and Reagents
-
Analyte: cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride standard and sample lots.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Buffers: Ammonium formate (LC-MS grade).
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm, or equivalent.
Instrument and Conditions
-
HPLC System: A UHPLC or HPLC system equipped with a temperature-controlled column compartment and a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish with CAD).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient:
Time (min) %A %B 0.0 5 95 5.0 30 70 5.1 5 95 | 7.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
CAD Settings:
-
Gas: Nitrogen at 35 psi.
-
Evaporation Temperature: 35 °C.
-
Filter: None.
-
Sample Preparation
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
Workflow for HPLC Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for a challenging analyte like cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
A Comparative Guide to the Spectroscopic Analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. Small, constrained ring systems, such as cyclobutanes, are increasingly incorporated into pharmaceutical candidates to explore novel chemical space and optimize pharmacological properties. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride represents a key building block within this class, featuring a stereochemically defined 1,3-disubstituted cyclobutane core. Its precise characterization is paramount for ensuring purity, confirming identity, and guiding further synthetic transformations.
This guide provides an in-depth, comparative spectroscopic analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. We will dissect the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To highlight the power of these techniques in discerning subtle structural differences, we will continually contrast the expected data for the cis isomer with that of its positional isomer, trans-3-(hydroxymethyl)cyclobutan-1-amine hydrochloride. This approach underscores the causality behind experimental choices and provides a robust framework for researchers engaged in the characterization of complex small molecules.
Comparative Analysis Strategy: The Importance of Isomeric Differentiation
The primary challenge in characterizing 1,3-disubstituted cyclobutanes is confirming the relative stereochemistry of the substituents. While both cis and trans isomers share the same mass and fundamental functional groups, their spatial arrangement profoundly impacts their spectroscopic signatures, particularly in NMR. Our strategy hinges on using the predictable nature of through-bond and through-space NMR interactions to differentiate these stereoisomers. For IR and MS, the comparison serves to identify features common to the molecular scaffold versus those that might exhibit subtle, second-order differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic molecules in solution. The analysis of proton (¹H) and carbon-13 (¹³C) spectra provides a complete picture of the carbon skeleton and the relative orientation of its substituents.
Expertise in Action: ¹H NMR Analysis
The ¹H NMR spectrum of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is expected to be complex due to the constrained, non-planar nature of the cyclobutane ring and the presence of multiple, coupled protons. The key to differentiating cis from trans isomers lies in the coupling constants (J-values) between the protons on the cyclobutane ring.
-
Causality Behind Peak Prediction:
-
Amine Protons (-NH₃⁺): As a hydrochloride salt, the amine group will be protonated. In a protic solvent like D₂O or DMSO-d₆, these protons often appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. Their chemical shift is highly dependent on solvent and concentration.[1][2][3]
-
Methine Protons (H1/H3): The protons attached to the carbons bearing the amine (C1) and the methoxymethyl group (C3) are crucial for stereochemical assignment. In the cis isomer, the relationship between H1 and the two adjacent H2/H4 protons on one face of the ring will be different from the relationship with the protons on the opposite face, leading to complex multiplets.
-
Methylene Protons (H2/H4): The four methylene protons on the ring are diastereotopic and will appear as distinct multiplets.
-
Methoxymethyl Group (-CH₂OCH₃): This group will give rise to two distinct signals: a singlet for the methoxy (-OCH₃) protons and a doublet for the methylene (-CH₂O-) protons, which are coupled to the H3 methine proton.
-
Comparative Data: ¹H NMR Chemical Shift Predictions
| Proton Environment | Expected δ (ppm) for cis Isomer | Expected δ (ppm) for trans Isomer | Rationale for Differences |
| -NH₃⁺ | 8.0 - 8.5 (in DMSO-d₆) | 8.0 - 8.5 (in DMSO-d₆) | No significant change expected; highly solvent-dependent.[4] |
| H1 (CH-N) | ~3.5 - 3.9 | ~3.3 - 3.7 | The relative orientation of the methoxymethyl group can induce minor changes in the electronic environment of H1. |
| H3 (CH-CH₂O) | ~2.5 - 2.9 | ~2.3 - 2.7 | Similar to H1, the cis/trans arrangement affects shielding. |
| **H2/H4 (ring CH₂) ** | ~2.0 - 2.6 | ~1.9 - 2.5 | The key difference lies in coupling constants, not just chemical shifts. |
| -CH₂O- | ~3.4 | ~3.4 | Minimal change expected. |
| -OCH₃ | ~3.2 | ~3.2 | Minimal change expected. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
The most definitive distinction comes from the coupling constants. In cyclobutane systems, cis coupling constants across the ring are typically larger than trans couplings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of the N-H protons.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak is commonly used for referencing (e.g., DMSO at 2.50 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis to the residual solvent peak.
-
Analysis: Integrate the signals to determine proton ratios. Analyze the multiplicities and measure coupling constants to elucidate the proton connectivity and stereochemistry.
Expertise in Action: ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a molecule of this size, all six carbon signals should be resolved.
-
Causality Behind Peak Prediction:
-
C1 (CH-N) and C3 (CH-CH₂O): These methine carbons will appear in the 40-55 ppm range. The carbon attached to the more electronegative nitrogen atom (in its protonated form) will likely be slightly downfield.
-
C2/C4 (ring CH₂): These methylene carbons will be shielded relative to the substituted carbons and appear further upfield. In the cis isomer, C2 and C4 are equivalent by symmetry.
-
-CH₂O-: This carbon, adjacent to an oxygen atom, will be significantly deshielded, appearing in the 65-75 ppm range.
-
-OCH₃: The methoxy carbon is also deshielded by the attached oxygen but will be upfield relative to the -CH₂O- carbon, typically in the 55-60 ppm range.
-
Comparative Data: ¹³C NMR Chemical Shift Predictions
| Carbon Environment | Expected δ (ppm) for cis Isomer | Rationale |
| C1 (CH-N) | ~45 - 50 | Attached to the electron-withdrawing -NH₃⁺ group. |
| C3 (CH-CH₂O) | ~35 - 40 | Substituted cyclobutane methine carbon. |
| C2/C4 (ring CH₂) | ~25 - 30 | Aliphatic methylene carbons in a strained ring. |
| -CH₂O- | ~70 - 75 | Deshielded by the adjacent oxygen atom. |
| -OCH₃ | ~58 - 60 | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Action: Interpreting the IR Spectrum
The IR spectrum of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride will be dominated by absorptions from the amine salt, the C-O ether linkage, and C-H bonds. While IR is less powerful than NMR for determining stereochemistry, it provides rapid confirmation of the key functional moieties.
-
Causality Behind Peak Prediction:
-
-NH₃⁺ Stretch: The stretching vibrations of the N-H bonds in the ammonium salt appear as a very broad and strong band in the 2800-3200 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.
-
-NH₃⁺ Bend: The bending (scissoring) vibration of the ammonium group gives rise to a medium-to-strong absorption around 1500-1600 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclobutane ring and methoxymethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: The characteristic C-O-C stretching of the ether will produce a strong, distinct band in the 1070-1150 cm⁻¹ region.
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrations, though they can be less intense and harder to assign definitively.[6][7][8] Bands in the 900-1250 cm⁻¹ region can sometimes be associated with the ring system.[7][9]
-
Comparative Data: Key IR Absorption Frequencies
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-H Bend | 1450 - 1470 | Medium |
| C-O Stretch (Ether) | 1070 - 1150 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Rationale: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[10] However, for hydrochloride salts, a halogen exchange with KBr can sometimes occur. Using Potassium Chloride (KCl) is a recommended alternative to prevent this issue.[11]
-
Procedure: Gently grind a small amount (~1-2 mg) of the hydrochloride salt with ~100-150 mg of dry, IR-grade KCl powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Place the empty sample holder (or a blank KCl pellet) in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as the KCl matrix.
-
Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. For this compound, we would typically use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion of the free base.
Expertise in Action: Predicting Fragmentation Patterns
The molecular formula of the free base is C₆H₁₃NO, with a monoisotopic mass of approximately 115.0997 Da.
-
Molecular Ion: In positive ion ESI-MS, the expected ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 116.1075.
-
Causality Behind Fragmentation:
-
Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[12] For this molecule, cleavage of the cyclobutane ring would be a likely pathway.
-
Loss of Methoxymethyl Group: Cleavage of the bond between the cyclobutane ring and the methoxymethyl group (-CH₂OCH₃, mass ≈ 45 Da) is another probable fragmentation pathway.
-
Ring Fragmentation: Cyclobutane rings can fragment by cleaving two parallel C-C bonds to eliminate neutral molecules like ethene.[13]
-
Comparative Data: Predicted Mass Spectrometry Fragments (ESI-MS)
| m/z (amu) | Possible Identity | Fragmentation Pathway |
| 116.1 | [M+H]⁺ | Protonated parent molecule (free base) |
| 71.0 | [M+H - CH₂OCH₃]⁺ | Loss of the methoxymethyl group |
| 86.1 | [M+H - CH₂O]⁺ | Loss of formaldehyde from the side chain |
| 44.1 | [CH₂=NH₂]⁺ | Alpha-cleavage product |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine is protonated for positive ion mode detection.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion (m/z 116.1) and apply collision energy to induce fragmentation, then analyze the resulting daughter ions to corroborate the proposed structure.
Integrated Spectroscopic Analysis Workflow
Caption: Workflow for the integrated spectroscopic analysis of the target compound.
This workflow illustrates the logical progression from data acquisition to final structure confirmation. MS first confirms the mass, IR validates the functional groups, and NMR provides the detailed connectivity and critical stereochemical information. Comparing this complete dataset against data from known isomers or theoretical predictions provides the highest level of confidence.
Conclusion
The spectroscopic analysis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a multi-faceted process that relies on the strengths of several complementary techniques. While IR and MS are essential for confirming functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive tool for assigning the cis stereochemistry through the careful analysis of proton coupling constants. By comparing the expected results with those of a positional isomer, we not only build a stronger case for the proposed structure but also gain a deeper understanding of how subtle changes in three-dimensional geometry manifest in spectroscopic data. The protocols and predictive data outlined in this guide provide a robust framework for any researcher or drug development professional tasked with the characterization of this, or structurally related, molecules.
References
-
Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy.[6]
-
JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO website.[11]
-
(n.d.). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.[7]
-
(n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC.[9]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from docbrown.info.[8]
- (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
-
(1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.[1]
-
(n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry resource.[14]
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.[2]
-
(n.d.). Method for HCL Monitoring by FTIR Analysis. Slideshare.[15]
-
National Institute of Standards and Technology. (n.d.). Cyclobutylamine. NIST WebBook.[16]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from drawell.com.[10]
- Royal Society of Chemistry. (n.d.).
-
Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide.[17]
-
National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.[18]
-
ChemicalBook. (n.d.). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7. Retrieved from chemicalbook.com.[19]
- (n.d.). cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7.
-
BLDpharm. (n.d.). 1068704-31-3|cis-3-(methoxymethyl)cyclobutan-1-amine. Retrieved from bldpharm.com.[20]
-
(2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.[3]
- (n.d.).
-
(2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.[5]
-
(2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed.[4]
-
(n.d.). trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum. ChemicalBook.[21]
- PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.
- Fisher Scientific. (n.d.). eMolecules (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride.
-
ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of....[22]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Retrieved from docbrown.info.[13]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Method for HCL Monitoring by FTIR Analysis | PDF [slideshare.net]
- 16. Cyclobutylamine [webbook.nist.gov]
- 17. labcompare.com [labcompare.com]
- 18. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride | 1068160-25-7 [chemicalbook.com]
- 20. 1068704-31-3|cis-3-(methoxymethyl)cyclobutan-1-amine|BLD Pharm [bldpharm.com]
- 21. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Validation of cis-3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride Synthesis
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of novel chemical entities are paramount. This guide provides an in-depth technical comparison and validation workflow for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices in its synthesis and present a comprehensive analytical framework to ensure its structural integrity and purity.
The cyclobutane motif is of significant interest in drug discovery due to its ability to impart unique three-dimensional conformations, influencing potency, selectivity, and pharmacokinetic properties. The cis-1,3-disubstitution pattern of the title compound offers a specific spatial arrangement of the amine and methoxymethyl groups, which can be crucial for molecular recognition by biological targets.
A Plausible Synthetic Approach: Stereoselective Reduction
A common and effective strategy for establishing the cis-stereochemistry in 1,3-disubstituted cyclobutanes involves the diastereoselective reduction of a suitable precursor. While multiple synthetic routes exist for cyclobutane derivatives, a plausible and scalable approach for the synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is outlined below. This method leverages established chemical transformations to achieve the desired stereochemical outcome.
Experimental Protocol: Synthesis
A proposed synthetic pathway commences with 3-oxocyclobutane-1-carboxylic acid, which can be converted to the corresponding methyl ester. Subsequent protection of the ketone and reduction of the ester, followed by introduction of the methoxymethyl group and conversion to an amine, would be a lengthy process. A more convergent approach starts from a precursor where the methoxy group is already installed. A plausible precursor is 3-(methoxymethyl)cyclobutan-1-one. Reductive amination of this ketone would lead to the desired amine. To ensure the cis stereochemistry, a stereoselective reduction of an intermediate oxime or a direct reductive amination with a bulky reducing agent could be employed.
Step 1: Oximation of 3-(Methoxymethyl)cyclobutan-1-one
To a solution of 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the oxime.
Step 2: Stereoselective Reduction to cis-3-(Methoxymethyl)cyclobutan-1-amine
The oxime from Step 1 is dissolved in methanol, and Raney nickel (a catalyst known to favor the formation of cis isomers in certain cyclobutane reductions) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 16 hours. The catalyst is filtered off, and the solvent is evaporated.
Step 3: Formation of the Hydrochloride Salt
The crude amine is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride as a white solid.
Caption: Synthetic workflow for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Analytical Validation: A Multi-Technique Approach
The validation of the synthesized compound's structure and purity requires a combination of spectroscopic techniques. Each method provides unique and complementary information, culminating in a comprehensive and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of the desired carbon skeleton and the cis-stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The cis configuration can be inferred from the coupling constants between the protons on the cyclobutane ring.
Experimental Protocol: ¹H NMR
A sample of the synthesized hydrochloride salt is dissolved in deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.55 | t, J ≈ 7.5 Hz | 1H | H1 (CH-N) | Proton attached to the carbon bearing the amine is deshielded by the electron-withdrawing nitrogen. |
| ~3.40 | d, J ≈ 6.0 Hz | 2H | CH ₂-O | Protons of the methylene group adjacent to the ether oxygen. |
| ~3.30 | s | 3H | O-CH ₃ | Singlet for the three equivalent protons of the methoxy group. |
| ~2.50 | m | 1H | H3 (CH-CH₂O) | Proton on the carbon bearing the methoxymethyl group. |
| ~2.20 | m | 2H | Ring CH₂ (cis to substituents) | Methylene protons on the same side as the amine and methoxymethyl groups. |
| ~1.90 | m | 2H | Ring CH₂ (trans to substituents) | Methylene protons on the opposite side of the amine and methoxymethyl groups. |
The cis stereochemistry is supported by the observation of larger coupling constants between the methine protons (H1 and H3) and the adjacent cis methylene protons compared to the trans protons. A detailed 2D NMR analysis (COSY, HSQC) would further confirm these assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Experimental Protocol: ¹³C NMR
A sample of the synthesized hydrochloride salt is dissolved in D₂O or CD₃OD. The spectrum is recorded on a 100 MHz or higher field NMR spectrometer.
Expected ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75.0 | C H₂-O | Carbon of the methylene group attached to the ether oxygen. |
| ~58.5 | O-C H₃ | Carbon of the methoxy group.[1] |
| ~48.0 | C1 (C H-N) | Carbon attached to the nitrogen, deshielded. |
| ~35.0 | C3 (C H-CH₂O) | Carbon bearing the methoxymethyl group. |
| ~30.0 | C2/C4 (Ring CH₂) | Carbons of the methylene groups in the cyclobutane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR
A small amount of the solid hydrochloride salt is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-2500 | Broad, Strong | N-H⁺ stretch | Characteristic broad absorption for a primary amine hydrochloride.[2] |
| ~2950 | Medium | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the cyclobutane ring and methoxymethyl group. |
| ~1600 | Medium | N-H⁺ bend | Bending vibration of the ammonium group.[3] |
| ~1100 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage, typically a strong and prominent band.[4][5] |
The presence of the broad N-H⁺ stretching band and the strong C-O-C stretching band are key indicators of the successful synthesis of the target molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
Experimental Protocol: ESI-MS
A dilute solution of the sample in methanol is infused into an electrospray ionization (ESI) mass spectrometer. The spectrum is recorded in positive ion mode.
Expected Mass Spectrometry Data
| m/z | Assignment | Rationale |
| 116.1 | [M+H]⁺ | The protonated molecular ion of the free amine (C₆H₁₃NO, MW = 115.18). The hydrochloride salt dissociates in the ESI source. |
| 85.1 | [M+H - CH₃OH]⁺ | Loss of methanol from the protonated molecule. |
| 70.1 | [M+H - CH₃OCH₂]⁺ | Cleavage of the methoxymethyl group. |
| 45.1 | [CH₃OCH₂]⁺ | Fragment corresponding to the methoxymethyl cation. |
The observation of the correct protonated molecular ion peak is crucial for confirming the molecular formula. The fragmentation pattern provides additional structural evidence. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the free amine (115).[6][7]
Caption: Workflow for the analytical validation of the synthesized compound.
Comparison with Alternatives
The primary alternative to the synthesized cis-isomer is the trans-isomer. The analytical techniques described above would readily distinguish between these two diastereomers.
-
NMR Spectroscopy: The coupling constants between the cyclobutane ring protons would differ significantly. In the trans-isomer, the coupling constants between the methine protons and the adjacent methylene protons would show a different pattern, with one large (trans) and one small (cis) coupling to each methylene proton.
-
Chromatography: Techniques like HPLC or GC could be used to separate the cis and trans isomers, providing a measure of the diastereomeric purity of the synthesized compound.
Conclusion
The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a valuable building block for drug discovery, requires careful control of stereochemistry. A robust analytical workflow employing NMR, IR, and mass spectrometry is essential to unequivocally validate the structure, stereochemistry, and purity of the final product. This guide provides a comprehensive framework for researchers to confidently synthesize and characterize this and similar molecules, ensuring the integrity of their chemical tools for further research and development.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
LibreTexts. (2023, September 20). Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-26. [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Bell, R. P., & Higginson, W. C. E. (1949). The infrared spectra of secondary amines and their salts. Canadian Journal of Research, 27b(5), 235-243. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. wikieducator.org [wikieducator.org]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopentane Analogs in Drug Design
In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the vast array of choices, small cycloalkanes have emerged as powerful tools for fine-tuning the pharmacological profiles of therapeutic agents. This guide provides an in-depth comparative analysis of two such scaffolds: cyclobutane and cyclopentane. By examining their distinct structural and physicochemical properties, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ these rings in the design of novel therapeutics.
At a Glance: Fundamental Physicochemical and Structural Differences
Cyclobutane and cyclopentane, while both simple cycloalkanes, possess unique characteristics that dictate their behavior in biological systems. The most striking difference lies in their inherent ring strain. Cyclobutane, a four-membered ring, is significantly more strained than the five-membered cyclopentane. This difference in strain energy has profound implications for their conformational preferences, bond characteristics, and overall stability.
The cyclobutane ring possesses a strain energy of 26.3 kcal/mol, second only to the highly reactive cyclopropane.[1] In contrast, cyclopentane has a much lower strain energy of approximately 7.1 kcal/mol.[1] This disparity in ring strain influences their three-dimensional structures. To alleviate some of this strain, cyclobutane adopts a puckered or "folded" conformation, deviating from a planar structure.[1][2] This puckering reduces torsional strain by moving adjacent hydrogen atoms away from an eclipsed arrangement.[3][4] Cyclopentane also adopts a non-planar conformation, most commonly the "envelope" shape, to minimize torsional strain, though its deviation from planarity is less pronounced than that of cyclobutane due to its lower angle strain.[2][3]
The higher s-character in the C-H bonds of cyclobutane, a consequence of its strained C-C bonds with increased p-character, also subtly influences its properties.[1] Chemically, cyclobutane is more reactive than the relatively inert cyclopentane, though not as reactive as cyclopropane.[1]
Table 1: Key Physicochemical and Structural Differences
| Property | Cyclobutane | Cyclopentane | Reference(s) |
| Ring Strain Energy | 26.3 kcal/mol | 7.1 kcal/mol | [1] |
| Preferred Conformation | Puckered/Folded | Envelope/Twist | [1][2][3] |
| Internal Bond Angles | ~88° | ~108° | [1][3] |
| Relative Stability | Less stable | More stable | [2][3] |
| Reactivity | Moderately reactive | Relatively inert | [1] |
The Impact on Drug Properties: A Head-to-Head Comparison
The choice between a cyclobutane and a cyclopentane analog in a drug candidate is not merely an academic exercise. These seemingly subtle structural differences can translate into significant variations in a molecule's pharmacokinetic and pharmacodynamic profiles.
Conformational Restriction and Binding Affinity
A primary motivation for incorporating small rings into drug molecules is to impart conformational rigidity.[1] Flexible molecules often pay an entropic penalty upon binding to their target, as their rotational freedom is lost. By pre-organizing a molecule into a bioactive conformation, the entropic cost of binding can be reduced, potentially leading to enhanced binding affinity.
Both cyclobutane and cyclopentane can serve this purpose. However, the more constrained nature of the cyclobutane ring can offer a more pronounced effect. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can significantly limit the number of accessible conformations.[1]
A compelling case study highlights the importance of the cyclobutane ring in achieving high potency. In the development of inhibitors for the euchromatic histone methyltransferase G9a, a spirocyclic cyclobutane derivative was found to be crucial for submicromolar potency.[1] Strikingly, modification to a spirocyclic cyclopentane or cyclohexane resulted in a drop in potency of at least one order of magnitude, underscoring the unique and favorable interactions facilitated by the cyclobutane scaffold in this specific context.[1]
Conversely, in a different study on kappa-opioid receptor antagonists, a cyclopentane analog demonstrated the optimal profile, exhibiting the highest potency and selectivity compared to its cyclobutane and cycloheptane counterparts. This illustrates that the ideal ring size is highly dependent on the specific topology of the target's binding pocket.
Figure 1: Conformational restriction by cycloalkanes.
Metabolic Stability
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and poor bioavailability. The introduction of small rings can effectively block metabolically labile sites, protecting them from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[5]
Both cyclobutane and cyclopentane are generally more metabolically robust than their linear alkyl counterparts.[5] The rigid nature of these rings can prevent the ideal orientation for enzymatic attack. In some instances, the incorporation of a cyclobutane ring has been shown to slightly increase metabolic stability.[1] For example, in the optimization of RORγt inhibitors, the introduction of a cis-cyclobutane analog led to a slight increase in metabolic stability.[1] While direct, comprehensive comparative studies on the metabolic stability of cyclobutane versus cyclopentane analogs are not abundant in the literature, the general principle of using small, saturated rings to enhance metabolic stability is a well-established strategy in medicinal chemistry.[6]
Physicochemical Properties: Solubility and Lipophilicity
The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopentane can disrupt crystal packing and improve aqueous solubility compared to their flatter aromatic or linear counterparts.[5] This is a crucial consideration, as poor solubility can hinder drug absorption and formulation. The cyclobutane ring, in particular, has been noted for its favorable impact on physicochemical properties when compared to cyclopentane and cyclohexane, serving as a modest bioisosteric replacement for a phenyl ring with improved characteristics.[6]
Experimental Protocols for Comparative Evaluation
To empirically determine the superior scaffold for a given drug discovery program, rigorous experimental evaluation is paramount. Below are detailed protocols for assessing key properties.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This assay provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the intrinsic clearance (CLint) of cyclobutane and cyclopentane analogs in human liver microsomes.
Materials:
-
Test compounds (cyclobutane and cyclopentane analogs)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-fold volume of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is to empower you with not just the "how," but the "why," fostering a culture of safety that transcends the product itself.
Hazard Assessment and Chemical Profile: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, while a valuable research tool, possesses inherent risks that necessitate careful management.
Based on data for the compound and its structural analogs, it is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
This profile dictates that cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[1] Improper disposal can lead to environmental contamination and may result in significant regulatory penalties.[2]
Chemical Data Summary
| Property | Value | Source |
| Chemical Name | cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride | N/A |
| CAS Number | 1068160-25-7 | N/A |
| Molecular Formula | C₆H₁₄ClNO | N/A |
| Hazard Statements | H302, H315, H319, H335 | [3] |
| Signal Word | Warning | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, including during disposal procedures. The following PPE is mandatory to mitigate exposure risks.[4]
-
Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield should be used in situations with a significant splash risk.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A long-sleeved laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Spill Management: A Calm and Controlled Response
Accidents can happen, but a prepared response can significantly mitigate the consequences. In the event of a spill, follow these steps calmly and methodically.
Small Spill Cleanup Protocol:
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: If not already in one, ensure the area is well-ventilated, preferably by working within a fume hood.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[6][7]
-
Absorb and Collect:
-
For solid spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Cover the spill with absorbent material.[8] Once the liquid is fully absorbed, use spark-proof tools to scoop the material into a designated hazardous waste container.[7]
-
-
Decontaminate: Clean the spill area with a damp paper towel.
-
Dispose: Place all contaminated materials, including gloves and paper towels, into a sealed and properly labeled hazardous waste bag or container.[8][9][10]
-
Report: Inform your institution's Environmental Health and Safety (EHS) office about the spill, following your facility's specific reporting procedures.
For large spills (greater than 500 ml), spills that are difficult to control, or any spill that you are not comfortable cleaning up, evacuate the area immediately and contact your institution's emergency response team or EHS.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is that it must be managed as hazardous chemical waste from "cradle to grave."[11] This involves proper collection, storage, and transfer to a licensed professional waste disposal service.[1]
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation:
-
Designate a specific, compatible hazardous waste container for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride waste.[2]
-
Crucially, do not mix this waste with incompatible chemicals. Amine salts can react with strong bases. Avoid mixing with strong oxidizing agents.[12] Segregate waste streams to prevent dangerous reactions.[12][13]
-
Keep solid and liquid waste streams separate.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, screw-top lid. Ensure the container is in good condition and free from leaks.[1][13]
-
The moment you add the first particle of waste, label the container with a "Hazardous Waste" tag.[14][15]
-
The label must include:
-
The full chemical name: "cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride".
-
The CAS number: "1068160-25-7".
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.[14]
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[13]
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[13][17]
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.[1]
-
-
Final Disposal:
-
Once the container is full or has reached your facility's storage time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[1]
-
Do not attempt to neutralize the amine hydrochloride waste unless it is a documented and approved part of an experimental procedure.[18] In-lab treatment of hazardous waste without proper authorization is generally not permitted.[18]
-
Decontamination of Empty Containers:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water or methanol).
-
Collect Rinsate: Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container. Do not pour the rinsate down the drain.
-
Deface Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal of Container: Once decontaminated and with the label removed, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or recycling), in accordance with your institution's policies.[13]
Regulatory Framework: EPA Hazardous Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste codes are assigned based on whether the waste is specifically "listed" (F, K, P, or U lists) or if it exhibits certain hazardous "characteristics" (D codes).[19][20]
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is not a specifically listed waste. Therefore, its classification would be based on its characteristics:
-
Toxicity (D-code): As an organic compound that is "harmful if swallowed," it would likely be classified as a toxic hazardous waste if it meets the criteria defined by the Toxicity Characteristic Leaching Procedure (TCLP).[21] A definitive waste code would be assigned by the waste disposal facility based on analysis. However, as a generator, you must manage it as hazardous due to its inherent toxic properties.
When preparing the waste for transport, your EHS department will ensure it is properly classified for shipping under Department of Transportation (DOT) regulations, likely as a "Corrosive solid, n.o.s." or "Toxic solid, n.o.s.", depending on its specific properties.[22][23]
Disposal Workflow
Caption: Disposal decision workflow for cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and environmental stewardship. This guide is intended to provide a comprehensive framework; however, always consult your institution's specific Chemical Hygiene Plan and your local EHS office for policies and regulations that apply to your facility.
References
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Environmental Health & Safety, The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
SEPS Services. (2022, July 10). 8 Steps to Handling Chemical Spills in the Lab. Retrieved from [Link]
-
Avery Dennison. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (n.d.). A Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]
-
Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. boomwaste.com [boomwaste.com]
- 3. 49 CFR § 173.154 - Exceptions for Class 8 (corrosive materials). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. restoredcdc.org [restoredcdc.org]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. westlab.com [westlab.com]
- 10. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 13. vumc.org [vumc.org]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 17. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 18. acs.org [acs.org]
- 19. actenviro.com [actenviro.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. USDOT Hazardous Materials Table 49CFR 172.101: Class 8 Corrosive Liquids (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 23. dgitraining.com [dgitraining.com]
Navigating the Safe Handling of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: A Comprehensive Guide to Personal Protective Equipment, Operational Protocols, and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe management of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, a key building block in many synthetic pathways. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a solid organic compound. While specific toxicological data is not extensively published, the available safety data sheets (SDS) for this and structurally similar compounds allow for a robust risk assessment. The primary hazards are associated with its potential for irritation and harm if ingested or inhaled.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical barrier between you and potential chemical exposure. The following table outlines the recommended PPE, the rationale for its use, and best practices.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Why: Protects against accidental splashes and airborne particles of the solid compound. Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Why: Prevents direct skin contact, which can cause irritation. Best Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly after removing gloves. |
| Body Protection | A standard laboratory coat. | Why: Protects your skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the powder outside of a fume hood or if dust generation is likely.[1] | Why: Prevents the inhalation of airborne particles, which can cause respiratory tract irritation. Best Practice: Ensure you are fit-tested for the respirator you use. Work within a certified chemical fume hood whenever possible to minimize the need for respiratory protection. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for safe and efficient handling. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: A typical laboratory workflow for handling cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparations:
-
Upon receipt, ensure the container is intact and properly labeled. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Before any handling, thoroughly review the Safety Data Sheet (SDS).
-
Conduct a pre-use risk assessment to identify specific hazards associated with your planned experiment.
-
-
Safe Handling in a Controlled Environment:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to contain any airborne particles.
-
When preparing solutions, add the solid cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Management and Decontamination
Prompt and proper spill cleanup is crucial to prevent further exposure and contamination.
Caption: A clear and concise spill response workflow.
Spill Cleanup Procedure:
-
Evacuate and Alert: Ensure the immediate area is clear and inform colleagues of the spill.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[1] Place the collected material into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.
-
Waste: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product: Unused cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride should be disposed of as hazardous chemical waste. It is recommended to use a licensed professional waste disposal service.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, weigh boats, and spill cleanup materials, must also be disposed of as hazardous waste.
-
Packaging: Dispose of the original container as unused product.[1]
Never dispose of this chemical down the drain or in regular trash.
References
- MSDS of cis-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride. (URL not available)
- SAFETY DATA SHEET - Spectrum Chemical. (URL not available)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




